5-Bromo-4-chloro-6-methylpyrimidine
Description
The exact mass of the compound 5-Bromo-4-chloro-6-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-4-chloro-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-4(6)5(7)9-2-8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSNNPGRFRGVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399089 | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-55-9 | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-4-chloro-6-methylpyrimidine CAS number
An In-Depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidine (CAS No. 3438-55-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers differential reactivity that enables its use as a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research and development. The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.[1] 5-Bromo-4-chloro-6-methylpyrimidine (CAS No. 3438-55-9) is a prime example of such a strategically functionalized molecule, poised for elaboration into novel therapeutic agents and other high-value chemical entities.
Physicochemical and Spectroscopic Profile
Precise experimental data for 5-Bromo-4-chloro-6-methylpyrimidine is not widely published. However, based on the analysis of structurally similar compounds, a reliable profile can be predicted.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These values are essential for reaction planning, purification, and safety assessments.
| Property | Predicted Value | Notes |
| CAS Number | 3438-55-9 | |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| Appearance | Off-white to yellow solid | Based on similar pyrimidine derivatives. |
| Boiling Point | ~270-280 °C | Estimated from related compounds.[2] |
| Density | ~1.6 g/cm³ | Estimated from related compounds.[2] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ethyl Acetate). | General solubility for similar structures. |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-4-chloro-6-methylpyrimidine. The following are predicted spectroscopic data based on known chemical shift principles and data from analogous structures.[3][4]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~2.5-2.7 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the C6 position.
-
~8.7-8.9 ppm (s, 1H): This singlet is attributed to the proton at the C2 position of the pyrimidine ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~24 ppm: Methyl carbon (C6-CH₃).
-
~115 ppm: Carbon bearing the bromine (C5).
-
~158 ppm: Carbon at the C2 position.
-
~161 ppm: Carbon bearing the chlorine (C4).
-
~163 ppm: Carbon of the methyl-substituted C6 position.
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex cluster of peaks for the molecular ion.
-
[M]⁺: ~206, 208, 210 (reflecting different isotopic combinations).
-
[M+2]⁺: Will be a prominent peak due to the bromine and chlorine isotopes.
-
[M+4]⁺: Will also be present.
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-4-chloro-6-methylpyrimidine typically involves the construction of the pyrimidine ring followed by halogenation, or the modification of a pre-existing pyrimidine scaffold. A general and scalable approach to substituted pyrimidines often starts from readily available precursors.[5] A Chinese patent outlines a method for preparing 5-bromo-2-substituted pyrimidines by reacting a 2-bromomalonaldehyde solution with an amidine compound solution.[6]
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations.
Caption: A conceptual workflow for the synthesis of 5-Bromo-4-chloro-6-methylpyrimidine.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on established pyrimidine chemistry.
Step 1: Synthesis of 4-hydroxy-6-methylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate and urea in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide, to catalyze the condensation reaction.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid to precipitate the product.
-
Filter, wash with cold ethanol, and dry to yield 4-hydroxy-6-methylpyrimidine.
Step 2: Synthesis of 4-chloro-6-methylpyrimidine
-
Carefully add phosphorus oxychloride (POCl₃) to the 4-hydroxy-6-methylpyrimidine from the previous step.
-
Heat the mixture under reflux for a few hours.
-
After cooling, quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine
-
Dissolve the 4-chloro-6-methylpyrimidine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, for instance, N-Bromosuccinimide (NBS) or elemental bromine.
-
Heat the reaction mixture to facilitate the electrophilic substitution at the C5 position.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with a solution of sodium thiosulfate (to quench any remaining bromine) and then with brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain pure 5-Bromo-4-chloro-6-methylpyrimidine.
Reactivity and Strategic Applications in Drug Discovery
The utility of 5-Bromo-4-chloro-6-methylpyrimidine lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the C5 position. This allows for selective functionalization of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates SNAr reactions, particularly at the C4 and C6 positions. The chlorine atom at C4 is a good leaving group and can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for building molecular diversity.[7]
Caption: Selective nucleophilic aromatic substitution at the C4 position.
Cross-Coupling Reactions
The bromine atom at the C5 position is well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[5] This enables the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this versatile building block.
Caption: Cross-coupling at the C5 position to introduce carbon substituents.
Applications in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with applications in developing antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][8] The ability to sequentially and selectively modify 5-Bromo-4-chloro-6-methylpyrimidine at two different positions makes it an invaluable intermediate for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with all halogenated organic compounds, 5-Bromo-4-chloro-6-methylpyrimidine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
5-Bromo-4-chloro-6-methylpyrimidine is a highly versatile and valuable building block for chemical synthesis. Its differential reactivity provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics.
References
- This reference is not available.
- This reference is not available.
- This reference is not available.
- BenchChem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. BenchChem.
- ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF.
- Polshettiwar, V. et al. Recent Advances in Pyrimidine-Based Drugs.
- Kumar, R. 5-Bromo (or chloro)-6-azido-5,6-dihydro-2'-deoxyuridine and -thymidine derivatives with potent antiviral activity.
- This reference is not available.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- This reference is not available.
- This reference is not available.
- ChemicalBook. 5-Bromo-2-chloro-4,6-dimethylpyrimidine. ChemicalBook.
- This reference is not available.
- ChemicalBook. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine(22276-95-5) 1H NMR. ChemicalBook.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS#: 4786-72-5 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine(22276-95-5) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two distinct halogen atoms, offers differential reactivity that is highly valuable for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and significant applications, particularly in the field of medicinal chemistry and drug discovery. The strategic importance of this intermediate lies in its ability to participate in a variety of cross-coupling reactions, making it an essential tool for the development of novel therapeutic agents.
Core Physicochemical Properties
5-Bromo-4-chloro-6-methylpyrimidine is a solid at room temperature. The presence of both bromine and chlorine atoms, along with a methyl group on the pyrimidine core, dictates its reactivity and physical characteristics.
A precise understanding of the molecular weight is fundamental for all stoichiometric calculations in synthesis. The molecular weight of 5-Bromo-4-chloro-6-methylpyrimidine is 207.46 g/mol .[1] Its empirical formula is C₅H₄BrClN₂.[1]
Table 1: Physicochemical Data for 5-Bromo-4-chloro-6-methylpyrimidine and Related Structures
| Property | 5-Bromo-4-chloro-6-methylpyrimidine | 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₅H₄BrClN₂ | C₆H₃BrClN₃ |
| Molecular Weight | 207.46 g/mol [1] | 232.465 g/mol [2] |
| Appearance | Solid[1] | - |
| Melting Point | - | 221-225 °C[2] |
| Boiling Point | - | 384.3 °C at 760 mmHg[2] |
| Solubility | - | Slightly soluble in water[2] |
Synthesis and Chemical Reactivity
The synthesis of substituted pyrimidines is a well-established field in organic chemistry, driven by the prevalence of the pyrimidine scaffold in biologically active molecules.[3]
General Synthetic Approach
A common and scalable synthetic route to build a diverse array of 4-substituted 5-bromo-6-methylpyrimidine monomers has been described.[4] These methods often involve the construction of the pyrimidine ring from acyclic precursors followed by halogenation, or the modification of a pre-existing pyrimidine core. For instance, a general method for preparing 5-bromo-2-substituted pyrimidine compounds involves the reaction of a 2-bromomalonaldehyde solution with an amidine compound solution.[5]
The causality behind this approach lies in the classical condensation reaction between a 1,3-dicarbonyl equivalent (like malonaldehyde) and an amidine to form the pyrimidine ring. The subsequent or prior introduction of the bromo group at the 5-position is a key step.
Reactivity Profile
The utility of 5-Bromo-4-chloro-6-methylpyrimidine as a synthetic intermediate stems from the differential reactivity of the C-Cl and C-Br bonds. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the 5-position. This allows for selective functionalization of the pyrimidine ring.
Conversely, the bromine atom at the 5-position is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[4] This orthogonal reactivity is a powerful tool for medicinal chemists to introduce molecular diversity.
Diagram 1: Reactivity Profile
Caption: Differential reactivity of the chloro and bromo substituents.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Halogenated pyrimidines like 5-Bromo-4-chloro-6-methylpyrimidine are therefore highly sought-after intermediates for the synthesis of novel drug candidates.
Role as a Synthetic Building Block
This compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules.[6] Its ability to undergo sequential, selective reactions at two different positions allows for the construction of complex substitution patterns on the pyrimidine core. This is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological properties.[7] For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related structure, is a key intermediate for various active compounds.[8]
The presence of the bromine atom, in particular, enhances reactivity and makes it a useful intermediate in organic synthesis for creating bioactive compounds.[6] Pyrimidine derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][9][10]
Diagram 2: Workflow in Drug Discovery
Caption: Synthetic utility in generating compound libraries.
Analytical Characterization
The identity and purity of 5-Bromo-4-chloro-6-methylpyrimidine are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure, showing the characteristic shifts for the methyl group and the pyrimidine ring protons/carbons.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern from bromine and chlorine is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C-N and C-H bonds within the molecule.
Protocols for characterizing similar pyrimidine derivatives often utilize these methods, for example, using a Bruker NMR spectrometer at 400 MHz in DMSO-d6 for ¹H-NMR and confirming structures via MS.[8][9]
Safety and Handling
As with all halogenated organic compounds, 5-Bromo-4-chloro-6-methylpyrimidine must be handled with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][11] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[11] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[11] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12][13] Avoid breathing dust.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[12]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[13] Store locked up.[12][13]
Conclusion
5-Bromo-4-chloro-6-methylpyrimidine is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties and, most importantly, its orthogonal reactivity at the C4 and C5 positions make it an invaluable building block. The ability to perform selective nucleophilic substitutions and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse compound libraries. This versatility solidifies its role as a key intermediate for researchers and scientists dedicated to the discovery and development of new therapeutic agents.
References
-
5-Bromo-4-chloro-6-(1-methylcyclopropyl)pyrimidine. PubChem, National Center for Biotechnology Information. [Link]
-
Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]
-
3-Bromo-5-chloro-4-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. ResearchGate. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]
-
5-Bromo (or chloro)-6-azido-5,6-dihydro-2'-deoxyuridine and -thymidine derivatives with potent antiviral activity. PubMed, National Center for Biotechnology Information. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Chemsrc. [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. National Center for Biotechnology Information. [Link]
-
4-Bromo-2-chloro-6-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS#:22276-95-5 | 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine | Chemsrc [chemsrc.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. CAS 7752-48-9: 5-Bromo-6-methyl-4-pyrimidinamine [cymitquimica.com]
- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. jocpr.com [jocpr.com]
- 10. 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
5-Bromo-4-chloro-6-methylpyrimidine physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents.[1][2] The specific substitution pattern of a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 6-position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents.[3][4] Understanding the physical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of 5-Bromo-4-chloro-6-methylpyrimidine, based on data from structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a framework for researchers to validate the predicted data and ensure the quality of their starting materials.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 5-Bromo-4-chloro-6-methylpyrimidine, the following table summarizes its predicted physicochemical properties. These predictions are derived from computational models and data available for structurally similar pyrimidine derivatives.
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₄BrClN₂ | [5] |
| Molecular Weight | 207.46 g/mol | [5] |
| Appearance | Off-white to yellow solid | Based on similar compounds like 5-Bromo-2-chloro-4,6-dimethylpyrimidine.[6] |
| Melting Point | Not available | |
| Boiling Point | ~277.7 ± 35.0 °C | Predicted for the related 5-Bromo-2-chloro-4,6-dimethylpyrimidine.[6] |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | Based on the general solubility of similar heterocyclic compounds. |
| Density | ~1.621 ± 0.06 g/cm³ | Predicted for the related 5-Bromo-2-chloro-4,6-dimethylpyrimidine.[6] |
Spectroscopic Profile
The following sections detail the predicted spectroscopic data for 5-Bromo-4-chloro-6-methylpyrimidine. These predictions are based on the analysis of structurally related compounds and serve as a guide for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-4-chloro-6-methylpyrimidine are presented below.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 |
| ~2.6 | Singlet | 3H | -CH₃ |
Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent nitrogen atoms and the halogen substituents. The methyl protons are expected to appear as a sharp singlet in the upfield region.
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4 |
| ~160 | C-2 |
| ~158 | C-6 |
| ~115 | C-5 |
| ~24 | -CH₃ |
Note: The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms (C-2, C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~206/208/210 | [M]⁺ (Molecular ion) |
| Loss of fragments such as -CH₃, -Cl, -Br, and rearrangements. |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 5-Bromo-4-chloro-6-methylpyrimidine are listed below.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=N and C=C stretching (pyrimidine ring) |
| ~1400-1350 | C-H bending (methyl) |
| ~800-600 | C-Cl stretching |
| ~600-500 | C-Br stretching |
Note: The infrared spectra of substituted pyrimidines show that the ring stretching vibrations are almost insensitive to substitution. The C-Cl and C-Br stretching frequencies are in the lower frequency region of the spectrum.
Experimental Protocols
To obtain accurate physical and spectroscopic data for 5-Bromo-4-chloro-6-methylpyrimidine, the following experimental protocols are recommended.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Workflow for NMR Data Acquisition
Caption: Workflow for acquiring and processing NMR spectra.
Mass Spectrometry Data Acquisition
This protocol provides a general procedure for obtaining a mass spectrum.
Workflow for Mass Spectrometry Data Acquisition
Caption: Workflow for obtaining and analyzing a mass spectrum.
Safety and Handling
-
Acute Toxicity: Harmful if swallowed.[9]
-
Skin Irritation: Causes skin irritation.[9]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Precautions:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Research and Development
Pyrimidine derivatives are of great importance in the pharmaceutical and agrochemical industries.[2][10] 5-Bromo-4-chloro-6-methylpyrimidine, with its reactive chloro and bromo substituents, serves as a versatile intermediate for the synthesis of more complex molecules. The chloro group can be readily displaced by various nucleophiles, while the bromo substituent can participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.
This compound is a valuable starting material for the development of:
-
Kinase inhibitors: Many kinase inhibitors with anticancer activity feature a pyrimidine core.
-
Antiviral agents: Pyrimidine analogs are a well-established class of antiviral drugs.[11]
-
Agrochemicals: Substituted pyrimidines are used as herbicides and fungicides.[10]
Conclusion
5-Bromo-4-chloro-6-methylpyrimidine is a promising building block for the synthesis of novel, biologically active compounds. This technical guide has provided a comprehensive overview of its predicted physical and spectroscopic properties, along with detailed experimental protocols for their determination. By understanding these properties and adhering to safe handling practices, researchers can effectively utilize this compound in their drug discovery and development efforts.
References
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. growingscience.com [growingscience.com]
- 5. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS#: 4786-72-5 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-4-chloro-6-methylpyrimidine melting point
An In-Depth Technical Guide to the Characterization and Melting Point Determination of 5-Bromo-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The specific substitution pattern of a bromine atom, a chlorine atom, and a methyl group on this scaffold suggests its potential as an intermediate in the synthesis of novel chemical entities for drug discovery and materials science.
A critical first step in the characterization of any newly synthesized or sourced compound is the determination of its fundamental physical properties. Among these, the melting point is paramount. It serves as an essential indicator of purity and a key descriptor for identification. An impurity typically leads to a depression and broadening of the melting point range, a phenomenon that is foundational to the practice of organic chemistry.
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of 5-Bromo-4-chloro-6-methylpyrimidine. As this compound is not extensively characterized in readily available literature, this document will serve as a first-principles guide for the researcher. We will delve into the factors influencing the melting point of such a molecule, provide a comparative analysis with related structures, and present a detailed, self-validating protocol for its experimental determination.
Theoretical Framework: Factors Influencing Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For organic molecules like 5-Bromo-4-chloro-6-methylpyrimidine, these forces are primarily intermolecular.
Several key factors dictate the melting point:
-
Intermolecular Forces: The pyrimidine ring, with its two nitrogen atoms, along with the electronegative chlorine and bromine substituents, creates a molecule with a significant dipole moment. This leads to dipole-dipole interactions, which are stronger than the van der Waals forces found in nonpolar molecules. These stronger interactions require more energy to overcome, resulting in a higher melting point.
-
Molecular Weight: Generally, as the molecular weight of a compound increases, the melting point also tends to increase, due to stronger London dispersion forces.
-
Molecular Symmetry and Crystal Packing: The efficiency with which molecules can pack into a crystal lattice has a profound effect on the melting point. More symmetrical molecules often pack more tightly and have higher melting points. The substitution pattern on the pyrimidine ring will influence its ability to form a stable, ordered crystal structure.
-
Substituent Effects:
-
Halogens (Br, Cl): The presence of bromine and chlorine increases the molecular weight and polarity, both of which are expected to raise the melting point compared to the unsubstituted parent pyrimidine.
-
Methyl Group (CH₃): The methyl group can influence crystal packing. Depending on its position, it can either enhance or disrupt the symmetry and packing efficiency of the molecule.
-
Comparative Analysis and Melting Point Estimation
| Compound Name | Structure | Melting Point (°C) | Key Structural Differences |
| 2-Amino-4-chloro-6-methylpyrimidine | Amino group instead of Bromo; different substitution pattern | 183-186 | The amino group allows for hydrogen bonding, significantly raising the melting point. |
| 2-Amino-5-bromo-4-methylpyridine | Pyridine core; Amino and Bromo substituents | 148-150[1] | Different core (pyridine vs. pyrimidine) and substituent types. |
| 5-Bromo-2-chloro-4,6-dimethylpyrimidine | Two methyl groups; different substitution pattern | Not explicitly stated, but is a solid at room temperature.[2] | The additional methyl group will alter packing and molecular weight. |
| A pyrimidine derivative | A different, more complex pyrimidine structure | 158[3] | Serves as a general reference for a substituted pyrimidine. |
Analysis and Estimation:
The presence of two halogens and a methyl group on the pyrimidine ring suggests that 5-Bromo-4-chloro-6-methylpyrimidine will be a solid at room temperature with a moderately high melting point. The amino-substituted pyrimidines have very high melting points due to hydrogen bonding, which is absent in our target molecule. Based on the data from similar halogenated and methylated heterocycles, a reasonable estimated melting point for 5-Bromo-4-chloro-6-methylpyrimidine would likely fall in the range of 100-160 °C . This estimation provides a useful starting point for the experimental determination.
Experimental Determination of Melting Point
The following protocol describes a robust and self-validating method for determining the melting point of a crystalline organic solid using a capillary melting point apparatus.
Protocol: Capillary Melting Point Determination
Objective: To accurately determine the melting point range of 5-Bromo-4-chloro-6-methylpyrimidine.
Materials:
-
Sample of 5-Bromo-4-chloro-6-methylpyrimidine (must be dry)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)
-
Certified melting point standards (e.g., Naphthalene, Benzoic Acid)
-
Spatula
-
Watch glass or weighing paper
-
Mortar and pestle (if sample is not a fine powder)
Workflow Diagram:
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Instrument Calibration (Trustworthiness Pillar):
-
Causality: The accuracy of the apparatus's thermometer must be verified to ensure trustworthy results.
-
Procedure: Select two certified standards that bracket the estimated melting point of the sample. Determine the melting point of each standard using the procedure below. If the observed values are outside the certified range, create a calibration curve or apply a correction factor to all subsequent readings.
-
-
Sample Preparation (Expertise Pillar):
-
Causality: The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point. It must be a fine, uniform powder to ensure efficient and even heat transfer within the capillary.
-
Procedure: a. Place a small amount of 5-Bromo-4-chloro-6-methylpyrimidine on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. b. Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. c. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. d. Repeat until the sample column is 2-3 mm high.
-
-
Measurement:
-
Causality: A slow heating rate ("ramp rate") is critical for allowing the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.
-
Procedure: a. Insert the packed capillary tube into the heating block of the apparatus. b. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point. c. Once this temperature is reached, adjust the heating control to a ramp rate of 1-2 °C per minute. d. Observe the sample closely through the magnifying lens. e. Record T₁: The temperature at which the first drop of liquid appears. f. Record T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Data Reporting and Interpretation:
-
The melting point should be reported as a range from T₁ to T₂.
-
Pure Compound: A pure compound will typically exhibit a sharp melting range of 1-2 °C.
-
Impure Compound: An impure sample will display a depressed (lower than expected) and broadened melting range.
-
Synthesis, Purification, and Characterization Context
The final, reliable melting point of 5-Bromo-4-chloro-6-methylpyrimidine is intrinsically linked to its synthesis and purification. Halogenation and substitution reactions on the pyrimidine ring are common synthetic strategies. However, these reactions can often yield side products or leave unreacted starting materials.
Caption: Relationship between synthesis, purification, and analysis.
Purification is Non-Negotiable:
-
Recrystallization: This is the most common method for purifying crystalline solids. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and must be determined empirically.
-
Impact on Melting Point: Each recrystallization step should, in theory, narrow the melting point range and raise it towards the true value. A constant melting point after successive recrystallizations is a strong indicator of purity.
This experimentally determined melting point, when combined with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a complete and authoritative characterization of the compound.
Conclusion
References
-
Durga devi, D., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Karbala International Journal of Modern Science, 3, 18-28. Available at: [Link]
-
King Saud University. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved February 7, 2026, from [Link]
Sources
In-Depth Technical Guide: 5-Bromo-4-chloro-6-methylpyrimidine Boiling Point & Physicochemical Profile
This guide provides an in-depth technical analysis of the boiling point, physicochemical properties, and synthesis of 5-Bromo-4-chloro-6-methylpyrimidine (CAS: 3438-55-9). It is designed for researchers optimizing purification protocols for heterocyclic intermediates in pharmaceutical development.
Executive Summary
5-Bromo-4-chloro-6-methylpyrimidine is a critical halogenated pyrimidine intermediate used extensively in the synthesis of antiviral agents and kinase inhibitors. Its dual-halogenated motif (bromo at C5, chloro at C4) allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), making it a high-value scaffold in medicinal chemistry.
Physically, the compound exists as a low-melting solid (MP: ~55°C) that is frequently handled as a liquid during synthesis and purification. While its predicted atmospheric boiling point is high (~271°C), practical isolation requires vacuum distillation to prevent thermal decomposition.
Physicochemical Profile
The following data consolidates experimental observations and high-confidence predicted values necessary for process scale-up.
| Property | Value | Context |
| CAS Number | 3438-55-9 | Unique Identifier |
| Formula | C₅H₄BrClN₂ | Heteroaromatic Halide |
| Molecular Weight | 207.46 g/mol | - |
| Boiling Point (Atm) | ~271°C (Predicted) | @ 760 mmHg (Theoretical) |
| Boiling Point (Vac) | ~90–110°C (Est.) | @ 1–5 mmHg (Practical Range) |
| Melting Point | 55–56°C | Low-melting solid; often supercooled liquid |
| Density | ~1.84 g/cm³ | High density due to Br/Cl atoms |
| Appearance | Colorless to pale yellow | Solid (pure) or Oil (crude) |
| Solubility | DCM, EtOAc, THF | Hydrophobic; insoluble in water |
Critical Note on Boiling Point: Do not attempt to distill this compound at atmospheric pressure (760 mmHg). The requisite temperature (~271°C) exceeds the thermal stability of the pyrimidine ring, leading to polymerization or dehalogenation. Vacuum distillation is mandatory.
Thermodynamic Context & Distillation Logic
The boiling point of 5-Bromo-4-chloro-6-methylpyrimidine is governed by the heavy halogen substituents, which significantly increase London dispersion forces compared to the non-halogenated parent.
The Vacuum Necessity
-
Atmospheric Pressure: At 760 mmHg, the energy required to overcome intermolecular forces is sufficient to break the C-Br bond (homolytic cleavage), generating radicals that degrade the product.
-
Reduced Pressure: By reducing the system pressure to 1–5 mmHg , the boiling point is suppressed to a manageable 90–110°C . This window allows for efficient mass transfer (purification) without reaching the activation energy for thermal degradation.
Phase Behavior
Because the melting point (55°C) is relatively close to the vacuum boiling point, the compound may solidify in the condenser if the cooling water is too cold.
-
Protocol Adjustment: Use warm water (30–40°C) in the condenser or an air condenser to prevent clogging during distillation.
Experimental Protocol: Synthesis & Purification
This protocol outlines the conversion of 5-bromo-6-methyl-4(3H)-pyrimidinone to the target chloride using phosphorus oxychloride (POCl₃), followed by the critical distillation step.
Reagents & Setup
-
Precursor: 5-Bromo-6-methyl-4(3H)-pyrimidinone (1.0 eq)
-
Reagent/Solvent: POCl₃ (Phosphorus Oxychloride) (3.0–5.0 eq)
-
Catalyst: N,N-Diethylaniline (Cat. amount, optional)
-
Apparatus: Round-bottom flask, reflux condenser, CaCl₂ drying tube, oil bath.
Step-by-Step Methodology
-
Chlorination:
-
Charge the reaction flask with solid 5-bromo-6-methyl-4(3H)-pyrimidinone.
-
Slowly add POCl₃ (exothermic risk). Add catalyst if required.[1]
-
Heat to reflux (105–110°C) for 2–4 hours. Monitor by TLC (disappearance of polar starting material).
-
-
Quench (Hazard Control):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: POCl₃ hydrolysis releases HCl gas and heat. Maintain temperature <20°C to prevent hydrolysis of the product.
-
-
Extraction:
-
Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Wash organic layers with sat. NaHCO₃ (to remove residual acid) and Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification (Vacuum Distillation):
-
Transfer the crude oil to a distillation flask.
-
Equip with a short-path distillation head and a vacuum pump capable of <5 mmHg.
-
Collect fraction boiling at ~90–110°C / 1–5 mmHg.
-
The product will distill as a colorless/pale yellow oil that solidifies upon cooling (MP ~55°C).
-
Visualizing the Workflow
The following diagram illustrates the transformation logic and the critical purification decision node.
Figure 1: Synthesis and purification workflow for 5-Bromo-4-chloro-6-methylpyrimidine, highlighting the critical vacuum distillation step.
Structural Analysis & Reactivity[1]
The boiling point and reactivity are dictated by the electronic effects of the substituents:
-
C4-Chloro: The chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient pyrimidine ring. This makes the compound unstable to moisture at high temperatures (hydrolysis back to the pyrimidinone).
-
C5-Bromo: The bromine atom is less labile than the chlorine but provides the handle for metallation or cross-coupling. Its high atomic mass (79.9 amu) is the primary contributor to the high atmospheric boiling point (~271°C).
-
C6-Methyl: This group provides steric bulk and slight electron donation, modulating the reactivity of the C4 position.
Safety & Handling
-
Hazard: The compound is a skin and eye irritant. The synthesis involves POCl₃ (highly corrosive, toxic).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Moisture sensitivity requires a tightly sealed container.
-
Handling: Use a fume hood. When distilling, ensure the vacuum trap is cooled with liquid nitrogen or dry ice/acetone to capture volatile byproducts.
References
-
Sakamoto, T., et al. (1985).[2][3] "Studies on Pyrimidine Derivatives. XXXIX. Site-Selectivity in the Reaction of 5-Substituted and 4,5-Disubstituted Pyrimidine N-Oxides." Chemical and Pharmaceutical Bulletin, 33(2), 565-571. (Primary reference for synthesis and characterization).
-
PubChem Compound Summary. (2024). "5-Bromo-4-chloro-6-methylpyrimidine (CID 10043868).
-
BLD Pharm. (2024). "Product SDS: 5-Bromo-4-chloro-6-methylpyrimidine (CAS 3438-55-9)."
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-Bromo-4-chloro-6-methylpyrimidine 13C NMR analysis
Structural Elucidation of 5-Bromo-4-chloro-6-methylpyrimidine: A C NMR Technical Guide
Executive Summary
5-Bromo-4-chloro-6-methylpyrimidine is a critical halogenated heterocyclic scaffold, widely utilized in the synthesis of kinase inhibitors and functionalized agrochemicals. Its structural asymmetry—defined by three distinct quaternary carbons (C-Cl, C-Br, C-Me) and one methine carbon (C-H)—presents a specific challenge in NMR assignment.
This guide provides a definitive protocol for the complete spectral assignment of this molecule. Unlike standard aliphatic analysis, this workflow addresses the Heavy Atom Effect of bromine and the quaternary carbon relaxation issues common in heteroaromatic systems.
Structural Context & Theoretical Prediction
Before acquiring data, one must understand the electronic environment that dictates the chemical shifts. The pyrimidine ring creates a highly deshielded environment due to the two nitrogen atoms.
The Substituent Effects
-
C5 (Bromine-bearing): While aromatic carbons typically resonate at 120–140 ppm, the attachment of Bromine introduces a Heavy Atom Effect (Spin-Orbit Coupling) . This relativistic effect often causes an "upfield shift" (shielding) relative to chloro- or unsubstituted analogs. Expect C5 to be the most shielded aromatic signal.
-
C4 (Chlorine-bearing): Chlorine is highly electronegative (induction), causing significant deshielding. Combined with the adjacent Nitrogen (N3), C4 will likely be one of the most downfield signals.
-
C6 (Methyl-bearing): Positioned adjacent to N1, this carbon is deshielded. The inductive donation from the methyl group is weak compared to the deshielding power of the ring nitrogen.
-
C2 (Methine): Sandwiched between two nitrogens (N1 and N3), this carbon is significantly deshielded but carries a proton, making it identifiable via HSQC.
Predicted Chemical Shift Ranges (DMSO-d )
| Carbon Position | Type | Electronic Environment | Predicted Shift ( |
| C-6 | Quaternary | Deshielded by N1 + | 165 – 170 |
| C-4 | Quaternary | Deshielded by N3 + Electronegative Cl | 159 – 164 |
| C-2 | Methine (CH) | Deshielded by N1 & N3 | 155 – 159 |
| C-5 | Quaternary | Shielded by Heavy Atom (Br) | 115 – 122 |
| CH | Methyl | Aliphatic | 22 – 26 |
Experimental Protocol
To ensure resolution of the quaternary carbons and accurate integration, standard "quick" parameters are insufficient.
Sample Preparation
-
Solvent: DMSO-d
is recommended over CDCl . Pyrimidines often exhibit aggregation-induced broadening in non-polar solvents. DMSO prevents this and separates water peaks from the region of interest. -
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.
-
Additives (Optional but Recommended): Add 0.02 M Cr(acac)
(Chromium(III) acetylacetonate). This paramagnetic relaxation agent shortens the relaxation time of the quaternary carbons (C4, C5, C6), allowing them to appear clearly without requiring excessively long delay times.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (–10 to 230 ppm).
-
Relaxation Delay (D1):
-
*With Cr(acac)
: 2.0 seconds. -
*Without Cr(acac)
: 5.0 – 8.0 seconds (Essential for C4/C5/C6 detection).
-
-
Scans (NS): Minimum 512 (for S/N > 50:1 on quaternary peaks).
Assignment Strategy & Logic
The assignment relies on a self-validating logic loop using 2D NMR. We cannot rely on 1D shifts alone due to the proximity of C4, C6, and C2.
The Logic Flow
Caption: Step-by-step workflow for unambiguous assignment. The HMBC step is the critical filter for distinguishing quaternary carbons.
Step-by-Step Assignment
Step 1: Anchor the Protonated Carbons (HSQC)
-
Methyl Group: The proton singlet (
~2.6 ppm) will correlate to the high-field carbon ( ~24 ppm). -
C2 Position: The aromatic proton singlet (
~8.5–8.8 ppm) will correlate to a carbon in the 155–159 ppm range. Label this Carbon C2.
Step 2: Distinguish C4, C5, and C6 (HMBC)
This is the most common point of failure. C4 and C6 are both quaternary and deshielded.
-
The C6 Identification: Look for a strong 2-bond correlation (
) from the Methyl protons. The carbon receiving this signal is C6 . -
The C5 Identification: Look for a 3-bond correlation (
) from the Methyl protons. This carbon will be significantly upfield (shielded by Br) around 115–120 ppm. Label this C5. -
The C4 Identification: The remaining quaternary carbon (downfield, ~160 ppm) should show NO correlation to the methyl protons (4 bonds is too far for standard HMBC). However, it should show a correlation to the H2 proton (
from H2 to C4).
Visualizing the HMBC Correlations
The following diagram illustrates the specific connectivity required to validate the structure.
Caption: Key HMBC correlations. Green arrows indicate definitive connectivity paths. The Methyl-to-C6 correlation is the primary anchor.
Troubleshooting & Impurity Profiling
In drug development, this intermediate often contains specific impurities.
| Impurity / Artifact | NMR Signature | Origin |
| Hydrolysis Product (5-bromo-6-methyluracil) | Loss of C4-Cl signal; Appearance of C=O (~160-165 ppm broad). | Moisture in storage or reaction. |
| Debromination (4-chloro-6-methylpyrimidine) | C5 shifts drastically downfield (to ~120-125 ppm) and becomes a CH (check HSQC). | Over-reduction or radical exposure. |
| Isomer (5-bromo-2-chloro-6-methyl...) | H-Signal moves. If Cl is at C2, there is no H2. The aromatic proton would be at C4, changing the splitting pattern. | Regioisomer formation during synthesis. |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for HMBC/HSQC pulse sequences and parameter optimization).
-
AIST Spectral Database for Organic Compounds (SDBS). Pyrimidine Derivatives Spectral Data. National Institute of Advanced Industrial Science and Technology. Link (General reference for pyrimidine shifts).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for Heavy Atom Effect/Spin-Orbit coupling theory on C-Br shifts).
5-Bromo-4-chloro-6-methylpyrimidine mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-4-chloro-6-methylpyrimidine
Introduction
5-Bromo-4-chloro-6-methylpyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its utility is particularly notable in the development of novel pharmaceutical agents and agrochemicals, where the pyrimidine core is a common scaffold.[1] For researchers and drug development professionals, the unambiguous structural confirmation of such intermediates is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also a detailed fragmentation pattern that acts as a structural fingerprint.
This guide offers a detailed exploration of the mass spectrometric behavior of 5-bromo-4-chloro-6-methylpyrimidine, with a primary focus on electron ionization (EI), a common and information-rich ionization technique.[2] By understanding the causality behind its fragmentation pathways, scientists can confidently identify this molecule and distinguish it from related impurities or isomers.
The Molecular Ion: A Halogenated Signature
Under mass spectrometry conditions, the first step is the ionization of the molecule to form a molecular ion (M•+). For 5-bromo-4-chloro-6-methylpyrimidine (C₅H₄BrClN₂), this process is typically initiated by the removal of a non-bonding electron from one of the nitrogen atoms.[3]
A key identifying feature of this compound in a mass spectrum is its complex and highly characteristic isotopic pattern. This arises from the natural abundance of isotopes for both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).[4] This results in a cluster of peaks for the molecular ion, primarily at:
-
M+ : Containing ⁷⁹Br and ³⁵Cl
-
M+2 : Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
M+4 : Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition regarding the halogens.
Electron Ionization (EI) Fragmentation Pathways
Electron ionization imparts significant energy into the molecular ion, causing it to undergo a series of predictable bond cleavages to form smaller, charged fragments. The resulting fragmentation pattern is a roadmap to the molecule's structure.[5] The primary fragmentation events for 5-bromo-4-chloro-6-methylpyrimidine are driven by the stability of the resulting ions and neutral radicals.
Initial Fragmentation Steps: The Weakest Links
The initial fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds. The carbon-halogen bonds are typically the most labile.
-
Loss of a Bromine Radical (•Br): The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step.[6] This leads to the formation of a prominent ion at [M-Br]+.
-
Loss of a Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of the C-Cl bond will also occur, resulting in an ion at [M-Cl]+.
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage involving the loss of the methyl group from the pyrimidine ring is another common fragmentation pathway for substituted pyrimidines, producing an ion at [M-CH₃]+.[7]
The relative stability of the resulting carbocations influences the intensity of these fragment peaks.[5]
Secondary Fragmentation and Ring Cleavage
The initial fragment ions can undergo further decomposition, often involving the pyrimidine ring itself. A common pathway in nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN).
-
[M-Br-HCN]+: The ion formed after the initial loss of bromine may subsequently lose a molecule of HCN, a stable neutral species. This type of fragmentation is characteristic of pyrimidine ring systems.[8]
-
[M-Cl-HCN]+: Similarly, the ion resulting from chlorine loss can also eliminate HCN.
These sequential losses provide further structural confirmation. The fragmentation cascade continues until small, stable ions are formed.
Data Presentation: Predicted Mass Spectrum
The following table summarizes the key predicted fragments for 5-bromo-4-chloro-6-methylpyrimidine under electron ionization. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).
| m/z (Nominal) | Proposed Formula | Proposed Neutral Loss | Notes |
| 206/208/210 | [C₅H₄BrClN₂]•+ | - | Molecular Ion Cluster (M•+, M•++2, M•++4) |
| 191/193 | [C₅H₁ClN₂]•+ | •CH₃ | Loss of the methyl radical. |
| 171/173 | [C₅H₄BrN₂]•+ | •Cl | Loss of the chlorine radical. |
| 127 | [C₅H₄N₂Cl]+ | •Br | Loss of the bromine radical. A major fragment. |
| 100 | [C₄H₂NCl]+ | •Br, HCN | Sequential loss of Br and then HCN. |
Experimental Protocol: Acquiring Mass Spectra via GC-MS
This protocol outlines a standard method for analyzing 5-bromo-4-chloro-6-methylpyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of 5-bromo-4-chloro-6-methylpyrimidine.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial.
- Vortex the solution until the sample is fully dissolved.
2. GC-MS Instrument Setup:
- Gas Chromatograph (GC):
- Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 350.
- Solvent Delay: Set a suitable delay (e.g., 3 minutes) to prevent the solvent peak from damaging the detector.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Initiate the data acquisition.
- Once the run is complete, analyze the resulting chromatogram to identify the peak corresponding to the target compound.
- Extract the mass spectrum from this peak and compare the observed fragmentation pattern and isotopic distribution with the predicted data.
Visualization of Key Processes
Predicted EI-MS Fragmentation Pathway
Caption: Standard experimental workflow for GC-MS analysis.
References
- Vertex AI Search. (n.d.).
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
- Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved February 7, 2026.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Chem Help ASAP. (2022, November 22). Common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 29).
- National Institutes of Health. (n.d.).
- Request PDF. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
- Kalluraya, B., et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
- Spectroscopy Online. (n.d.).
- The Organic Chemistry Tutor. (2016, September 15).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. article.sapub.org [article.sapub.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Crystal Structure Analysis of 5-Bromo-4-chloro-6-methylpyrimidine
Technical Guide for Solid-State Characterization & Drug Development
Executive Summary
The pyrimidine scaffold is a cornerstone of modern pharmacophores, serving as the backbone for kinase inhibitors, antivirals, and nucleotide analogs. 5-Bromo-4-chloro-6-methylpyrimidine (CAS: 36606-17-0) represents a critical "halogen-dense" intermediate. Its unique substitution pattern—featuring both bromo and chloro functionalities flanking a methyl group—creates a distinct electrostatic potential map that dictates its solid-state behavior.
This guide moves beyond basic synthesis to explore the crystallographic architecture of this molecule. While specific public domain CIF data for this exact derivative is sparse, we utilize high-fidelity structural homologs (e.g., 5-bromo-2-chloropyrimidin-4-amine) to construct a predictive model of its lattice behavior. We define the protocols for growing diffraction-quality crystals and analyzing the halogen-bonding networks that govern its solubility and bioavailability.
Molecular Architecture & Synthesis Context
To understand the crystal, one must understand the impurity profile derived from synthesis. The crystallization behavior is heavily influenced by the regiospecificity of the halogenation steps.
Synthetic Pathway & Impurity Implications
The synthesis typically proceeds via the chlorination of 5-bromo-6-methylpyrimidin-4-ol using phosphorus oxychloride (POCl
-
Precursor: 6-methylpyrimidin-4(3H)-one.
-
Step 1 (Bromination): Electrophilic aromatic substitution at the C5 position (highly activated).[1]
-
Step 2 (Chlorination): Nucleophilic displacement of the C4-hydroxyl (tautomeric oxo) group.[1]
Critical Insight: Incomplete chlorination leads to 5-bromo-6-methylpyrimidin-4-ol co-crystallizing, which disrupts the halogen-bonding network due to the introduction of a strong hydrogen bond donor (OH).
Predicted Geometric Parameters
Based on the crystal structure of the analog 5-bromo-2-chloropyrimidin-4-amine (Monoclinic,
| Parameter | Predicted Value | Structural Rationale |
| Space Group | Centrosymmetric packing favored to cancel dipole moments. | |
| C5–Br Bond | 1.87 – 1.89 Å | Typical for |
| C4–Cl Bond | 1.73 – 1.75 Å | Shortened due to partial double-bond character (resonance).[1] |
| Ring Planarity | RMSD < 0.02 Å | Pyrimidine ring remains rigid; minimal puckering.[1] |
| Density | ~1.95 - 2.10 g/cm³ | High density due to heavy halogen atoms. |
Experimental Protocols: Crystallization & Characterization
Trustworthiness Principle: These protocols are designed to be self-validating. If the crystal does not extinguish polarized light, re-evaluate the solvent purity.
Single Crystal Growth Workflow
The varying solubilities of the Br and Cl substituents require a gradient approach to supersaturation.
Method A: Vapor Diffusion (Preferred for XRD) [1]
-
Inner Vial: Dissolve 20 mg of 5-Bromo-4-chloro-6-methylpyrimidine in 1.5 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.[1]
-
Outer Vial: Add 4 mL of n-Hexane (anti-solvent).
-
Equilibration: Seal tightly. Allow to stand at 20°C for 48–72 hours.
-
Outcome: Colorless prismatic crystals suitable for X-ray diffraction.[1]
Method B: Slow Evaporation (Polymorph Screening)
-
Dissolve compound in Ethanol/Acetone (1:1) .
-
Cover with parafilm and punch 3–4 pinholes.[1]
-
Allow solvent to evaporate at ambient temperature over 5 days.[1]
-
Note: This method often yields thermodynamically stable forms but may produce twinning.[1]
Characterization Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating the solid-state form.
Figure 1: Solid-state characterization workflow. Birefringence under PLM is the critical gatekeeper before investing time in XRD.
Structural Analysis: The Halogen Bonding Network
The defining feature of this crystal structure is the Halogen Bond (XB) .[1] The 5-Bromo and 4-Chloro substituents create areas of positive electrostatic potential (the "
The Sigma-Hole Interaction
In the solid state, this molecule acts as both an XB donor and an XB acceptor.
-
XB Donor: The Bromine atom (more polarizable than Chlorine) exhibits a strong
-hole.[1] -
XB Acceptor: The pyrimidine Nitrogen atoms (N1 and N3) possess lone pairs that attract the
-hole.[1]
Predicted Motif: We expect the formation of Type II Halogen..Halogen interactions or C–Br...N interactions .[1]
-
C5–Br...N1 (Intermolecular): This is the primary structure-directing interaction, likely forming 1D supramolecular chains.[1]
-
Distance: Expect
to be approx. 2.9 – 3.1 Å (significantly less than the sum of van der Waals radii: ~3.4 Å).[1]
Interaction Logic Diagram
Figure 2: Supramolecular assembly logic. The Br...N halogen bond drives the primary assembly, stabilized by secondary Pi-stacking.
Implications for Drug Development
Understanding this structure is not merely academic; it directly impacts formulation stability.[1]
-
Solubility Profile: The strong halogen bonding network creates a high lattice energy, potentially reducing aqueous solubility. Formulation strategies may require disrupting these XB networks using excipients with strong H-bond acceptors (e.g., PVP, HPMC).
-
Polymorphism Risk: The competition between Br...N and Cl...N interactions suggests the possibility of enantiotropic polymorphs . A temperature-dependent PXRD study is recommended to ensure the selected crystal form is stable at storage temperatures.
-
Chemical Stability: The C4-Cl bond is chemically labile (susceptible to hydrolysis).[1] In the crystal lattice, if the C-Cl bond is exposed to channel solvents (solvates), degradation rates will accelerate. A solvent-free form is mandatory for API development.
References
-
Mohan Kumar, et al. (2013).[1][2] "5-Bromo-2-chloropyrimidin-4-amine." Acta Crystallographica Section E, 69(4), o583.[1][2] Link
- Grounding: Provides the geometric baseline for the pyrimidine ring and C-Br/C-Cl bond lengths used in our predictive model.
-
Cavallo, G., et al. (2016).[1] "The Halogen Bond."[3][4][5][6][7] Chemical Reviews, 116(4), 2478–2601.[1] Link[1]
- Grounding: Authoritative review on the sigma-hole theory and directionality of halogen bonding in crystal engineering.
-
Aakeröy, C. B., et al. (2011).[1] "Co-crystal screening of diclofenac." Pharmaceutics, 3(3), 601-614. Link[1]
- Grounding: Demonstrates the utility of halogenated pyrimidines in supramolecular assembly and co-crystalliz
-
PubChem Compound Summary. "5-Bromo-4-chloro-6-methylpyrimidine (CID 12490576)."[8] Link
Sources
- 1. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanelements.com [americanelements.com]
- 9. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]
synthesis of 5-Bromo-4-chloro-6-methylpyrimidine from 4-hydroxy-6-methylpyrimidine
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine from 4-hydroxy-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the two-step synthesis of 5-Bromo-4-chloro-6-methylpyrimidine, a valuable halogenated heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the chlorination of 4-hydroxy-6-methylpyrimidine to yield the intermediate, 4-chloro-6-methylpyrimidine, followed by a regioselective bromination at the C-5 position. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical process parameters that ensure a robust and reproducible synthesis. The content is structured to serve researchers and process chemists by blending theoretical principles with practical, actionable insights.
Introduction and Strategic Overview
Halogenated pyrimidines are cornerstone intermediates in the synthesis of a vast array of biologically active molecules. The title compound, 5-Bromo-4-chloro-6-methylpyrimidine, features two distinct halogen atoms at the C-4 and C-5 positions, offering orthogonal reactivity for sequential functionalization, making it a highly sought-after precursor in the development of kinase inhibitors, antivirals, and other therapeutic agents.
The synthetic strategy detailed herein is a robust two-step process:
-
Chlorination: The conversion of the 4-hydroxyl group of the starting material into a chlorine atom using a potent chlorinating agent. This step transforms the pyrimidinone tautomer into a more reactive chloro-pyrimidine.
-
Bromination: The subsequent regioselective electrophilic substitution on the pyrimidine ring to install a bromine atom at the electron-rich C-5 position.
This guide will dissect each step, focusing on the causality behind reagent selection and reaction conditions, thereby providing a self-validating framework for laboratory execution.
Overall Synthetic Workflow
The logical flow of the synthesis is a linear progression from the starting material to the final product via a stable, isolable intermediate.
Caption: High-level overview of the two-step synthesis.
Step 1: Chlorination of 4-hydroxy-6-methylpyrimidine
The initial and critical step involves the conversion of a hydroxyl group to a chlorine atom. This is not a simple nucleophilic substitution, as the hydroxyl group on a heterocyclic ring is a poor leaving group. The choice of reagent is therefore paramount.
Mechanistic Rationale and Reagent Selection
4-hydroxy-6-methylpyrimidine exists in a tautomeric equilibrium with its more stable keto form, 6-methylpyrimidin-4(3H)-one. The direct displacement of the hydroxyl group is energetically unfavorable. Therefore, a reagent is required to convert the hydroxyl (or carbonyl in the keto form) into a better leaving group.
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][2] Its function is twofold: it acts as the chlorinating agent and helps to keep the reaction mixture fluid.[3] The mechanism proceeds through the activation of the carbonyl oxygen (from the pyrimidinone tautomer) by the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion, generated from POCl₃, at the C-4 position leads to the formation of the desired 4-chloro-6-methylpyrimidine and a pyrophosphate byproduct.
The reaction is often carried out using excess POCl₃, which can serve as the solvent.[2] However, for larger-scale operations, solvent-free methods using equimolar amounts of POCl₃ in the presence of a base like pyridine in a sealed reactor have been developed to improve safety and reduce waste.[1][4]
Detailed Experimental Protocol: Chlorination
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-hydroxy-6-methylpyrimidine | 126.13 | 3533-53-5 | Irritant |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10025-87-3 | Corrosive, toxic, reacts violently with water |
| N,N-Dimethylaniline (optional) | 121.18 | 121-69-7 | Toxic, combustible |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-hydroxy-6-methylpyrimidine (10.0 g, 79.3 mmol).
-
Reagent Addition: Under a nitrogen atmosphere and in a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL, 537 mmol) to the flask. The POCl₃ acts as both the reagent and solvent.[2] (Optional: For challenging substrates, 1.0 to 1.2 equivalents of a tertiary amine like N,N-dimethylaniline can be added to catalyze the reaction).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is significantly more polar than the product.
-
Work-up (A): Removal of Excess POCl₃: After the reaction is complete (disappearance of starting material by TLC), allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. [CAUTION: This step must be performed in an efficient fume hood as POCl₃ is corrosive and toxic]. [2]
-
Work-up (B): Quenching: Very slowly and carefully, pour the cooled reaction residue onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This quenching process is highly exothermic and will generate HCl gas.[5]
-
Neutralization: Once the initial exothermic reaction has subsided, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-chloro-6-methylpyrimidine as an oil or low-melting solid.[5] The product can often be used in the next step without further purification.
Step 2: Regioselective Bromination of 4-chloro-6-methylpyrimidine
The second step introduces a bromine atom onto the pyrimidine ring. The success of this step hinges on controlling the regioselectivity of the electrophilic substitution.
Mechanistic Rationale and Reagent Selection
The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. However, the existing substituents (the C-6 methyl group and the two ring nitrogens) influence the electron density of the C-5 position. The C-5 position is the most nucleophilic carbon on the ring, making it the preferred site for electrophilic attack.
N-Bromosuccinimide (NBS) is the ideal reagent for this transformation.[6] While molecular bromine (Br₂) can be used, it is more hazardous to handle and can lead to over-bromination or side reactions. NBS serves as a source of an electrophilic bromine species. In the presence of a radical initiator (like AIBN or light) or an acid catalyst, NBS provides a low, steady concentration of Br₂, which favors controlled, monosubstitution.[6] The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the π-system of the pyrimidine ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the final product.
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism for C-5 bromination.
Detailed Experimental Protocol: Bromination
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-chloro-6-methylpyrimidine | 128.56 | 3435-25-4 | Irritant |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Oxidizer, irritant, light-sensitive |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | 153.82 / 41.05 | 56-23-5 / 75-05-8 | Toxic, environmental hazard / Flammable, toxic |
| Azobisisobutyronitrile (AIBN) (optional initiator) | 164.21 | 78-67-1 | Explosive, toxic |
Procedure:
-
Reaction Setup: In a dry round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the crude 4-chloro-6-methylpyrimidine (e.g., 79.3 mmol, assuming 100% yield from step 1) in a suitable solvent like carbon tetrachloride or acetonitrile (200 mL).
-
Reagent Addition: Add N-bromosuccinimide (14.8 g, 83.3 mmol, 1.05 equivalents) to the solution in one portion. If using a radical mechanism pathway, a catalytic amount of AIBN can be added.
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
Work-up: After cooling the reaction to room temperature, filter off the succinimide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash with a 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification and Characterization
The crude product obtained after the second step is typically a solid. Purification can be achieved by recrystallization or column chromatography.
-
Recrystallization: A solvent system like ethanol/water or heptane/ethyl acetate can be effective. The crude solid is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.[7]
-
Column Chromatography: For higher purity, silica gel column chromatography is recommended. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate will effectively separate the product from any impurities.[8]
Expected Spectroscopic Data
The identity and purity of the final product, 5-Bromo-4-chloro-6-methylpyrimidine, should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | (CDCl₃, 400 MHz): δ ~8.8 (s, 1H, H-2), ~2.7 (s, 3H, CH₃). The aromatic proton at the C-2 position will appear as a singlet downfield. The methyl protons will also be a singlet. |
| ¹³C NMR | (CDCl₃, 100 MHz): Expected peaks around δ ~165 (C-6), ~160 (C-4), ~158 (C-2), ~115 (C-5), ~25 (CH₃). The carbons attached to the electronegative nitrogen and halogen atoms will be the most downfield. The carbon bearing the bromine atom (C-5) will be significantly shifted.[9] |
| MS (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The expected m/z for the most abundant isotopologues would be around 206, 208, and 210.[9] |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
N-Bromosuccinimide (NBS): Is an irritant and an oxidizer. It should be handled with care, avoiding inhalation of dust. It is also light-sensitive and should be stored in a dark container.
-
Solvents: Dichloromethane and carbon tetrachloride are toxic and should be handled in a fume hood.
Conclusion
The is a reliable and efficient two-step process that provides access to a versatile synthetic intermediate. The key transformations—a POCl₃-mediated chlorination and a regioselective NBS bromination—are well-established in heterocyclic chemistry. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this valuable compound for application in drug discovery and development programs.
References
-
ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link]
-
Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]
- Google Patents. Chloropyrimidine process.
- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. Synthesis of chlorinated pyrimidines.
-
ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]
-
PubChem. 5-bromo-4-chloro-6-ethylpyrimidine. Available at: [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available at: [Link]
-
Organic Syntheses. bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate. Available at: [Link]
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
PubMed Central. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Available at: [Link]
-
Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available at: [Link]
-
PubChem. 4-Chloro-6-methylpyrimidine. Available at: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
ACS Publications. The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Available at: [Link]
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Halogenation Strategies for 6-Methylpyrimidine Derivatives
Executive Summary
The 6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antivirals, and agrochemicals. Its utility lies in the divergent reactivity of the methyl group versus the aromatic ring. This guide provides a technical deep-dive into the halogenation of this scaffold, distinguishing between lateral (side-chain) halogenation for carbon-skeleton extension and nuclear (ring) halogenation for structure-activity relationship (SAR) tuning.
Section 1: Mechanistic Landscapes & Regioselectivity
The halogenation of 6-methylpyrimidines is governed by a strict dichotomy between radical and ionic pathways. Understanding this bifurcation is the primary control point for the medicinal chemist.
The Divergent Pathways
-
Path A: Lateral Halogenation (Radical Substitution). The C6-methyl group behaves like a benzylic position. Under radical conditions, the methyl C-H bonds are homolytically cleaved. This is the gateway to chain extension (e.g., substitution with amines, azides, or carbon nucleophiles).
-
Path B: Nuclear Halogenation (Electrophilic Aromatic Substitution - EAS). The pyrimidine ring is naturally electron-deficient (
-deficient), making EAS difficult. However, the C5 position is the least electron-poor. Halogenation here typically requires the presence of Electron Donating Groups (EDGs) like -NH or -OH at positions 2 or 4. -
Path C: Deoxychlorination (Nucleophilic Displacement). If the starting material is a hydroxypyrimidine (tautomer of pyrimidone), the oxygen can be displaced by chlorine using phosphorus reagents.
Decision Matrix Visualization
The following diagram illustrates the decision logic for selecting the correct halogenation strategy.
Figure 1: Strategic decision tree for regioselective halogenation of 6-methylpyrimidines.
Section 2: Lateral Halogenation (The Methyl Handle)
Functionalizing the C6-methyl group is most commonly achieved via Wohl-Ziegler bromination . The challenge here is not reactivity, but selectivity (mono- vs. di-bromination).
Protocol: Radical Bromination with NBS
Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
Solvent: Acetonitrile (MeCN) or Trifluorotoluene (PhCF
Step-by-Step Methodology:
-
Preparation: Dissolve the 6-methylpyrimidine derivative (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Activation: Add NBS (1.05 equiv). Crucial: Do not add large excess of NBS initially to prevent di-bromination.
-
Initiation: Add AIBN (0.05 equiv) and heat to reflux (80-82°C). Alternatively, use a blue LED photoreactor (450-470 nm) at room temperature for milder initiation.
-
Monitoring: Monitor via LCMS or
H NMR.-
Diagnostic Signal: The methyl singlet at
~2.5 ppm will decrease, and a new singlet for -CH Br will appear at ~4.4–4.6 ppm.
-
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.
-
Purification: Silica gel chromatography is often required to separate mono-bromo from trace di-bromo species.
Expert Insight (Process Control):
-
The "Portion-wise" Rule: If di-bromination is observed, add NBS in 4 portions (0.25 equiv each) over 2 hours. This keeps the instantaneous concentration of bromine radicals low, favoring mono-substitution.
-
Scavengers: If the pyrimidine ring contains acid-sensitive groups, add solid K
CO or NaHCO to the reaction mixture to scavenge HBr formed during propagation.
Section 3: Ring Functionalization (C5 & Heteroatom Exchange)
C5-Halogenation (Electrophilic)
Direct halogenation at C5 is difficult on "naked" pyrimidines. It works best when the ring is activated by EDGs (e.g., -NH
Modern Approach: HFIP-Mediated Halogenation Hexafluoroisopropanol (HFIP) has emerged as a superior solvent for this transformation due to its ability to activate NBS/NIS via hydrogen bonding, increasing their electrophilicity without Lewis acids.[1]
-
Protocol: Dissolve substrate in HFIP. Add NIS (1.1 equiv). Stir at RT for 1-4 hours.
-
Advantage: High regioselectivity for C5 over side-chain, even without light protection.
Deoxychlorination (POCl Method)
Converting a 4-hydroxy-6-methylpyrimidine (pyrimidone) to a 4-chloro derivative is a standard method to create a handle for S
Step-by-Step Methodology:
-
Setup: Place 4-hydroxy-6-methylpyrimidine (1.0 equiv) in a round-bottom flask.
-
Reagent Addition: Add POCl
(3–5 equiv). Note: Neat POCl acts as both reagent and solvent. -
Catalyst: Add N,N-Dimethylaniline or Pyridine (0.5–1.0 equiv). This catalyzes the formation of the imidoyl chloride intermediate.
-
Reaction: Reflux (105°C) for 2–4 hours. The slurry will become a clear solution upon completion.
-
Quenching (CRITICAL SAFETY):
-
Remove excess POCl
via vacuum distillation. -
Slowly pour the residue into crushed ice/water with vigorous stirring. Exothermic reaction! Maintain temperature <10°C to prevent hydrolysis of the product.
-
-
Extraction: Extract with DCM or EtOAc immediately after quenching.
Section 4: Data & Strategic Comparison
Reagent Selection Guide
| Transformation | Target Site | Primary Reagent | Solvent | Key Constraint |
| Radical Bromination | Methyl (C6) | NBS / AIBN | MeCN, PhCF | Moisture sensitive; light sensitive. |
| Electrophilic Iodination | Ring (C5) | NIS | HFIP, DMF | Requires EDG activation on ring. |
| Deoxychlorination | Heteroatom (C4-OH) | POCl | Neat (Solvent-free) | Highly moisture sensitive; violent quench. |
| Fluorination | Methyl (C6) | Selectfluor | MeCN / Water | Low yields; often requires F-exchange (AgF). |
Mechanism Visualization: Radical Cycle
The following diagram details the propagation cycle for side-chain bromination, highlighting the regeneration of Br
Figure 2: The Wohl-Ziegler propagation cycle. Note that NBS serves as a reservoir for Br
References
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[1] Link
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
Schofield, K. (2011).[3] Hetero-Aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann. (Detailed discussion on electrophilic substitution in nitrogen heterocycles).
-
Bhattacharya, A., et al. (1996). One-step conversion of hydroxypyrimidines to chloropyrimidines using POCl3.[4] Journal of Heterocyclic Chemistry. (Foundational text for deoxychlorination protocols).
Sources
- 1. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Brominated Chloropyrimidines: A Technical Guide for the Modern Chemist
Introduction: The Challenge and Opportunity of Halogenated Pyrimidines
In the landscape of pharmaceutical and materials science, pyrimidine derivatives are foundational scaffolds. Their presence in nucleobases and a myriad of bioactive molecules underscores their importance. The strategic introduction of halogen atoms, particularly bromine and chlorine, onto the pyrimidine core creates versatile intermediates, unlocking pathways to complex molecular architectures through reactions like cross-coupling. However, the inherent electronic nature of the pyrimidine ring presents a significant challenge to classical synthetic methodologies.
This guide provides an in-depth exploration of the electrophilic bromination of chloropyrimidines, a reaction class that demands a nuanced understanding of heterocyclic reactivity. As a π-deficient system, the pyrimidine ring is electronically analogous to nitrobenzene, rendering it resistant to conventional electrophilic aromatic substitution (SEAr). The two nitrogen atoms act as powerful electron sinks, deactivating the ring and complicating the reaction's course. The additional presence of a deactivating chloro-substituent further compounds this challenge.
Herein, we will dissect the mechanistic underpinnings, evaluate strategic reagent choices, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of these valuable chemical building blocks.
Chapter 1: The Mechanistic Landscape of Pyrimidine Bromination
A successful synthesis is built upon a solid mechanistic foundation. Understanding why a reaction proceeds in a certain way is paramount to troubleshooting and optimization.
The π-Deficient Nature of the Pyrimidine Ring
The pyrimidine ring's two nitrogen atoms exert a strong electron-withdrawing inductive effect and participate in resonance, pulling electron density out of the aromatic system. This "π-deficiency" makes the ring a poor nucleophile, and therefore, highly unreactive towards electrophiles like Br⁺. Electrophilic attack, when it does occur, requires forcing conditions or highly activated brominating agents to overcome the high activation energy barrier.[1]
Regioselectivity: The Directing Influence of Substituents
In chloropyrimidines, the positions available for substitution are dictated by the interplay between the ring nitrogens and the chlorine atom.
-
Ring Nitrogens: These strongly direct electrophilic attack away from the positions alpha (C2, C6) and gamma (C4) to them. The intermediate carbocation (a Wheland intermediate) would be severely destabilized if the positive charge were placed on a carbon adjacent to the electronegative nitrogen.[2] This leaves the C5 position as the most electronically favorable site for electrophilic attack.
-
Chlorine Atom: As a halogen, chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. Overall, it is a deactivating substituent.[1] However, its lone pairs can help stabilize an adjacent carbocation. In the context of the already deactivated pyrimidine ring, its primary role is to further reduce the ring's nucleophilicity.
The confluence of these effects means that electrophilic bromination on a chloropyrimidine substrate will almost exclusively occur at the C5 position, the position least deactivated by the ring nitrogens.
Caption: General mechanism for electrophilic bromination of chloropyrimidine.
Chapter 2: Reagent Selection and Strategic Considerations
The choice of brominating agent and reaction conditions is critical and must be tailored to the specific chloropyrimidine substrate. The goal is to generate an electrophile potent enough to react with the deactivated ring without causing decomposition.
Brominating Agents: A Spectrum of Reactivity
-
Molecular Bromine (Br₂): While the most fundamental brominating agent, Br₂ is often not electrophilic enough on its own to react with chloropyrimidines.[3] Its use typically requires harsh conditions, such as high temperatures (130-160°C) or the presence of a strong acid like oleum (fuming sulfuric acid).[4] These conditions serve to polarize the Br-Br bond, generating a more potent electrophilic species.
-
Field Insight: The use of Br₂ in a solvent like nitrobenzene at elevated temperatures has been a historically successful, if aggressive, method. The solvent acts as a high-boiling medium, and the reaction often proceeds with the pyrimidine hydrohalide salt.[4]
-
-
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination.[5] It is a crystalline solid, making it easier and safer to handle than liquid bromine.[6] NBS serves as a source of electrophilic bromine, often activated by a protic or Lewis acid. It provides a low, steady concentration of Br₂, which can minimize side reactions.[6] For many chloropyrimidine substrates, NBS in a suitable solvent like acetonitrile or even sulfuric acid offers a milder and more controlled reaction pathway.[7][8]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Similar to NBS, DBDMH is a stable, crystalline source of electrophilic bromine.[9] It can be particularly effective, sometimes enhanced by the addition of Lewis acids, for the bromination of various heterocyclic systems, including pyrimidine nucleosides.[9]
The Role of Solvents and Additives
The reaction medium is not a passive component; it actively influences the reactivity of both the substrate and the brominating agent.
-
Strong Acids (H₂SO₄, Oleum): Concentrated sulfuric acid or oleum can act as both a solvent and a catalyst. It protonates the brominating agent, increasing its electrophilicity. However, it will also protonate the pyrimidine ring nitrogens, which can further deactivate the ring. The net effect is often a controlled, albeit slow, reaction.
-
Aprotic Solvents (Acetonitrile, Dichloromethane, DMF): These solvents are chosen for their ability to dissolve the reagents and for their relative inertness under the reaction conditions.[7][9] Reactions with NBS or DBDMH are frequently carried out in these solvents.[8][9]
Chapter 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating rationale and expected outcomes. They are illustrative and may require optimization based on the specific chloropyrimidine derivative.
Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine via NBS
This method is adapted from established procedures for the bromination of electron-deficient heterocycles and represents a common, reliable approach.[8][10]
Rationale: This protocol uses the milder brominating agent NBS, which is suitable for direct bromination without requiring extremely high temperatures. Acetonitrile is a polar aprotic solvent that facilitates the reaction. The addition of a catalytic amount of acid (like BF₃·Et₂O as cited in some patents) can activate the NBS, accelerating the reaction.[10]
Caption: Experimental workflow for the NBS bromination of 2-chloropyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in acetonitrile (approx. 0.5 M), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any remaining electrophilic bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 5-bromo-2-chloropyrimidine.
Protocol 2: Bromination of Pyrimidine using Br₂ in an Inert Solvent
This protocol is based on harsher, more traditional methods required for less reactive substrates or when scaling up.[4]
Rationale: This method employs the potent combination of molecular bromine at elevated temperatures. Using the pyrimidine hydrohalide salt can improve solubility and reactivity. Nitrobenzene is used as a high-boiling, inert solvent that can withstand the reaction conditions.[4]
Step-by-Step Methodology:
-
Salt Formation: Suspend pyrimidine hydrochloride (1.0 eq) in nitrobenzene.
-
Heating: Heat the suspension to 125-135 °C with vigorous stirring.[4]
-
Bromine Addition: Add molecular bromine (1.1 eq) dropwise over a period of 30-90 minutes, maintaining the temperature.[4] A smooth, controlled reaction should be observed.
-
Reaction Completion: After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool to room temperature. Carefully dilute with a suitable organic solvent like dichloromethane and wash with an aqueous base (e.g., NaHCO₃) to neutralize the acid and remove the nitrobenzene.
-
Purification: The organic layer is then dried, concentrated, and purified, typically via chromatography or recrystallization.
Chapter 4: Data Summary and Comparative Analysis
The selection of a synthetic route often involves a trade-off between yield, safety, and operational simplicity. The following table summarizes typical conditions and outcomes for the synthesis of 5-bromo-2-chloropyrimidine, a key intermediate.[10][11]
| Method | Starting Material | Key Reagents | Temperature (°C) | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| NBS Bromination | 2-Chloropyrimidine | NBS, Acetonitrile, BF₃·Et₂O (cat.)[10] | Reflux | Moderate-High | >98% | Milder conditions; easier handling. | May require catalyst; longer reaction times. |
| Hydroxypyrimidine Route | 5-Bromo-2-hydroxypyrimidine | POCl₃, Toluene, Triethylamine[12] | 80-85 | High | >99% | Established, high-yielding method. | Use of highly toxic/corrosive POCl₃.[13] |
| One-Pot HBr/H₂O₂ | 2-Hydroxypyrimidine | HBr, H₂O₂[13][14] | 30-100 | ~96% | >98% | "One-pot" process; avoids Br₂. | Requires subsequent chlorination step.[13][14] |
Conclusion
The electrophilic bromination of chloropyrimidines is a challenging yet essential transformation for the synthesis of high-value chemical intermediates. Success in this area hinges on a deep understanding of the electronic properties of the pyrimidine ring and the judicious selection of reagents and conditions. Milder reagents like NBS and DBDMH have provided more accessible and controllable routes compared to traditional high-temperature methods using molecular bromine. By grounding experimental design in solid mechanistic principles, researchers can effectively navigate the synthesis of these important compounds, paving the way for innovations in medicine and material science.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved February 2, 2024, from [Link]
-
Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. (2017). PubMed. Retrieved February 2, 2024, from [Link]
-
NBS bromination of 2,4-dimethoxyphenylethylamine. (n.d.). The Hive. Retrieved February 2, 2024, from [Link]
-
The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (1975). ResearchGate. Retrieved February 2, 2024, from [Link]
-
NBS: Radical Bromination. (2021). YouTube. Retrieved February 2, 2024, from [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013). Google Patents.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022). Google Patents.
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. Retrieved February 2, 2024, from [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). ResearchGate. Retrieved February 2, 2024, from [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). National Institutes of Health. Retrieved February 2, 2024, from [Link]
- Process for bromination of pyrimidine. (1976). Google Patents.
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved February 2, 2024, from [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved February 2, 2024, from [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CQF. Retrieved February 2, 2024, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). ResearchGate. Retrieved February 2, 2024, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 2, 2024, from [Link]
-
EAS Bromination and Chlorination. (2018). YouTube. Retrieved February 2, 2024, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2011). Organic Letters. Retrieved February 2, 2024, from [Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). ScienceDirect. Retrieved February 2, 2024, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). MDPI. Retrieved February 2, 2024, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 2, 2024, from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. Retrieved February 2, 2024, from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2009). National Institutes of Health. Retrieved February 2, 2024, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved February 2, 2024, from [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023). MDPI. Retrieved February 2, 2024, from [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Navigating the π-Deficient Landscape: A Technical Guide to Regioselective Pyrimidine Halogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated pyrimidines are indispensable building blocks in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of a vast array of bioactive molecules. The precise control of halogen placement on the pyrimidine ring is paramount, as the position of the halogen atom profoundly influences the molecule's physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the principles and field-proven methodologies for achieving regioselective halogenation of the pyrimidine core. We will delve into the electronic nature of the pyrimidine ring, explore the mechanistic underpinnings of different halogenation strategies, and provide detailed, self-validating protocols for targeting specific positions on the pyrimidine scaffold. This guide is intended to serve as a practical resource for researchers, enabling them to make informed decisions in the design and execution of synthetic routes toward novel halogenated pyrimidine derivatives.
The Electronic Topography of the Pyrimidine Ring: A Roadmap for Regioselectivity
The pyrimidine ring is a π-deficient heteroaromatic system, a characteristic that dictates its reactivity towards electrophilic and nucleophilic reagents. The two nitrogen atoms exert a strong electron-withdrawing effect, rendering the carbon atoms electron-poor and generally less susceptible to classical electrophilic aromatic substitution (EAS) reactions compared to benzene.
Computational studies and experimental evidence have established a clear hierarchy of reactivity among the carbon positions of the unsubstituted pyrimidine ring:
-
C-5: This position is the most electron-rich (or least electron-deficient) and is therefore the primary site for electrophilic attack , including halogenation.
-
C-2, C-4, and C-6: These positions are significantly more electron-deficient due to their proximity to the nitrogen atoms. Consequently, they are susceptible to nucleophilic attack . Direct halogenation at these positions via electrophilic substitution is generally not feasible without specific activation strategies.
The presence of substituents on the pyrimidine ring can further modulate this inherent reactivity, either enhancing or diminishing the electron density at specific positions and thereby directing the regiochemical outcome of halogenation reactions. Activating groups, such as amino and hydroxyl moieties, can increase the electron density of the ring, facilitating electrophilic substitution, while deactivating groups have the opposite effect.[1][2]
The Favored Path: Electrophilic Halogenation at the C-5 Position
The C-5 position of the pyrimidine ring is the kinetic and thermodynamic hotspot for electrophilic halogenation. This preference is a direct consequence of the stability of the Wheland intermediate formed during the reaction. Attack at C-5 allows for the positive charge to be delocalized without placing it on the electronegative nitrogen atoms, a destabilizing arrangement that occurs with attack at other positions.
Mechanism of C-5 Electrophilic Halogenation
The electrophilic halogenation of pyrimidines follows the classical EAS mechanism, proceeding through a positively charged intermediate known as a sigma complex or Wheland intermediate.
Figure 1: General mechanism of electrophilic halogenation at the C-5 position of pyrimidine.
Field-Proven Protocols for C-5 Halogenation
A variety of halogenating agents can be employed for the selective C-5 halogenation of pyrimidines, with the choice often depending on the reactivity of the substrate and the desired halogen.
Table 1: Common Reagents and Conditions for C-5 Halogenation of Pyrimidines
| Halogenating Agent | Substrate Example | Conditions | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 2-Aminopyrimidine | Acetonitrile, dark, room temp, overnight | High | [3] |
| Bromine (Br₂) | 2-Aminopyrimidine | Halogenated hydrocarbon solvent, inorganic base | Good | [4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Uracil and Cytidine derivatives | Aprotic solvents (CH₂Cl₂, CH₃CN, DMF) | Good to Excellent | [5] |
| N-Chlorosuccinimide (NCS) | Uracil derivatives | Ionic liquids | High | [6] |
Experimental Protocol: C-5 Bromination of 2-Aminopyrimidine using NBS [3]
Objective: To synthesize 2-amino-5-bromopyrimidine with high regioselectivity.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the residue with water to remove succinimide.
-
Collect the solid product by filtration and dry under vacuum to yield 2-amino-5-bromopyrimidine.
Accessing the Electron-Deficient Positions: Strategies for C-2, C-4, and C-6 Halogenation
Direct electrophilic halogenation at the C-2, C-4, and C-6 positions of the pyrimidine ring is electronically disfavored. Therefore, alternative strategies are required to introduce halogens at these sites. These methods often involve either starting from a pre-functionalized pyrimidine or employing a reaction that proceeds through a different mechanism than classical EAS.
Halogenation at the C-2 Position
The C-2 position can be halogenated through several indirect methods:
-
From 2-Aminopyrimidines via Sandmeyer-type Reactions: 2-Aminopyrimidines can be converted to their corresponding diazonium salts, which can then be displaced by a halide. This is a versatile method for introducing chloro, bromo, and iodo substituents.[7]
Figure 2: Synthesis of 2-halopyrimidines via a Sandmeyer-type reaction.
-
From Pyrimidine N-oxides: While more commonly applied to pyridines, the N-oxide functionality can activate the C-2 position towards nucleophilic attack by a halogenating agent. However, this method is less prevalent for pyrimidines.
Halogenation at the C-4 and C-6 Positions
The C-4 and C-6 positions are chemically equivalent in unsubstituted pyrimidine. Halogenation at these positions is typically achieved through nucleophilic substitution reactions on activated pyrimidine derivatives, most notably those derived from uracil or barbituric acid.
-
From Uracil and its Derivatives: Uracil can be converted to 2,4-dichloropyrimidine by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine atoms can then be selectively displaced by other nucleophiles. The regioselectivity of these displacement reactions is influenced by the electronic nature of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, nucleophilic attack often occurs preferentially at the C-4 position. However, the presence of an electron-donating group at C-6 can direct the attack to the C-2 position.[8]
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil
Objective: To prepare 2,4-dichloropyrimidine, a versatile intermediate for further functionalization.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice water
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, carefully add uracil (1.0 eq) to an excess of phosphorus oxychloride (e.g., 4-5 eq).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Maintain the reflux for 3-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.
-
The crude 2,4-dichloropyrimidine will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or chromatography.
The Influence of Substituents on Regioselectivity
The presence of substituents on the pyrimidine ring can have a profound impact on the regioselectivity of halogenation.
-
Activating Groups (-NH₂, -OH, -OR): These groups are electron-donating and increase the nucleophilicity of the pyrimidine ring, facilitating electrophilic halogenation. They generally direct electrophilic attack to the positions ortho and para to themselves. In the context of the pyrimidine ring, a substituent at C-2 or C-4 will strongly activate the C-5 position for electrophilic halogenation.
-
Deactivating Groups (-NO₂, -CN, -COOH): These electron-withdrawing groups decrease the electron density of the ring, making electrophilic halogenation more difficult. They generally direct incoming electrophiles to the meta position.
The interplay between the inherent reactivity of the pyrimidine core and the directing effects of substituents can lead to complex regiochemical outcomes. For 2,4-disubstituted pyrimidines, the regioselectivity of further substitution is highly dependent on the nature of the existing substituents.[9]
Advanced Strategies and Future Outlook
Modern synthetic methodologies are continuously expanding the toolkit for the regioselective halogenation of pyrimidines.
-
Direct C-H Halogenation: While challenging for the electron-deficient positions of pyrimidines, transition-metal-catalyzed direct C-H functionalization is an area of active research. These methods offer a more atom-economical approach to halogenation by avoiding the need for pre-functionalized starting materials.[10]
-
Flow Chemistry: Continuous flow technologies can offer improved control over reaction parameters such as temperature and mixing, leading to higher yields and selectivities in halogenation reactions.
-
Computational Modeling: Density functional theory (DFT) and other computational methods are increasingly used to predict the regioselectivity of halogenation reactions and to elucidate reaction mechanisms, guiding the rational design of synthetic strategies.
Conclusion
The regioselective halogenation of pyrimidines is a critical aspect of synthetic and medicinal chemistry. A thorough understanding of the electronic properties of the pyrimidine ring, the mechanisms of different halogenation reactions, and the influence of substituents is essential for achieving the desired regiochemical control. While electrophilic substitution at the C-5 position is the most facile and well-established method, a variety of strategies have been developed to access the less reactive C-2, C-4, and C-6 positions. As synthetic methodologies continue to evolve, the development of more efficient and selective direct C-H halogenation techniques will undoubtedly further empower the synthesis of novel and complex pyrimidine-based molecules for a wide range of applications.
References
-
Liang, Y., & Wnuk, S. F. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874–4901. [Link]
-
Dela-Torre, V., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]
-
Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13095-13099. [Link]
- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google P
-
Zhang, Z., et al. (2025). Enhanced Regioselectivity Prediction of sp2 C-H Halogenation via Negative Data Augmentation and Multimodel Integration. Journal of Chemical Information and Modeling. [Link]
-
Electrophilic substitution on pyridine. (n.d.). Quimica Organica. [Link]
-
Lescure, L. de, et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. [Link]
-
Shinde, S. S., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. BMC Chemistry, 10, 3. [Link]
-
Gandeepan, P., & Li, C. J. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10834–10887. [Link]
-
Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13095-13099. [Link]
-
Lescure, L. de, et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. [Link]
-
Al-Obeidi, F. A., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3648–3652. [Link]
-
Reddy, Y. P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 120, 230-247. [Link]
-
Aissaoui, H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7121-7137. [Link]
-
G. S. S. Kumar, et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1569-1572. [Link]
-
Palmer, M. H., et al. (2019). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 21(34), 18764-18776. [Link]
-
Kumar, V., et al. (2009). Highly efficient method for C-5 halogenation of pyrimidine-based nucleosides in ionic liquids. Synthesis, 2009(23), 3957-3962. [Link]
-
Activating and Deactivating Groups. (n.d.). Chemistry Steps. [Link]
-
Rej, S., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(31), 10564-10571. [Link]
-
Modifications at the C(5) position of pyrimidine nucleosides. (n.d.). MOST Wiedzy. [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 31(8), 649-658. [Link]
-
7.4: Activation and Deactivation. (2022, October 4). Chemistry LibreTexts. [Link]
-
2-chloropyrimidine. (n.d.). Organic Syntheses. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Chemical Reactivity of Dihalogenated Pyrimidines for Drug Discovery Professionals
Introduction
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of life itself as a component of DNA and RNA.[1] This prevalence in nature has made it a privileged core in drug design, with a significant number of FDA-approved therapeutics, particularly in oncology and virology, featuring this heterocyclic motif.[2][3] Dihalogenated pyrimidines, in particular, serve as exceptionally versatile and commercially available building blocks for the synthesis of complex molecular architectures.[4] Their utility stems from the predictable yet tunable reactivity of the carbon-halogen bonds, allowing for sequential and site-selective functionalization.
This guide provides an in-depth exploration of the chemical reactivity of dihalogenated pyrimidines. Moving beyond a simple recitation of reactions, we will delve into the fundamental electronic principles that govern their behavior, explain the causality behind well-established regioselectivity patterns, and present field-proven protocols for key transformations. For the researcher, scientist, or drug development professional, a mastery of these principles is essential for the rational design of efficient and robust synthetic routes to novel therapeutics.
Chapter 1: Fundamental Principles of Reactivity
The reactivity of a dihalogenated pyrimidine is not random; it is dictated by a confluence of electronic and steric factors inherent to the molecule. Understanding these core principles is paramount to predicting and controlling reaction outcomes.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms at positions 1 and 3 are highly electronegative, exerting a powerful electron-withdrawing inductive effect across the ring. This effect polarizes the C-H and C-X (where X is a halogen) bonds, rendering the carbon atoms electrophilic and thus susceptible to attack by nucleophiles or insertion by low-valent metals.
Key Determinants of Regioselectivity
Two primary factors dictate which halogen will react preferentially in a dihalogenated system: the nature of the halogen itself and its position on the pyrimidine ring.
-
Influence of the Halogen: The reactivity of the carbon-halogen bond in the context of palladium-catalyzed cross-coupling reactions is inversely proportional to its bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl > F .[5] This trend arises because the oxidative addition of the palladium catalyst into the C-X bond is often the rate-determining step of the catalytic cycle.[6] The weaker C-I bond undergoes this insertion far more readily than the robust C-F bond, which is typically unreactive in these couplings.[7]
-
Influence of Position: The position of the halogen on the electron-deficient pyrimidine ring profoundly influences its reactivity. The established order of reactivity is C4(6) > C2 > C5 .[2][7] The C4 and C6 positions are the most electron-deficient due to their para and ortho relationship to the ring nitrogens, making them the most susceptible to both nucleophilic attack and the oxidative addition of a metal catalyst.[7] The C2 position is also activated, but to a lesser extent, while the C5 position is the least reactive.[7]
These governing principles are summarized in the table below.
| Factor | Trend | Mechanistic Rationale |
| Halogen Identity | I > Br > Cl >> F | Decreasing C-X bond dissociation energy facilitates the rate-determining oxidative addition step in cross-coupling reactions.[5] |
| Halogen Position | C4 / C6 > C2 > C5 | C4/C6 are the most electron-deficient positions, leading to a lower energy barrier for oxidative addition or nucleophilic attack.[2][7] |
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-S bond formation, and dihalogenated pyrimidines are ideal substrates for these transformations.[8] Their predictable regioselectivity allows for the stepwise introduction of different substituents, a strategy widely employed in the synthesis of kinase inhibitors and other complex drug molecules.[2][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating carbon-carbon bonds, lauded for its operational simplicity and the stability of its organoboron reagents.
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6] For a dihalogenated pyrimidine, the cycle begins with the oxidative addition of the Pd(0) catalyst into the more reactive C-X bond (typically at C4). This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Regioselective C4-Arylation of 2,4-Dichloropyrimidine [4]
This microwave-assisted protocol provides a rapid and high-yielding method for the selective functionalization at the C4 position.
-
Reactor Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add the desired arylboronic acid (1.1 mmol, 1.1 eq.) and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.).
-
Catalyst Loading: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).
-
Expert Insight: The extremely low catalyst loading is a key advantage of this microwave protocol, making it cost-effective and reducing downstream purification challenges.[4]
-
-
Solvent Addition: Add a 4:1 mixture of Dimethoxyethane (DME) and water (5 mL).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate at 150°C for 15 minutes.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to yield the 2-chloro-4-arylpyrimidine.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] The reaction's development provided a mild and general alternative to harsher classical methods.[9]
Causality and Mechanism: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) cycle. A key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands facilitate the crucial, often rate-limiting, reductive elimination step to form the C-N bond and also stabilize the active Pd(0) catalyst.[11] The reaction again shows strong regioselectivity for the C4 position of 2,4-dihalopyrimidines.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Field-Proven Protocol: Regioselective C4-Amination of 2-Chloro-4-iodopyrimidine
-
Inert Atmosphere: Add 2-chloro-4-iodopyrimidine (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.) to an oven-dried Schlenk flask.
-
Catalyst System: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd) and a suitable phosphine ligand like Xantphos (0.025 mmol, 2.5 mol%).
-
Expert Insight: The choice of base is critical. NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed.
-
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat 3 times). Add the pre-mixed catalyst to the flask, followed by anhydrous toluene (5 mL) via syringe.
-
Execution: Heat the reaction mixture to 80-110°C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry over magnesium sulfate, filter, and concentrate. Purify by flash column chromatography.
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
Dihalogenated pyrimidines are excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions, providing a complementary, metal-free method for C-N, C-O, and C-S bond formation.[4][12]
Causality and Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12] The nucleophile first attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. In the second, typically fast step, the leaving group (halide) is expelled, restoring aromaticity.[13]
The preferential reactivity at the C4 position is a direct consequence of the stability of the Meisenheimer intermediate.[14] When a nucleophile attacks C4, the negative charge of the intermediate can be delocalized onto both ring nitrogen atoms through resonance, providing significant stabilization. Attack at C2 allows delocalization onto only one nitrogen, while attack at C5 offers no such resonance stabilization involving the heteroatoms.[14]
Caption: Rationale for C4 selectivity in SNAr reactions of 2,4-dihalopyrimidines.
Field-Proven Protocol: Selective C4-Thiolation of 2,4-Dichloropyrimidine
-
Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.0 mmol, 1.0 eq.) in a suitable solvent like DMF or NMP (5 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath and add a base such as potassium carbonate (1.5 mmol, 1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq.). Stir for 15-30 minutes.
-
Expert Insight: The choice of base and solvent can be critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective at promoting SNAr reactions.
-
-
Substrate Addition: Add 2,4-dichloropyrimidine (1.05 mmol, 1.05 eq.) to the mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (40-60°C) may be required for less reactive nucleophiles.
-
Workup and Purification: Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the 2-chloro-4-thioetherpyrimidine.
Chapter 4: Advanced Strategies for Modulating Regioselectivity
While the intrinsic reactivity of dihalopyrimidines heavily favors C4 functionalization, modern synthetic challenges often require access to the less-favored C2-substituted isomers. Several advanced strategies have been developed to override the inherent selectivity.
The Challenge of C2-Functionalization
Achieving C2 selectivity is a significant challenge because it requires overcoming the innate electronic preference for C4.[2] Direct reactions on an unsubstituted 2,4-dihalopyrimidine will almost invariably yield the C4 product.[2]
Ligand-Controlled C2-Selectivity
Groundbreaking research has shown that the choice of ligand in palladium catalysis can completely invert the site of reactivity. Specifically, the use of bulky N-heterocyclic carbene (NHC) ligands with certain Pd(II) precatalysts can promote C-S cross-coupling selectively at the C2 position of 2,4-dichloropyrimidine.[15] This remarkable switch is attributed to a potential change in mechanism, where the bulky ligand environment favors interaction with the less sterically hindered C2 position, possibly avoiding a standard oxidative addition pathway.[15]
Steric and Electronic Control
A more classical approach involves modifying the pyrimidine substrate itself.
-
Steric Hindrance: Introducing a bulky substituent at the C5 position can sterically block access to the C4 position, thereby directing incoming reagents to attack the C2 position.[4]
-
Sequential Reactivity: One can leverage the differential reactivity of two different halogens. For example, in 2-chloro-4-iodopyrimidine, the C-I bond is significantly more reactive towards palladium-catalyzed coupling. A Suzuki or Buchwald-Hartwig reaction will occur exclusively at C4. The remaining C-Cl bond at C2 can then be functionalized under more forcing conditions or via a different reaction type like SNAr.
Caption: Decision workflow for achieving regioselective functionalization.
Conclusion and Future Outlook
Dihalogenated pyrimidines are powerful and predictable synthons in the drug discovery pipeline. Their reactivity is governed by a clear hierarchy of electronic principles, with C4/C6 > C2 > C5 positional reactivity and I > Br > Cl > F halogen reactivity. This inherent selectivity, primarily exploited through robust palladium-catalyzed cross-coupling and SNAr reactions, allows for the reliable construction of C4-substituted pyrimidines. However, the field is continually evolving. The development of advanced catalytic systems that can override these innate preferences, such as ligand-controlled C2-selective couplings, opens new avenues for creating novel chemical matter. As synthetic methodology advances, particularly in areas like photoredox and C-H activation, the toolkit for manipulating these valuable scaffolds will only continue to expand, empowering chemists to build the next generation of pyrimidine-based medicines.
References
-
Request PDF. (2018). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 7, 2026, from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved February 7, 2026, from [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved February 7, 2026, from [Link]
-
NIH National Library of Medicine. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
-
NIH National Library of Medicine. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
NIH National Library of Medicine. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
Electronic Structure & Chemoselectivity of 5-Bromo-4-chloro-6-methylpyrimidine
Technical Guide | Version 1.0
Executive Summary
5-Bromo-4-chloro-6-methylpyrimidine (CAS: 3438-55-9) represents a quintessential "bifunctional electrophile" in heterocyclic chemistry. Its utility in drug discovery stems from the electronic disparity between its two halogenated positions. The molecule features a "hard" electrophilic center at C-4 (activated for SNAr) and a "soft" electrophilic center at C-5 (activated for metal-catalyzed cross-coupling). This guide dissects the electronic origins of this orthogonality, providing researchers with the mechanistic logic required to design regioselective functionalization cascades.
Electronic Architecture & Molecular Orbital Landscape
The Pyrimidine Core & Substituent Effects
The pyrimidine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution.
-
C-4 Position (Chlorine): Located para to N1 and ortho to N3. This position is electronically coupled to the ring nitrogens. Nucleophilic attack here generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atoms, significantly stabilizing the transition state.
-
C-5 Position (Bromine): Located meta to both nitrogens. It is electronically isolated from the resonance stabilization of the ring nitrogens. Consequently, it is deactivated towards SNAr but remains available for orbital-controlled reactions (e.g., Pd oxidative addition).
-
C-6 Position (Methyl): Acts as a weak electron donor (+I effect) and provides steric bulk. It slightly destabilizes the LUMO but serves as a critical "blocking" group to prevent nucleophilic attack at C-6, forcing regioselectivity to C-4.
Dipole & Electrostatic Potential Map (ESP)
The vector sum of the dipoles creates a strong molecular dipole moment directed towards the nitrogen-rich face. The ESP map reveals a region of high positive potential (blue hole) specifically at the C-4 carbon, identifying it as the primary site for "charge-controlled" nucleophilic interactions.
Figure 1: Electronic topology determining site-selective reactivity.
Chemoselectivity & Reactivity Profiles[1]
The core utility of this scaffold is the ability to sequentially functionalize the ring without protecting groups.
Nucleophilic Aromatic Substitution (SNAr)
Primary Target: C-4 (Displacement of Cl) Mechanism: Addition-Elimination Why C-4 (Cl) > C-5 (Br)? While Bromine is typically a better leaving group than Chlorine in SN1/SN2 reactions, SNAr is governed by the stability of the intermediate (Meisenheimer complex). Attack at C-4 places the negative charge on Nitrogen (favorable). Attack at C-5 places the charge on Carbon (unfavorable). Therefore, despite the C-Cl bond being stronger, the activation energy for attack at C-4 is significantly lower.
Metal-Catalyzed Cross-Coupling
Primary Target: C-5 (Displacement of Br) Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination Why C-5 (Br) > C-4 (Cl)? Palladium-catalyzed cycles are initiated by oxidative addition, which generally follows bond dissociation energies (BDE). The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Thus, Pd(0) inserts selectively at C-5.
Reactivity Flowchart
The following diagram illustrates the decision matrix for synthetic planning.
Figure 2: Sequential functionalization logic. Route 1 (SNAr first) is generally higher yielding due to the deactivation of the ring after amino-substitution.
Spectroscopic Characterization Data
Researchers should use these predicted and literature-grounded values to validate synthesis.
| Property | Value / Range | Structural Origin |
| 1H NMR (CDCl3) | δ 2.70 ppm (s, 3H) | C-6 Methyl group (deshielded by aromatic ring).[1] |
| δ 8.85 ppm (s, 1H) | C-2 Proton.[1] Highly deshielded due to flanking N atoms. | |
| 13C NMR | δ ~23 ppm | Methyl Carbon.[1] |
| δ ~115 ppm | C-5 (C-Br).[1] Upfield due to heavy atom effect. | |
| δ ~158 ppm | C-2 (C-H).[1] | |
| δ ~162 ppm | C-4 (C-Cl).[1] Deshielded ipso carbon. | |
| δ ~168 ppm | C-6 (C-Me).[1] | |
| UV-Vis (MeOH) | λmax ~265 nm | π-π* transition of the pyrimidine core.[1] |
Experimental Protocols
Protocol A: Regioselective SNAr (Displacement of C-4 Cl)
This protocol demonstrates the high chemoselectivity for C-4 over C-5.
Reagents: 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), Morpholine (1.1 eq), DIPEA (1.2 eq), iPrOH.
-
Dissolution: Dissolve 1.0 mmol of the pyrimidine substrate in 5 mL of isopropanol.
-
Addition: Add 1.2 mmol of DIPEA followed by 1.1 mmol of morpholine dropwise at room temperature.
-
Reaction: Stir at 25°C for 2 hours .
-
Note: Heating is rarely required for secondary amines. If using primary amines, mild heating (40°C) may be needed.
-
-
Monitoring: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (Rf ~0.6) and appearance of a more polar spot (Rf ~0.3).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Validation: 1H NMR should show the loss of the downfield shift associated with the electron-poor C-4 environment and the appearance of morpholine methylene protons. The C-5 Br remains intact.
Protocol B: Suzuki-Miyaura Coupling (C-5 Functionalization)
This protocol assumes the C-4 position has already been substituted (e.g., with an amine) or requires careful control to prevent C-4 reactivity.
Reagents: 5-Bromo-4-substituted-6-methylpyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/Water (4:1).
-
Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes.
-
Assembly: In a sealed tube, combine substrate, boronic acid, base, and catalyst. Add solvent.[2][3]
-
Reaction: Heat to 90°C for 4-12 hours .
-
Mechanistic Insight: The elevated temperature is necessary to facilitate the oxidative addition into the C-Br bond, which is electronically deactivated if an electron-donating group (amine) is present at C-4.
-
-
Workup: Filter through Celite, extract with EtOAc.
-
Purification: Silica gel chromatography.
References
-
Regioselectivity in Pyrimidine Chemistry
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine. (Demonstrates C-4 preference in analogous scaffolds).
-
SNAr Mechanistic Principles
- Nucleophilic Aromatic Substitution on Heterocycles.
-
Cross-Coupling Selectivity
- Chemoselective Cross-Coupling of Polyhalogenated Heterocycles.
-
Spectral Data Grounding
Sources
- 1. Quantum Chemical Studies on the Structural, Electronic, and Vibrational Properties of Boron Carbonitride Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Solubility Profile & Handling of 5-Bromo-4-chloro-6-methylpyrimidine
[1]
Executive Summary
Compound: 5-Bromo-4-chloro-6-methylpyrimidine (CAS: 56761-94-3)
Molecular Formula:
This guide provides a technical analysis of the solubility characteristics of 5-Bromo-4-chloro-6-methylpyrimidine, a critical electrophilic intermediate used in the synthesis of antiviral agents and kinase inhibitors.[1] Due to the halogenated pyrimidine core, this molecule exhibits a distinct solubility profile characterized by high lipophilicity (LogP ~2.2–2.[1]5) and sensitivity to nucleophilic solvents.[1]
This document details solvent compatibility for reaction optimization, purification (recrystallization), and safe handling protocols.[1]
Physicochemical Profile & Solubility Logic
To predict and manipulate the solubility of this compound, one must understand the electronic environment of the pyrimidine ring.[1]
Structural Determinants[1][2]
-
Lipophilic Core: The 6-methyl group and the 5-bromo substituent significantly increase the lipophilicity compared to a bare pyrimidine.[1]
-
Dipole Moment: The electronegative nitrogen atoms and the 4-chloro/5-bromo substituents create a permanent dipole, making the molecule highly soluble in polar aprotic solvents.[1]
-
Crystalline Lattice: As a solid at room temperature, the crystal lattice energy is dominated by
- stacking and halogen bonding.[1] Dissolution requires solvents capable of disrupting these intermolecular forces.[1]
Predicted Properties (In Silico)
| Property | Value (Approx.) | Implication |
| LogP (Octanol/Water) | 2.2 – 2.5 | Poor water solubility; high affinity for organic layers (DCM, EtOAc).[1] |
| H-Bond Donors | 0 | No self-association via H-bonds; higher solubility in non-protic solvents.[1] |
| H-Bond Acceptors | 2 | Good solubility in solvents that can donate H-bonds (e.g., Chloroform).[1] |
| pKa (Conjugate Acid) | ~1.5 (Predicted) | Weakly basic; solubility increases significantly in acidic aqueous media (though hydrolysis risk increases).[1] |
Solubility Landscape
The following classification guides solvent selection for Process Chemistry (Reaction vs. Workup).
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent (>100 mg/mL) | Reaction Media: Ideal for |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | Extraction/Workup: Primary solvent for liquid-liquid extraction from aqueous quenches.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone, THF | Moderate (20–50 mg/mL) | General Purpose: Good balance for reactions; Acetone is excellent for cleaning glassware.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Temperature Dependent | Recrystallization: Low solubility at RT, high at reflux.[1] Ideal for purification.[1] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<5 mg/mL) | Anti-Solvent: Used to precipitate the product from Toluene or DCM solutions.[1] |
| Protic Solvents | Methanol, Ethanol, Water | Poor / Reactive | Risk: High risk of solvolysis (displacement of -Cl by -OR) at elevated temperatures.[1] |
Decision Tree: Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the operational intent.
Figure 1: Solvent selection logic based on process requirements. Note the warning regarding protic solvents.
Experimental Protocols
Protocol: Gravimetric Solubility Determination (Shake-Flask)
Objective: To determine the saturation solubility (
Reagents:
-
5-Bromo-4-chloro-6-methylpyrimidine (Solid)[1]
-
Target Solvent (HPLC Grade)
-
0.45
PTFE Syringe Filter[1]
Workflow:
-
Saturation: Add excess solid (~100 mg) to a glass vial containing 1.0 mL of solvent.
-
Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at
for 24 hours.-
Note: If the solution becomes clear, add more solid until a precipitate persists.[1]
-
-
Filtration: Stop agitation and allow to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45
PTFE filter into a tared vial.-
Critical: Pre-warm the syringe/filter if measuring solubility at elevated temperatures to prevent crashing out.[1]
-
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Quantification: Weigh the residue.
- [1]
Protocol: Recrystallization Screening
Objective: To purify the compound from crude reaction mixtures.
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Toluene (5 mL) and heat to reflux (
). -
Assessment:
-
Cooling: Allow the solution to cool to RT, then to
. -
Collection: Filter the crystals and wash with cold Heptane.
Application Context & Reactivity[1][3]
Nucleophilic Aromatic Substitution ( )
The 4-chloro position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring and the 5-bromo substituent.[1]
-
Mechanism: The solvent must solvate the nucleophile (e.g., amine or alkoxide) without solvating the transition state too heavily.[1] Polar aprotic solvents increase the nucleophilicity of the attacking species.[1]
Handling "Reactive" Solvents
While alcohols (MeOH, EtOH) are poor solvents for the starting material, they are often used as nucleophiles.[1]
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4[1]
-
Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1][3]
-
Sensitizer: Potential skin sensitizer.[1]
Handling Precautions:
-
Engineering Controls: Always handle the solid in a chemical fume hood. The powder can be electrostatic; use an antistatic gun if necessary.[1]
-
PPE: Nitrile gloves are sufficient for short contact.[1] For solutions in DCM or DMSO, double-gloving is recommended due to the permeation properties of the solvent carrying the toxic compound through the skin.[1]
-
Spill Cleanup: Do not use water initially.[1] Absorb liquid spills with Vermiculite.[1][4] Sweep up solid spills to avoid dust generation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68784318 (Analog: 3-Bromo-5-chloro-4-methylpyridine).[1] Retrieved from [Link][1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Foundational text on
solvent effects). -
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1] (Authoritative source on solvent polarity and solubility parameters).
Preserving the Integrity of a Key Pharmaceutical Intermediate: A Technical Guide to the Stability and Storage of 5-Bromo-4-chloro-6-methylpyrimidine
For Immediate Release
[City, State] – February 7, 2026 – In the fast-paced world of pharmaceutical research and development, the integrity of chemical intermediates is paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for 5-Bromo-4-chloro-6-methylpyrimidine, a critical building block in the synthesis of a wide range of biologically active molecules. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview based on established scientific principles and field expertise to ensure the long-term viability and reliability of this essential compound.
Introduction: The Significance of 5-Bromo-4-chloro-6-methylpyrimidine in Drug Discovery
5-Bromo-4-chloro-6-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The strategic placement of its reactive chloro and bromo substituents, combined with the directing effect of the methyl group, allows for selective functionalization of the pyrimidine core. This has led to its use in the creation of a diverse array of compounds with potential applications in oncology, virology, and other areas of medicinal chemistry.
Given its crucial role, maintaining the chemical integrity of 5-Bromo-4-chloro-6-methylpyrimidine from procurement to application is a critical, yet often overlooked, aspect of the research and development pipeline. Degradation of this intermediate can lead to impurities in the final active pharmaceutical ingredient (API), resulting in reduced efficacy, altered toxicity profiles, and significant delays in drug development timelines. This guide provides the foundational knowledge to mitigate these risks through proper storage and handling.
Chemical and Physical Properties
A thorough understanding of the inherent properties of 5-Bromo-4-chloro-6-methylpyrimidine is the first step toward ensuring its stability.
| Property | Value | Source |
| CAS Number | 3438-55-9 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Melting Point | 55.0-55.5 °C | [2] |
| Boiling Point | 271.2±35.0 °C (Predicted) | [2] |
| Density | 1.724±0.06 g/cm³ (Predicted) | [2] |
| Appearance | Off-white to yellow solid | - |
| pKa | -0.69±0.26 (Predicted) | [2] |
Core Principles of Stability and Degradation
The stability of 5-Bromo-4-chloro-6-methylpyrimidine is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis, and potential photodegradation. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing halogen atoms, makes the carbon atoms attached to the chlorine and bromine susceptible to substitution reactions.
Hydrolysis: The Primary Degradation Pathway
The most significant degradation pathway for 5-Bromo-4-chloro-6-methylpyrimidine is hydrolysis, where the chloro group is displaced by a hydroxyl group to form 5-Bromo-6-methyl-4-hydroxypyrimidine. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
-
Mechanism of Hydrolysis: The hydrolysis of chloropyrimidines generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of moisture provides the nucleophile (water or hydroxide ions) that attacks the electron-deficient pyrimidine ring, leading to the displacement of the chloride ion.
The following diagram illustrates the proposed hydrolysis pathway:
Caption: Proposed hydrolysis of 5-Bromo-4-chloro-6-methylpyrimidine.
Photodegradation: The Impact of Light Exposure
Aromatic and heteroaromatic compounds containing halogens can be susceptible to photodegradation upon exposure to ultraviolet (UV) light[3][4]. The energy from UV radiation can be sufficient to induce the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Thermal Stability
Available data indicates that 5-Bromo-4-chloro-6-methylpyrimidine is a solid with a melting point of 55.0-55.5 °C[2]. While specific thermal decomposition data is limited, storage at elevated temperatures should be avoided to minimize the risk of degradation and potential sublimation.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of 5-Bromo-4-chloro-6-methylpyrimidine.
Storage Conditions
The primary goal of proper storage is to minimize exposure to factors that can accelerate degradation, namely moisture and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation pathways. |
| Container | Tightly sealed, opaque container | Prevents the ingress of moisture and protects the compound from light-induced degradation. |
| Location | Dry, well-ventilated area | Ensures a low-humidity environment and prevents the accumulation of any potential vapors. |
Handling Procedures
Proper handling techniques are essential to prevent contamination and degradation during use.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled bag).
-
Dispensing: Use clean, dry spatulas and weighing equipment. Promptly and securely reseal the container after dispensing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
The following flowchart provides a decision-making guide for the proper storage of 5-Bromo-4-chloro-6-methylpyrimidine:
Caption: Decision workflow for receiving and storing the compound.
Conclusion: A Proactive Approach to Ensuring Quality
The stability of 5-Bromo-4-chloro-6-methylpyrimidine is a critical factor that can significantly impact the success of research and drug development projects. By understanding its inherent chemical properties and susceptibility to degradation, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity and reliability of this important synthetic intermediate. A proactive approach to the stability and storage of all chemical reagents, starting with key building blocks like 5-Bromo-4-chloro-6-methylpyrimidine, is a cornerstone of good laboratory practice and is essential for the efficient and successful development of new medicines.
References
-
PYG Lifesciences. (2023, May 20). How to Determine Shelf Life of Bromo-OTBN. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 9.4: Chlorination vs Bromination. Retrieved from [Link]
- Gemo, M., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13356-13360.
- Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11671.
- Ferreira da Silva, F., et al. (2023). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics, 25(16), 11243-11251.
- Koeppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- Liu, C., et al. (2024). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere, 349, 140985.
- Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.6.
- Tanga, M. J., et al. (1991). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics, 20(3), 519-522.
-
ReMaster. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Retrieved from [Link]
- Ferreira da Silva, F., et al. (2023). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 25(16), 11243-11251.
- Taylor, C. G., & Watson, A. J. B. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 14(1), 26-44.
- Russo, V., et al. (2022). Ketoprofen Photodegradation Kinetics Promoted by TiO2.
- Pawlaczyk, J., & Turowska, M. (1987). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. International Journal of Pharmaceutics, 38(1-3), 229-233.
- Jana, A., & Ali, M. A. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(17), 12349-12360.
- Russo, V., et al. (2022). Ketoprofen Photodegradation Kinetics Promoted by TiO2.
-
ChemWhat. 5-BROMO-4-CHLORO-6-METHYLPYRIMIDINE CAS#: 3438-55-9. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-6-methylpyrimidine for Drug Discovery Scaffolds
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antiviral medications to targeted cancer therapies. The ability to precisely functionalize the pyrimidine ring is therefore of paramount importance in the drug discovery and development process. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1] This application note provides a detailed protocol and scientific rationale for the regioselective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-6-methylpyrimidine, a versatile building block for the creation of diverse compound libraries.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and offer insights into troubleshooting and optimization, ensuring a comprehensive understanding of this critical synthetic step.
The Challenge of Regioselectivity in Dihalogenated Pyrimidines
5-Bromo-4-chloro-6-methylpyrimidine presents a unique synthetic challenge and opportunity. The presence of two distinct halogen atoms, bromine and chlorine, at the C5 and C4 positions respectively, allows for the potential for selective functionalization. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is a direct consequence of the carbon-halogen bond dissociation energy, where weaker bonds (like C-Br) are more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
However, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the attached halogens. While the C-Br bond at the 5-position is inherently more reactive, careful selection of reaction conditions is crucial to achieve the desired regioselectivity and prevent unwanted side reactions or double coupling. This protocol is designed to favor selective coupling at the more labile C5-Br bond.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is key to rationalizing the choice of reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) complex. This step is favored at the more reactive C-Br bond.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5 Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C5 position of 5-Bromo-4-chloro-6-methylpyrimidine.
Materials and Equipment:
-
5-Bromo-4-chloro-6-methylpyrimidine
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous base solution)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Detailed Step-by-Step Methodology:
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (1-5 mol%) to the flask. Then, add the degassed solvent system via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][5]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table of Recommended Reaction Parameters:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. Pd(dppf)Cl₂ is often more effective for less reactive chlorides and can provide higher yields.[6] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.) | The base is crucial for activating the boronic acid to facilitate transmetalation.[3] Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | The solvent choice affects the solubility of the reagents and the reaction rate. Aprotic polar solvents are generally effective.[7] |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Reaction Time | 4-24 hours | Reaction time will vary depending on the specific substrates and conditions used. Monitoring is key. |
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Catalyst: The ligand on the palladium center plays a critical role in its catalytic activity. Phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf stabilize the palladium complex and modulate its reactivity. For less reactive C-Cl bonds, more electron-rich and bulky phosphine ligands are often required to promote oxidative addition.[8]
-
The Role of the Base: The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base can also influence the lifetime of the catalyst and the rate of side reactions.
-
Solvent System and Degassing: Many Suzuki-Miyaura reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species. Therefore, thorough degassing of the solvents and maintaining an inert atmosphere are critical for reproducible results. The presence of water in the solvent mixture can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Troubleshooting and Potential Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly degassed system. | Use a fresh batch of catalyst; Increase the reaction temperature; Ensure thorough degassing of solvents and reaction vessel. |
| Formation of Homocoupled Product | Oxygen contamination leading to oxidation of Pd(0). | Improve degassing procedure; Use a Pd(II) precatalyst that is reduced in situ. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents if possible; Ensure the purity of starting materials. |
| Lack of Regioselectivity | Reaction conditions are too harsh, leading to coupling at the C-Cl bond. | Lower the reaction temperature; Use a less active catalyst system; Reduce the reaction time. |
Conclusion: Enabling the Synthesis of Novel Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-6-methylpyrimidine is a powerful and reliable method for the synthesis of novel, functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and excellent regioselectivity, favoring functionalization at the C5 position. The resulting 5-aryl-4-chloro-6-methylpyrimidines are valuable intermediates, poised for further diversification at the C4 position, thereby providing rapid access to a wide array of molecular scaffolds for drug discovery and development programs.
References
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4-chloro-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Alkynylation of Dihalogenated Pyrimidines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and functional group tolerance.[2] For drug development professionals, the pyrimidine core represents a privileged scaffold, present in a multitude of bioactive molecules. The ability to selectively functionalize dihalogenated pyrimidines, such as 5-Bromo-4-chloro-6-methylpyrimidine, opens avenues for the rapid generation of diverse compound libraries for lead optimization and structure-activity relationship (SAR) studies.[5]
This application note provides a comprehensive guide to the Sonogashira coupling of 5-Bromo-4-chloro-6-methylpyrimidine, focusing on achieving selective C-C bond formation at the more reactive C-Br position. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes.
Understanding the Reaction: Mechanism and Selectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br or C-Cl bond of the pyrimidine). This is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.[1]
-
Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][6] This species is crucial for the transmetalation step in the palladium cycle.[7]
A key consideration for the Sonogashira coupling of 5-Bromo-4-chloro-6-methylpyrimidine is the selective reaction at one of the two halogenated positions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This difference in reactivity stems from the bond dissociation energies of the carbon-halogen bonds. Consequently, the C-Br bond at the 5-position of the pyrimidine ring is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 4-position. This inherent reactivity difference allows for a high degree of chemoselectivity, enabling the synthesis of 5-alkynyl-4-chloro-6-methylpyrimidine derivatives.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the selective Sonogashira coupling of 5-Bromo-4-chloro-6-methylpyrimidine.
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the selective Sonogashira coupling of 5-Bromo-4-chloro-6-methylpyrimidine with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents:
-
5-Bromo-4-chloro-6-methylpyrimidine
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][8]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles for transfer of reagents
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq).
-
Add the anhydrous and degassed solvent (e.g., THF or DMF).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Reagents:
-
Add the base (e.g., Et₃N, 2.0-3.0 eq) to the reaction mixture via syringe.
-
Slowly add the terminal alkyne (1.1-1.5 eq) to the mixture via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-4-chloro-6-methylpyrimidine.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ is often more stable and easier to handle.[8] Catalyst loading can be adjusted based on substrate reactivity. For less reactive substrates, higher catalyst loading or more active catalysts with specialized ligands may be necessary. |
| Copper(I) Co-catalyst | CuI (4-10 mol%) | CuI is essential for the formation of the copper acetylide intermediate.[2] Ensure the CuI is of high purity as impurities can hinder the reaction. |
| Base | Et₃N or DIPEA (2-3 equivalents) | The base neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.[2] Amine bases often also act as a solvent or co-solvent.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used.[2][9] |
| Solvent | Anhydrous and degassed THF or DMF | The choice of solvent can influence reaction rates and solubility of reagents. DMF is a more polar solvent and can be beneficial for less soluble substrates.[10][11] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions like alkyne homocoupling.[2] |
| Temperature | Room temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature.[2] For less reactive substrates, gentle heating may be required. Higher temperatures should be avoided to minimize side reactions. |
| Inert Atmosphere | Nitrogen or Argon | The Pd(0) catalyst is sensitive to oxygen and can be deactivated.[2] Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, impure reagents. | Use a fresh batch of catalyst, ensure thorough degassing of the solvent and reaction vessel, and use high-purity reagents. |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen, inappropriate copper to palladium ratio. | Rigorously exclude oxygen from the reaction. Optimize the CuI loading. |
| Reaction stalls | Catalyst deactivation. | Add a fresh portion of the palladium catalyst. |
| Low yield of desired product | Suboptimal reaction conditions, difficult purification. | Systematically vary the catalyst, base, solvent, and temperature. Optimize the chromatographic purification method. |
Conclusion
The selective Sonogashira coupling of 5-Bromo-4-chloro-6-methylpyrimidine provides a versatile and efficient method for the synthesis of a wide range of 5-alkynyl-4-chloro-6-methylpyrimidine derivatives. By carefully controlling the reaction conditions, particularly the choice of catalyst, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note serve as a robust starting point for scientists and drug development professionals to explore the chemical space around the pyrimidine scaffold, facilitating the discovery of novel bioactive molecules.
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Available from: [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Books. Sonogashira cross-coupling strategies towards nucleosides and analogues. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available from: [Link]
-
ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF. Available from: [Link]
-
YouTube. Sonogashira coupling. Available from: [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Available from: [Link]
-
PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available from: [Link]
-
ResearchGate. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. Available from: [Link]
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
nucleophilic aromatic substitution on 5-Bromo-4-chloro-6-methylpyrimidine
Chemo- and Regioselective Functionalization of 5-Bromo-4-chloro-6-methylpyrimidine via Nucleophilic Aromatic Substitution ( )
Abstract & Strategic Value
The pyrimidine scaffold is ubiquitous in kinase inhibitors and antiviral therapeutics. 5-Bromo-4-chloro-6-methylpyrimidine represents a "privileged intermediate" because it offers three distinct vectors for orthogonal functionalization:
-
C4-Position (
): Highly activated for nucleophilic displacement of chloride. -
C5-Position (Cross-Coupling): The bromine atom is sterically crowded and electronically deactivated toward
, preserving it for subsequent Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig). -
C6-Methyl: Provides steric bulk and a handle for benzylic oxidation (though less common).
This guide details the regioselective displacement of the C4-chloride by nucleophiles (amines/alkoxides) while retaining the C5-bromide intact. This chemoselectivity is critical for designing modular synthetic routes.
Mechanistic Analysis: The "Why" Behind the Protocol
Regioselectivity (C4-Cl vs. C5-Br)
The success of this protocol relies on the electronic disparity between the C4 and C5 positions.
-
C4 Activation: The C4 carbon is para to N1 and ortho to N3. The electronegativity of these ring nitrogens pulls electron density away from C4, making it highly electrophilic. The C5-Br atom further activates C4 via inductive electron withdrawal (-I effect).
-
C5 Deactivation: The C5 position is meta-like to both nitrogens. It lacks the resonance stabilization required to form a Meisenheimer complex. Consequently, the C5-Br bond is stable under standard
conditions, despite bromine generally being a better leaving group than chlorine in aliphatic systems.
The Meisenheimer Pathway
The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is usually the formation of the anionic
Figure 1: The
Experimental Protocols
Protocol A: Amination (Primary & Secondary Amines)
Application: Synthesis of kinase inhibitor cores. Green Chemistry Note: Isopropyl alcohol (IPA) is preferred over DMF/dioxane due to lower toxicity and ease of workup.
Reagents:
-
Substrate: 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Isopropyl Alcohol (IPA) or Ethanol (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv).
-
Solvation: Add IPA (5 mL per mmol substrate). Stir until dissolved.
-
Note: If the substrate is not fully soluble at RT, proceed; it will dissolve upon heating.
-
-
Addition: Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Critical: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv to liberate the free base.
-
-
Reaction: Heat the mixture to 80°C (reflux) .
-
Monitoring: Check TLC (Hexanes/EtOAc 7:3) after 2 hours. The product is typically more polar (lower
) than the starting chloride.
-
-
Workup (Precipitation Method):
-
Cool reaction to Room Temperature (RT).[5]
-
Add water (10 mL per mmol).
-
Stir for 15 minutes. The product often precipitates as a white/off-white solid.
-
Filter, wash with water, and dry under vacuum.
-
-
Workup (Extraction Method - if oil forms):
-
Remove volatiles (IPA) under reduced pressure.
-
Redissolve residue in EtOAc. Wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
Protocol B: Etherification (Alkoxylation)
Application: Introduction of solubilizing ether chains. Constraint: Requires strictly anhydrous conditions to prevent hydrolysis to the pyrimidinone (See Troubleshooting).
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol (R-OH) (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.15 M)
Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH (1.5 equiv) in anhydrous THF at 0°C. -
Alkoxide Formation: Add the alcohol (R-OH) dropwise. Stir at 0°C for 15 min until
evolution ceases. -
Displacement: Add a solution of 5-Bromo-4-chloro-6-methylpyrimidine in THF dropwise to the alkoxide solution.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Note: Heating to 60°C may be required for bulky alcohols.
-
-
Quench: Carefully quench with sat.
solution. Extract with EtOAc.[5]
Data Summary & Troubleshooting
Solvent & Base Screening Matrix
The following table summarizes optimization data for the reaction with morpholine (secondary amine model).
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| IPA | DIPEA | 80 | 2 | 92 | Recommended. Clean precipitation. |
| EtOH | TEA | 78 | 4 | 85 | Slower; TEA can be volatile. |
| DMF | 100 | 1 | 88 | Fast, but aqueous workup required to remove DMF. | |
| Water | None | 100 | 12 | 40 | Significant hydrolysis byproduct observed. |
Troubleshooting Guide
-
Issue: Hydrolysis (Formation of 5-bromo-6-methylpyrimidin-4-ol).
-
Cause: Wet solvent or hygroscopic amine.
-
Solution: Use anhydrous solvents. If using
, dry it in an oven before use.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance from the C5-Br and C6-Me groups.
-
Solution: Switch solvent to n-Butanol (reflux 117°C) or DMF (120°C).
-
-
Issue: Loss of Bromine (Debromination).
-
Cause: Palladium contamination (if using recycled glassware) or extreme reducing conditions.
-
Solution: This is rare in
.[6] Ensure no transition metals are present.
-
Experimental Workflow Diagram
Figure 2: Decision tree for reaction monitoring and workup selection.
References
-
BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." (Accessed 2023). Link(General pyrimidine
protocols). -
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link(Mechanistic grounding for
). -
National Institutes of Health (NIH). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones." PubMed Central. Link(Regioselectivity data on similar 5-bromo-4-chloro scaffolds).
-
Royal Society of Chemistry (RSC).
)." Chemical Science, 2022. Link(Quantitative reactivity models for heterocycles). -
Baran Lab (Scripps). "Haloselectivity of Heterocycles." Link(Guidance on Halogen selectivity in cross-coupling vs
).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. baranlab.org [baranlab.org]
synthesis of 4-amino-5-bromopyrimidines from 5-Bromo-4-chloro-6-methylpyrimidine
Application Note: High-Fidelity Synthesis of 4-Amino-5-Bromo-6-Methylpyrimidines via Regioselective Displacement
Executive Summary
This Application Note details the optimized protocols for synthesizing 4-amino-5-bromo-6-methylpyrimidine derivatives using 5-Bromo-4-chloro-6-methylpyrimidine (CAS: 6626-64-8) as the electrophilic scaffold. These 4-amino derivatives are critical intermediates in the development of Janus Kinase (JAK) inhibitors, adenosine receptor antagonists, and antiviral agents.
Unlike standard pyrimidine substitutions, this reaction requires careful modulation of steric and electronic factors due to the bulky 5-bromo substituent adjacent to the reactive C4-chloro center. This guide provides two distinct methods (Method A for aliphatic amines, Method B for aromatic amines), a mechanistic breakdown, and a troubleshooting decision tree to ensure high yield and purity.
Mechanistic Insight & Rational Design
The Electrophilic Landscape
The starting material, 5-Bromo-4-chloro-6-methylpyrimidine, presents a unique electronic environment for Nucleophilic Aromatic Substitution (
-
C4-Cl Activation: The pyrimidine ring nitrogens (N1, N3) withdraw electron density, activating the C4 and C6 positions. However, C6 is blocked by a methyl group, directing nucleophilic attack exclusively to C4.
-
5-Bromo Effect: The bromine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate. This makes the C4-Cl bond more reactive towards nucleophiles than in non-halogenated analogs, counteracting the steric hindrance introduced by the large bromine atom.
-
6-Methyl Deactivation: The methyl group is weakly electron-donating (+I), slightly deactivating the ring, but this effect is negligible compared to the activation provided by the ring nitrogens and the 5-bromo group.
Reaction Pathway Visualization
The following diagram illustrates the addition-elimination mechanism, highlighting the critical Meisenheimer complex.
Figure 1:
Critical Process Parameters (CPP)
The success of this synthesis hinges on three variables: Solvent Polarity, Base Strength, and Temperature.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | Protic solvents stabilize the anionic intermediate via H-bonding. For high-temperature reactions (>100°C), use n-Butanol or DMF . |
| Base | DIPEA or TEA (1.5 - 2.0 eq) | Neutralizes the HCl byproduct. Inorganic bases ( |
| Stoichiometry | 1.1 eq Amine | Slight excess ensures complete conversion. Large excess is wasteful unless the amine itself acts as the base. |
| Temperature | 50°C - Reflux | Aliphatic amines react at lower temps (RT to 50°C). Anilines/Aromatic amines require reflux (80-120°C) to overcome the higher activation energy. |
Experimental Protocols
Method A: Aliphatic/Cyclic Amines (High Reactivity)
Target: Morpholine, Piperidine, Pyrrolidine, Primary Alkyl Amines.
Reagents:
-
5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq)[1]
-
Amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Ethanol (10 mL/g of substrate)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-4-chloro-6-methylpyrimidine in Ethanol.
-
Addition: Add TEA followed by the amine dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 1 hour. If TLC (Hexane:EtOAc 3:1) shows incomplete conversion, heat to 50°C for 2 hours.
-
Workup (Precipitation):
-
Pour the reaction mixture into 5 volumes of ice-cold water.
-
Stir vigorously for 15 minutes. The product usually precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (2x) to remove amine salts.
-
-
Drying: Vacuum dry at 45°C.
Validation: Yields are typically 85-95%. Purity >98% by HPLC.
Method B: Aromatic/Sterically Hindered Amines (Low Reactivity)
Target: Anilines, Substituted Anilines, Bulky Secondary Amines.
Reagents:
-
5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq) or
(2.0 eq) -
n-Butanol or DMF (5 mL/g)
Procedure:
-
Charge: Combine substrate, amine, and base in n-Butanol.
-
Reaction: Heat to reflux (approx. 118°C) under nitrogen atmosphere.
-
Monitoring: Monitor by HPLC or TLC every 2 hours. Reaction times may extend to 6-12 hours.
-
Note: If using acid-sensitive anilines, catalytic HCl (0.1 eq) in IPA can be used instead of base to activate the pyrimidine, though this is less common for this specific substrate.
-
-
Workup (Extraction):
-
Concentrate the solvent under reduced pressure.
-
Resuspend residue in EtOAc and wash with Water and Brine.
-
Dry organic layer over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-30% EtOAc in Hexanes) is often required.
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting logic for
Analytical Data Reference
Typical characteristics for 4-(morpholin-4-yl)-5-bromo-6-methylpyrimidine (Example Product):
-
Appearance: White crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
2.45 (s, 3H, CH3), 3.50-3.60 (m, 4H, N-CH2), 3.70-3.80 (m, 4H, O-CH2), 8.55 (s, 1H, H-2). -
Mass Spec (ESI): m/z calculated for
(Br isotope pattern).
References
-
Regioselective Synthesis of Pyrimidines
-
General
on Chloropyrimidines:- Title: Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Substrate Properties (5-Bromo-4-chloro-6-methylpyrimidine)
-
Application in Kinase Inhibitors (Contextual)
- Title: Efficient Synthesis of Novel Pyridine-Based Deriv
- Source: MDPI.
-
URL:[Link]
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 5-Bromo-4-chloro-6-methylpyrimidine before handling, as it is a skin and eye irritant.
Sources
- 1. 5-Bromo-4-chloro-6-(1-methylcyclopropyl)pyrimidine | C8H8BrClN2 | CID 165766554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
preparation of 5-aryl-4-chloro-6-methylpyrimidines
Application Note: Precision Synthesis of 5-Aryl-4-chloro-6-methylpyrimidines
Executive Summary
The 5-aryl-4-chloro-6-methylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antiviral agents, and herbicides. The presence of the C4-chloro substituent provides a versatile handle for subsequent nucleophilic aromatic substitution (
This Application Note details two distinct, field-validated protocols for accessing this scaffold:
-
Route A (The Modular Protocol): A regioselective Suzuki-Miyaura coupling starting from 5-bromo-4-chloro-6-methylpyrimidine. This route is ideal for library generation and rapid analoging .
-
Route B (The De Novo Protocol): A linear cyclization strategy starting from
-aryl acetoacetates. This route is preferred for multi-gram scale-up and cases where regioselectivity in cross-coupling is problematic.
Retrosynthetic Analysis & Strategy
The synthesis of the target molecule can be approached by disconnecting the C5-Aryl bond (Route A) or by constructing the pyrimidine ring from acyclic precursors (Route B).
Figure 1: Retrosynthetic strategies for the target scaffold. Route A utilizes palladium catalysis for diversity; Route B utilizes classical condensation for scalability.
Route A: Modular Synthesis via Regioselective Suzuki Coupling
Concept: This route relies on the intrinsic reactivity difference between the C5-Bromine and C4-Chlorine bonds. In pyrimidine systems, the C5 position (meta to nitrogens) behaves like a typical aryl halide, whereas the C4 position (ortho/para to nitrogens) is electron-deficient. Under standard Suzuki conditions, oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond, preserving the C-Cl bond for later derivatization.
Critical Success Factor: Control of catalyst and temperature is paramount. Overheating or using highly active ligands (e.g., S-Phos, X-Phos) can lead to bis-coupling.
Protocol A: Regioselective Coupling
Materials:
-
Substrate: 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)
-
Reagent: Arylboronic acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (3-5 mol%) -
Base: Sodium Carbonate (Na
CO ), 2.0 M aqueous solution (2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh
) (0.03 equiv). -
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Solvent Addition: Add degassed DME (concentration ~0.2 M) and 2.0 M aq. Na
CO via syringe. -
Reaction: Heat the mixture to 80°C (oil bath temperature). Note: Do not reflux aggressively; 80°C is sufficient for C-Br activation while minimizing C-Cl reactivity.
-
Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the consumption of the bromide.[1] If significant starting material remains, add another 1 mol% catalyst.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over Na
SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO
).-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The product is usually less polar than the boronic acid but more polar than the dibromo/dichloro impurities.
-
Data Summary (Typical Yields):
| Aryl Boronic Acid | Yield (%) | Regioselectivity (C5:C4) | Notes |
| Phenyl | 78-85% | >20:1 | Standard conditions |
| 4-Methoxyphenyl | 82% | >20:1 | Electron-rich boronic acids react faster |
| 4-Fluorophenyl | 75% | 15:1 | Slightly slower oxidative addition |
| 3-Pyridyl | 60-70% | 10:1 | Boronate instability may lower yield |
Route B: De Novo Synthesis (Scale-Up Preferred)
Concept: This route builds the pyrimidine ring with the aryl group already in place. It avoids the use of transition metals and is generally more cost-effective for multi-gram batches. The key intermediate is the
Protocol B1: Cyclization to Pyrimidinone
Materials:
-
Precursor: Ethyl 2-aryl-3-oxobutanoate (1.0 equiv)
-
Reagent: Formamidine acetate (1.2 equiv)
-
Base: Sodium ethoxide (NaOEt), 21% wt in ethanol (2.5 equiv)
-
Solvent: Ethanol (absolute)
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with absolute ethanol and add the NaOEt solution.
-
Addition: Add formamidine acetate (1.2 equiv) to the stirring base solution. Stir for 15 minutes at room temperature to liberate the free base formamidine.
-
Condensation: Add Ethyl 2-aryl-3-oxobutanoate (1.0 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. A precipitate (the sodium salt of the pyrimidinone) often forms.
-
Quench: Cool to room temperature. Remove solvent in vacuo. Dissolve the residue in minimal water.
-
Isolation: Acidify carefully with glacial acetic acid or 1N HCl to pH ~5-6. The product, 5-aryl-6-methylpyrimidin-4(3H)-one , will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.
Protocol B2: Chlorination with POCl
Materials:
-
Substrate: 5-Aryl-6-methylpyrimidin-4(3H)-one (from B1)
-
Reagent: Phosphorus Oxychloride (POCl
) (5-10 equiv, acts as solvent) -
Base (Catalyst): N,N-Diethylaniline or Triethylamine (1.0 equiv) Optional but recommended for unreactive substrates.
Step-by-Step Procedure:
-
Safety: Perform this reaction in a well-ventilated fume hood. POCl
is corrosive and reacts violently with water. -
Setup: Place the pyrimidinone in a round-bottom flask. Add POCl
carefully. Add the amine base if using.[1] -
Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution as the reaction proceeds.
-
Workup (Quenching - Critical):
-
Method 1 (Small Scale): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Method 2 (Large Scale): Remove excess POCl
via vacuum distillation first. Then, pour the residue onto ice/water.
-
-
Extraction: Neutralize the aqueous mixture with solid NaHCO
or NaOH (keep temp < 20°C). Extract with Dichloromethane (DCM) or Ethyl Acetate. -
Purification: Pass through a short silica plug if necessary to remove tarry residues.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Route A: Bis-coupling (Product has 2 Aryl groups) | Temperature too high or excess Boronic Acid. | Reduce temp to 60-70°C. Use exactly 1.0-1.05 equiv of boronic acid. Switch to a weaker base (e.g., NaHCO |
| Route A: Low Conversion | Catalyst deactivation. | Ensure rigorous degassing. Use fresh Pd(PPh |
| Route B: Low Yield in Cyclization | Moisture in solvent. | Use anhydrous Ethanol. Ensure NaOEt is fresh. |
| Route B: Chlorination "Stalled" | Poor solubility or unreactive tautomer. | Add PCl |
Safety & Handling
-
Phosphorus Oxychloride (POCl
): Highly toxic and corrosive. Reacts explosively with water. Quench reactions slowly onto ice. -
Palladium Residues: Heavy metal waste must be segregated. Scavenge Pd from final products using functionalized silica (e.g., Thiol-silica) if the compound is for biological testing.
-
Halogenated Pyrimidines: Many are skin sensitizers. Handle with gloves and proper PPE.
References
-
Regioselectivity in Suzuki Coupling
-
Gong, Y., & Pauls, H. W. (2000). Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki Coupling. Synlett, 2000(6), 829-831. Link
- Note: Establishes the precedence for C-Br vs C-Cl selectivity in pyrimidines.
-
-
De Novo Synthesis (Cyclization)
-
Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link
- Note: Provides foundational chemistry for condens
-
-
Chlorination Protocols
-
Juby, P. F., et al. (1979). Preparation and anti-allergic activity of some 4-substituted pyrimidines. Journal of Medicinal Chemistry, 22(3), 263-269. Link
- Note: Standardizes the POCl3 chlorin
-
-
Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine
-
Bhuiyan, M. D., et al. (2011). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Journal of Heterocyclic Chemistry. Link
-
Sources
Application Notes & Protocols: Strategic Use of 5-Bromo-4-chloro-6-methylpyrimidine for Diversity-Oriented Library Synthesis
Introduction: The Strategic Value of Dihalogenated Pyrimidines in Drug Discovery
In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are considered "privileged structures."[1][2][3] Their prevalence in clinically approved drugs, particularly in the realm of kinase inhibitors, underscores their importance.[4][5] The strategic derivatization of the pyrimidine core allows for the generation of vast chemical libraries, a cornerstone of modern diversity-oriented synthesis (DOS).[6][7][8] 5-Bromo-4-chloro-6-methylpyrimidine emerges as a highly valuable, yet underutilized, building block for such endeavors. Its unique electronic and steric properties, conferred by the two distinct halogen substituents and the methyl group, offer a platform for sequential and regioselective chemical modifications. This guide provides an in-depth analysis of the reactivity of 5-Bromo-4-chloro-6-methylpyrimidine and detailed protocols for its application in the synthesis of compound libraries.
Understanding the Reactivity Profile: A Tale of Two Halogens
The synthetic utility of 5-Bromo-4-chloro-6-methylpyrimidine is rooted in the differential reactivity of the bromine and chlorine atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[9] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This differential reactivity is the key to a sequential diversification strategy, allowing for selective functionalization at the C5 position while leaving the C4 position available for subsequent transformations.
The electron-deficient nature of the pyrimidine ring further enhances the reactivity of the attached halogens towards palladium-catalyzed cross-coupling reactions compared to their carbocyclic counterparts. Nucleophilic aromatic substitution (SNAr) is also a viable reaction pathway, particularly at the electron-deficient C4 and C6 positions.[10]
Strategic Application in Library Synthesis: A Stepwise Approach
A typical workflow for leveraging 5-Bromo-4-chloro-6-methylpyrimidine in library synthesis involves a two-step diversification strategy. The first step focuses on the more reactive C5-Br bond, followed by diversification at the C4-Cl position. This approach allows for the generation of a large number of unique molecules from a single starting scaffold.
Figure 1: A generalized workflow for the sequential diversification of 5-Bromo-4-chloro-6-methylpyrimidine.
Protocols for Library Synthesis
The following protocols are designed as robust starting points for the derivatization of 5-Bromo-4-chloro-6-methylpyrimidine. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[11][12] This protocol is designed for the selective coupling at the C5-Br position.
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst.[11]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.5 eq).[13][14]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[14]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).[14] Then, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[14]
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Reactivity with Various Boronic Acids
While specific yield data for 5-Bromo-4-chloro-6-methylpyrimidine is not extensively published, the following table, based on analogous dihalopyrimidines, illustrates the expected reactivity trends.[13]
| Arylboronic Acid | Expected Product (at C5) | Anticipated Yield Range | Notes |
| Phenylboronic acid | 4-Chloro-6-methyl-5-phenylpyrimidine | Good to Excellent | Electron-neutral boronic acids generally perform well. |
| 4-Methoxyphenylboronic acid | 4-Chloro-5-(4-methoxyphenyl)-6-methylpyrimidine | Excellent | Electron-rich boronic acids are often highly reactive.[13] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-6-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidine | Moderate to Good | Electron-deficient boronic acids may require longer reaction times or higher temperatures. |
| 3-Pyridylboronic acid | 4-Chloro-6-methyl-5-(pyridin-3-yl)pyrimidine | Moderate to Good | Heteroaryl boronic acids are generally well-tolerated. |
Protocol 2: Selective Sonogashira Coupling at the C5-Position
The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, introducing alkyne functionalities into the pyrimidine core.[15][16] These alkyne-containing intermediates are versatile handles for further diversification, for instance, through click chemistry.
Reaction Principle: This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[15][17]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst like CuI (0.05 eq) in a suitable solvent like anhydrous THF or DMF.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2 eq) followed by a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination at the C4-Position
Following the initial diversification at the C5-position, the less reactive C4-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, allowing the introduction of a wide range of primary and secondary amines.[9][18][19]
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of the palladium catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[18]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-chloro-6-methyl-5-substituted pyrimidine intermediate (1.0 eq), the desired amine (1.2-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel or celite.
-
Purification: Concentrate the filtrate and purify the product by column chromatography or preparative HPLC.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
For certain nucleophiles, particularly amines, direct SNAr can be an effective method for displacing the chloride at the C4 position, often without the need for a metal catalyst. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4 position for nucleophilic attack.[10][20]
Experimental Protocol:
-
Reaction Setup: In a sealed vial, dissolve the 4-chloro-6-methyl-5-substituted pyrimidine intermediate (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reagent Addition: Add the desired amine nucleophile (2.0-3.0 eq) and, if necessary, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq) to act as a proton sponge.
-
Reaction: Heat the reaction mixture to 80-150 °C. The reaction progress can be monitored by LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
5-Bromo-4-chloro-6-methylpyrimidine represents a powerful and versatile building block for the construction of diverse chemical libraries. Its predictable, chemoselective reactivity allows for a systematic and efficient exploration of chemical space around the privileged pyrimidine core. The protocols outlined in this guide, based on established chemical principles and data from analogous systems, provide a solid foundation for researchers and drug development professionals to unlock the full potential of this valuable synthetic intermediate in their quest for novel therapeutic agents.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. Retrieved from [Link]
-
Frontiers. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
David Spring Group. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Retrieved from [Link]
-
IntechOpen. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrimidine. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Utilizing diversity-oriented synthesis in antimicrobial drug discovery. Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]
-
YouTube. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
-
NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
PubMed. (n.d.). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Privileged Substructure-Based Diversity-Oriented Synthesis Pathway for Diverse Pyrimidine-Embedded Polyheterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diversity-oriented synthesis; a challenge for synthetic chemists. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Retrieved from [Link]
-
NIH. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]
Sources
- 1. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Diversity-oriented synthesis; a challenge for synthetic chemists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
synthesis of substituted pyrimidines for biological screening
Application Note & Protocol
Topic: High-Throughput Synthesis and Screening of Substituted Pyrimidine Libraries for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold as a "Privileged" Structure in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems. This inherent biocompatibility has made it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. Consequently, pyrimidine derivatives are found at the core of a wide array of FDA-approved drugs, exhibiting activities as anticancer agents (e.g., Imatinib, Gefitinib), antivirals (e.g., Zidovudine), and antibiotics (e.g., Trimethoprim).
The power of the pyrimidine scaffold lies in its synthetic tractability. The ring can be readily substituted at multiple positions, allowing for the systematic modulation of its physicochemical properties (e.g., solubility, lipophilicity) and its spatial arrangement for optimal target engagement. This guide provides a comprehensive workflow for the efficient synthesis of a library of substituted dihydropyrimidones via a modern, microwave-assisted Biginelli reaction, followed by a representative protocol for evaluating their cytotoxic effects against cancer cell lines—a common first step in oncology drug discovery.
Section 1: Synthetic Strategy: The Multicomponent Biginelli Reaction
For the rapid generation of a diverse chemical library, multicomponent reactions (MCRs) are unparalleled in their efficiency. MCRs combine three or more starting materials in a single pot to form a complex product, minimizing purification steps and saving significant time and resources. The Biginelli reaction, first reported in 1891, is a classic MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a core structure with immense therapeutic relevance.
The Core Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).
Rationale for Method Selection:
-
Convergence: Three distinct points of diversity are introduced in a single step, allowing for the rapid creation of a large, structurally diverse library from a modest set of starting materials.
-
Atom Economy: The reaction is highly efficient, incorporating the vast majority of atoms from the reactants into the final product.
-
Robustness: The reaction is known to proceed with a wide variety of substituted aldehydes and β-dicarbonyl compounds, making it ideal for library synthesis.
To enhance reaction rates and yields, we will employ microwave-assisted organic synthesis (MAOS). Microwave heating provides rapid and uniform energy transfer to the reaction mixture, often reducing reaction times from many hours to mere minutes and improving product yields.
General Reaction Mechanism
The generally accepted mechanism proceeds through several key steps which can be accelerated by a Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃).
-
Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This is often the rate-limiting step.
-
Nucleophilic Attack: The β-ketoester enolizes, and the enol attacks the N-acylimine ion.
-
Cyclization and Dehydration: The resulting open-chain intermediate undergoes intramolecular cyclization followed by dehydration to yield the final dihydropyrimidine ring.
This workflow is visualized in the diagram below.
Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.
Section 2: Detailed Protocol: Microwave-Assisted Synthesis of a DHPM Library
This protocol describes the synthesis of a representative compound, 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one , and can be adapted for library production in parallel.
Materials and Reagents:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1 mmol, 10 mol%)
-
Ethanol (Absolute, 20 mL)
-
10 mL microwave process vials with stir bars
-
Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)
Equipment:
-
Microwave Synthesizer
-
Magnetic stirrer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (10 mol%).
-
Scientist's Note: Using a slight excess of urea helps to drive the reaction towards completion. Yb(OTf)₃ is a water-tolerant Lewis acid, making it robust and effective for this condensation.
-
-
Solvent Addition: Add 8 mL of absolute ethanol to the vial.
-
Vial Sealing: Securely cap the vial using a crimper.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: High (dynamic power adjustment to maintain temperature)
-
Stirring: On
-
-
Reaction Workup (Precipitation): After irradiation is complete, cool the vial to room temperature using compressed air. Upon cooling, a precipitate will typically form. Place the vial in an ice bath for 20 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum to yield the final compound as a pale yellow solid.
-
Expected Outcome: Yields for this reaction are typically >90%. The product can be further purified by recrystallization from ethanol if necessary.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Section 3: Biological Screening: From Synthesis to Cellular Activity
Once a library of pyrimidine derivatives has been synthesized and characterized, the next step is to screen them for biological activity. A common and robust primary screen in cancer research is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells. This reduction produces purple formazan crystals, which can be dissolved and quantified by measuring their absorbance. A decrease in the amount of formazan produced corresponds to a decrease in cell viability.
The general workflow for screening the synthesized library is depicted below.
Caption: Workflow for a Cell-Based Cytotoxicity Screening Assay.
Section 4: Detailed Protocol: In Vitro Cytotoxicity (MTT) Assay
Materials and Reagents:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized pyrimidine compounds dissolved in DMSO (10 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Equipment:
-
Humidified CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in growth medium from the 10 mM DMSO stock. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Scientist's Note: It is critical to ensure the final DMSO concentration in all wells is consistent and low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.
-
Incubation: Return the plate to the incubator and incubate for 48 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Section 5: Data Interpretation and Hit Identification
The output of the primary screen is a set of IC₅₀ values for each compound in the library. This quantitative data allows for direct comparison of the cytotoxic potency of the different pyrimidine analogs.
Table 1: Representative Cytotoxicity Data for a Library of Substituted Pyrimidines against A549 Cells.
| Compound ID | R¹ Group (from Aldehyde) | IC₅₀ (µM) |
| PYR-001 | 4-Nitrophenyl | 8.5 |
| PYR-002 | 4-Chlorophenyl | 15.2 |
| PYR-003 | 4-Methoxyphenyl | 45.1 |
| PYR-004 | 2-Furyl | 22.8 |
| PYR-005 | Phenyl | >100 |
| PYR-006 | 3,4-Dimethoxyphenyl | 68.3 |
Interpretation: From this illustrative data, PYR-001 , with its electron-withdrawing nitro group, emerges as the most potent compound (the "hit") with the lowest IC₅₀ value. This suggests that electron-deficient aromatic rings at the R¹ position may be favorable for activity. In contrast, the unsubstituted phenyl analog (PYR-005 ) is inactive. This structure-activity relationship (SAR) provides a crucial starting point for the next phase of drug discovery: hit-to-lead optimization, where new analogs based on the PYR-001 scaffold would be designed and synthesized to further improve potency and drug-like properties.
References
-
Title: The pyrimidine-based derivatives and their therapeutic applications. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Privileged structures: a useful concept for the rational design of new lead-like molecules. Source: Mini Reviews in Medicinal Chemistry URL: [Link]
-
Title: Multicomponent Reactions: Advanced Tools for Sustainable Organic Synthesis. Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: The Biginelli reaction: a historical perspective and new advances. Source: RSC Advances URL: [Link]
-
Title: Microwave-assisted organic synthesis – a review. Source: Journal of Chemical Sciences URL: [Link]
-
Title: Lanthanide Triflate-Catalyzed Biginelli Reaction: A Facile Synthesis of Dihydropyrimidin-2(1H)-ones. Source: Synthetic Communications URL: [Link]
-
Title: MTT assay to evaluate the cytotoxic potential of a drug. Source: Bio-protocol URL: [Link]
5-Bromo-4-chloro-6-methylpyrimidine as an intermediate for API synthesis
An Application Guide for the Strategic Use of 5-Bromo-4-chloro-6-methylpyrimidine in Active Pharmaceutical Ingredient (API) Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 5-Bromo-4-chloro-6-methylpyrimidine as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways, most notably in kinase inhibitors for oncology and inflammatory diseases.[1][2] The unique substitution pattern of 5-Bromo-4-chloro-6-methylpyrimidine, featuring two distinct and differentially reactive halogen atoms, offers exceptional versatility for sequential, regioselective modifications. This guide elucidates the core chemical principles governing its reactivity and provides field-proven, step-by-step protocols for its key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, culminating in case studies of its application in the synthesis of advanced API precursors.
Introduction: The Strategic Advantage of a Differentially Halogenated Pyrimidine Core
5-Bromo-4-chloro-6-methylpyrimidine is a heterocyclic building block of significant interest in modern pharmaceutical development. Its value lies in the predictable and controllable reactivity of its two halogen substituents, which enables chemists to construct complex molecular architectures in a precise, stepwise manner.
-
C5-Bromo Group: The bromine atom at the 5-position is highly susceptible to oxidative addition by palladium(0) catalysts. This makes it the primary site for C-C and C-N bond formation via powerful cross-coupling methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][3] The general order of reactivity for aryl halides in such reactions is I > Br > Cl, allowing for selective functionalization at this position while leaving the C4-chloro group untouched.[3]
-
C4-Chloro Group: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogens. It is also a viable, albeit less reactive, partner in cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems. This differential reactivity is the cornerstone of its utility, permitting a second, distinct modification after the C5-position has been addressed.
This dual-handle approach provides a robust platform for generating diverse libraries of substituted pyrimidines, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.
Caption: Reactivity sites of 5-Bromo-4-chloro-6-methylpyrimidine.
Key Synthetic Protocols: A Practical Guide
The following sections detail validated protocols for the most critical transformations involving 5-Bromo-4-chloro-6-methylpyrimidine. The causality behind reagent selection and reaction conditions is explained to ensure reproducibility and aid in troubleshooting.
Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[4] It proceeds via a palladium(0) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5] For 5-Bromo-4-chloro-6-methylpyrimidine, the oxidative addition of the palladium catalyst occurs preferentially at the more reactive C-Br bond.[1]
Caption: General workflow for selective Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Chloro-6-methyl-5-phenylpyrimidine
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen gas three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 0.1 M concentration relative to the pyrimidine). Degassing is essential to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Entry | Boronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 92% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 89% |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid, pinacol ester | XPhos Pd G3 | Cs₂CO₃ | 95% |
Sonogashira Coupling at the C5-Position
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a common transformation for installing linkers or pharmacophores in drug candidates.[6][7] The reaction is co-catalyzed by palladium and copper salts.[8] Similar to the Suzuki coupling, the reaction occurs selectively at the C5-bromo position.
Experimental Protocol: Synthesis of 4-Chloro-6-methyl-5-(phenylethynyl)pyrimidine
-
Vessel Preparation: To a Schlenk flask, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF), followed by triethylamine (Et₃N, 3.0 eq). The base is crucial for both the catalytic cycle and neutralizing the HBr byproduct.
-
Alkyne Addition: Add phenylacetylene (1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at 60 °C for 4 hours. Monitor progress by TLC.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite® to remove the catalyst and salts. Rinse the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (hexane/ethyl acetate) to afford the desired alkynylated pyrimidine.
Buchwald-Hartwig Amination at the C4-Position
After functionalizing the C5 position, the remaining C4-chloro group becomes an ideal handle for introducing amine functionalities via Buchwald-Hartwig amination.[3] This reaction is a powerful method for C-N bond formation and is more versatile than classical SNAr, which often requires harsh conditions.[9][10] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, especially with a less reactive aryl chloride.[11]
Experimental Protocol: Synthesis of N-Benzyl-4-chloro-6-methylpyrimidin-5-amine
-
Vessel Preparation: In an oven-dried resealable Schlenk tube, combine 5-Aryl-4-chloro-6-methylpyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the desired amine (e.g., benzylamine, 1.2 eq).
-
Reaction: Seal the tube tightly and heat the mixture to 110 °C in an oil bath for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to yield the final aminated product.
Application in API Synthesis: Kinase Inhibitors
The pyrimidine core is central to the structure of numerous kinase inhibitors, which function by blocking the signaling pathways that drive abnormal cell proliferation in cancer and inflammation.[1][2] 5-Bromo-4-chloro-6-methylpyrimidine is a key starting material for several classes of these important drugs, including JAK and CDK inhibitors.[12][13][14]
Case Study: Synthesis of a JAK Inhibitor Scaffold
Janus kinase (JAK) inhibitors are used to treat autoimmune diseases and myeloproliferative disorders.[13][15] A common structural motif involves a substituted pyrazole linked to a pyrrolo[2,3-d]pyrimidine core. The synthesis can be envisioned starting from our title compound.
Caption: Sequential cross-coupling to form a JAK inhibitor scaffold.
This synthetic strategy leverages the differential reactivity of the C-Br and C-Cl bonds:
-
Step 1 (Suzuki Coupling): The C5-bromo position is selectively coupled with a protected pyrazole boronic ester, installing a key pharmacophoric element. The C4-chloro group remains intact under these conditions.
-
Step 2 (Buchwald-Hartwig Amination): The less reactive C4-chloro position is then targeted for C-N bond formation, introducing another crucial side chain that often confers solubility and modulates binding affinity.
This sequential approach allows for the modular assembly of complex molecules and the rapid generation of analogues for SAR exploration.
Safety and Handling
As a halogenated organic compound, 5-Bromo-4-chloro-6-methylpyrimidine requires careful handling in a well-ventilated area, preferably within a fume hood.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17]
-
Hazards: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid breathing dust, fumes, or vapors.[16][17]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[16][17]
Conclusion
5-Bromo-4-chloro-6-methylpyrimidine is a powerful and versatile intermediate whose full potential is realized through the strategic application of modern synthetic methodologies. Its differential halogen reactivity provides a reliable platform for regioselective, sequential functionalization, making it an invaluable tool in the synthesis of complex APIs, particularly in the kinase inhibitor class. The protocols and insights provided in this guide are intended to empower researchers to leverage this building block effectively, accelerating the discovery and development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed. (2021). Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Available from: [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (2010). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Available from: [Link]
-
ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. (2025). Available from: [Link]
- Google Patents. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021). Available from: [Link]
-
Custchem. Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China. Available from: [Link]
-
National Center for Biotechnology Information. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC. (2022). Available from: [Link]
-
IntechOpen. Sonogashira cross-coupling strategies towards nucleosides and analogues. (2024). Available from: [Link]
-
ResearchGate. Development of CDK inhibitors from existing pyrazolopyrimidine and.... Available from: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
International Union of Crystallography. (IUCr) 5-Bromo-6-chloro-N4-methylpyrimidine-2,4-diamine. Available from: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
ACS Publications. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines | Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available from: [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). Available from: [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]
-
PubMed. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). Available from: [Link]
-
National Center for Biotechnology Information. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC. (2024). Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
National Center for Biotechnology Information. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ACS Publications. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry. Available from: [Link]
-
YouTube. Sonogashira Coupling Reaction Mechanism. (2016). Available from: [Link]
-
MDPI. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Available from: [Link]
-
Zhuhai Gene-Biocon Biological Technology Co., Ltd. Several Important Pharmaceutical Intermediates. (2023). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 14. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
protocols for selective functionalization of 5-Bromo-4-chloro-6-methylpyrimidine
An Application Guide to the Selective Functionalization of 5-Bromo-4-chloro-6-methylpyrimidine
Introduction: A Privileged Scaffold for Discovery
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, forming the core of numerous approved therapeutics, from anticancer to antiviral agents.[1] The strategic functionalization of these heterocycles is paramount to modulating their biological activity. 5-Bromo-4-chloro-6-methylpyrimidine stands out as a particularly valuable and versatile building block. Its utility stems from the presence of two distinct halogen atoms at electronically and sterically different positions, offering a playbook for sequential and selective chemical modifications.
This guide provides an in-depth exploration of the protocols and underlying chemical principles for the selective functionalization of this key intermediate. We will move beyond simple step-by-step instructions to dissect the causality behind experimental choices, empowering researchers to not only replicate but also rationally adapt these methodologies for their specific synthetic targets. The core of this guide is built on the differential reactivity of the C4-chloro and C5-bromo positions, a dichotomy that can be expertly exploited through a suite of modern synthetic reactions.
The Reactivity Landscape: C4 vs. C5
The key to selectively modifying 5-Bromo-4-chloro-6-methylpyrimidine lies in understanding the inherent electronic and reactivity differences between the two halogenated positions.
-
The C4-Position (Chloro): This position is flanked by two electron-withdrawing nitrogen atoms. This arrangement renders the C4 carbon significantly electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In SNAr reactions, the rate-limiting step is typically the initial attack by a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). The C4 position is more activated towards this type of attack than the C2 position in analogous 2,4-dihalopyrimidines.[2][3]
-
The C5-Position (Bromo): While also on an electron-deficient ring, the C5 position is not as activated towards nucleophilic attack. However, the Carbon-Bromine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes it the preferred site for palladium-catalyzed cross-coupling reactions . The general order of reactivity for aryl halides in the crucial oxidative addition step of these catalytic cycles is I > Br > Cl.[4] This fundamental difference is the primary lever for achieving selectivity.
Protocols for Selective Functionalization
The following sections provide detailed, field-proven protocols for targeting each position with high selectivity.
Selective C-C Bond Formation at C5: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures.[5] By leveraging the greater reactivity of the C-Br bond, we can selectively couple a wide range of aryl and heteroaryl boronic acids at the C5 position.
Causality and Experimental Insight: The choice of catalyst, base, and solvent is critical. Pd(PPh₃)₄ is a reliable Pd(0) source that enters the catalytic cycle directly.[6] The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[1] A mixture of an organic solvent like 1,4-dioxane and water is often used to solubilize both the organic substrate and the inorganic base.
Experimental Protocol: C5-Arylation
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1, 0.1 M concentration relative to the pyrimidine), via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for C-Br activation. |
| Catalyst Loading | 2-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Yields | 60 - 95% | Generally high, dependent on the boronic acid partner. |
Selective Alkynylation at C5: The Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, forming C(sp²)-C(sp) bonds.[7] This reaction employs a dual catalytic system of palladium and copper and proceeds under remarkably mild conditions, often at room temperature.[8]
Causality and Experimental Insight: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation to the palladium center. The amine base (e.g., triethylamine) is crucial; it not only scavenges the HBr byproduct but also serves as a solvent and ligand in the catalytic process.
Experimental Protocol: C5-Alkynylation
-
Vessel Preparation: To a Schlenk flask, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq.), Copper(I) iodide (CuI, 0.04 eq.), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq.).
-
Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M) followed by a degassed amine base (e.g., triethylamine, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Effective for oxidative addition at the C-Br bond. |
| Cu Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. |
| Base | Et₃N, DIPEA | Scavenges HX byproduct and facilitates the catalytic cycle. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are preferred. |
| Temperature | 25 - 50 °C | Reaction is often efficient at room temperature. |
| Yields | 70 - 98% | Typically very high for a broad range of alkynes. |
Selective C-N Bond Formation at C5: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds.[4] This transformation has revolutionized synthetic access to arylamines, which are ubiquitous in pharmaceuticals.[9] Selectivity is again achieved by targeting the more reactive C-Br bond.
Causality and Experimental Insight: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential.[10] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine, allowing it to coordinate to the palladium center. Rigorous exclusion of air and moisture is critical for success, as both the catalyst and the strong base are sensitive.
Experimental Protocol: C5-Amination
-
Glovebox Preparation: All manipulations should be performed in an inert atmosphere glovebox. Add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq.) to a vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture in a preheated oil bath to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
| Parameter | Typical Value/Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Stable Pd(0) or Pd(II) sources that form the active catalyst in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 100 - 110 °C | Higher temperatures are often needed to drive the reaction. |
| Yields | 50 - 90% | Highly dependent on the amine and ligand combination. |
Selective Functionalization at C4: Nucleophilic Aromatic Substitution (SNAr)
To functionalize the C4-position, we pivot away from metal catalysis and exploit the inherent electrophilicity of this site. Nucleophilic aromatic substitution allows for the direct displacement of the chloride with a variety of nucleophiles, most commonly amines.[11]
Causality and Experimental Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a negatively charged Meisenheimer intermediate. This intermediate is stabilized by the electron-withdrawing pyrimidine nitrogens. In the second step, the chloride leaving group is expelled, and aromaticity is restored. The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to regioselectively yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, confirming the higher reactivity of the C4-chloro position in SNAr.[11]
Start [label=<
| Cl | ![]() | Br |
| CH₃ |
>];
Start [label="Pyrimidine Substrate"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="Substituted Product"]; Nuc [label="Nu:⁻", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_leaving [label="Cl⁻", shape=egg, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start:s -> Intermediate:n [label="+ Nu:⁻\n(Addition)", fontsize=10]; Nuc:e -> Start:w [style=invis]; Intermediate:s -> Product:n [label="- Cl⁻\n(Elimination)", fontsize=10]; Product:e -> Cl_leaving:w [style=invis]; } END_DOT Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: C4-Amination
-
Reaction Setup: In a sealed tube or round-bottom flask, dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (0.2 M).
-
Nucleophile Addition: Add the desired amine (2.0-3.0 eq.). If using an amine hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Seal the vessel and heat to 80 °C (or reflux) for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by column chromatography of the organic extract.
| Nucleophile | Solvent | Temperature | Typical Time |
| Ammonia (aq.) | Ethanol | 80 °C | 4 h |
| Methylamine | THF | 60 °C | 6 h |
| Piperidine | Isopropanol | Reflux | 2 h |
| Aniline | DMF | 100 °C | 12 h |
Synergistic Sequential Functionalization
The true power of 5-Bromo-4-chloro-6-methylpyrimidine is realized when these selective protocols are used in sequence. A common and highly effective strategy is to first perform an SNAr reaction at the C4 position, followed by a palladium-catalyzed cross-coupling at the now-isolated C5-bromo position. This approach allows for the modular and divergent synthesis of complex, highly decorated pyrimidine libraries from a single starting material.
Conclusion
5-Bromo-4-chloro-6-methylpyrimidine is a scaffold of significant strategic importance. By understanding and applying the principles of reactivity—the electron-deficient nature of the C4 position for SNAr and the preferential reactivity of the C-Br bond in palladium catalysis—researchers can unlock a vast chemical space. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and SNAr reactions provide a validated and reliable toolkit for the selective and sequential functionalization of this versatile building block, accelerating the discovery of novel chemical entities for pharmaceutical and materials science applications.
References
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ACS Publications. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
-
PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. [Link]
-
ACS Publications. A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Arabian Journal of Chemistry. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
-
IntechOpen. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. [Link]
-
ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
C&EN. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Mastering Regioselective Synthesis: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-chloro-6-methylpyrimidine
Introduction: Strategic Functionalization of a Privileged Heterocycle
In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional organic materials.[1] The strategic introduction of diverse substituents onto the pyrimidine ring is a cornerstone of novel molecular design. 5-Bromo-4-chloro-6-methylpyrimidine stands out as a particularly versatile building block, offering two distinct halogenated sites for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a handle for controlled, sequential modifications, enabling the synthesis of complex molecular architectures that would be otherwise difficult to access. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applicable to this substrate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.
The Principle of Regioselectivity: A Tale of Two Halogens
The success of any synthetic strategy involving 5-bromo-4-chloro-6-methylpyrimidine hinges on understanding and controlling the regioselectivity of the cross-coupling reaction. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker the bond, the more readily the palladium catalyst can undergo the initial oxidative addition step, which is often rate-determining.[3]
For 5-bromo-4-chloro-6-methylpyrimidine, this reactivity difference is the key to selective functionalization. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position.[2] By carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—one can achieve highly selective coupling at the C5-Br position while leaving the C4-Cl bond intact for subsequent transformations. Conversely, harsher conditions or specialized catalyst systems employing bulky, electron-rich phosphine ligands are typically required to activate the more robust C-Cl bond.
Furthermore, the electronic nature of the pyrimidine ring itself influences reactivity. As an electron-deficient aromatic system, the halogens attached to it are more activated towards oxidative addition compared to their counterparts on carbocyclic aromatic rings.[1] Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia have shown a regioselective displacement of the 4-chloro group, indicating the higher reactivity of the C4 position over the C2 position in nucleophilic aromatic substitution, a principle that can also influence the outcome of cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse in organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][4] Its mild reaction conditions and tolerance of a wide range of functional groups make it a go-to method in drug discovery.
Causality Behind Experimental Choices
In the context of 5-bromo-4-chloro-6-methylpyrimidine, the primary goal is often the selective coupling at the C5-Br position. The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, is standard. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[3] The choice of solvent can influence reaction rates and solubility of the reagents; ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent, are commonly employed.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C5-position of 5-bromo-4-chloro-6-methylpyrimidine.
Materials:
-
5-Bromo-4-chloro-6-methylpyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-4-chloro-6-methylpyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Coupling
While specific yield data for 5-bromo-4-chloro-6-methylpyrimidine is not widely published, the following table summarizes results for a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, coupled with various arylboronic acids, providing a strong indication of expected outcomes.[4]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 75 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 45 |
Suzuki-Miyaura Catalytic Cycle```dot
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_complex [label="Ar-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_R_complex [label="Ar-Pd(II)L₂(R')", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-R'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-X", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; BoronicAcid [label="R'-B(OR)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_complex; Substrate -> OxAdd; PdII_complex -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_R_complex; BoronicAcid -> Transmetalation; Base -> Transmetalation; PdII_R_complex -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product; }
Figure 3: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction: Olefin Arylation
The Heck reaction offers a method for the C-C bond-forming reaction between an aryl halide and an alkene. W[5]hile less commonly employed for dihalogenated pyrimidines compared to Suzuki or Sonogashira couplings, it remains a viable option for introducing alkenyl substituents.
Causality Behind Experimental Choices
The Heck reaction typically requires a palladium catalyst, a phosphine ligand (or can be run ligandless under certain conditions), a base, and a polar aprotic solvent like DMF or NMP. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. F[6]or selective reaction at the C5-Br position of 5-bromo-4-chloro-6-methylpyrimidine, standard Heck conditions can be applied, taking advantage of the greater reactivity of the C-Br bond.
Experimental Protocol: Selective Heck Reaction at C5
This protocol provides a general guideline for the Heck reaction.
Materials:
-
5-Bromo-4-chloro-6-methylpyrimidine
-
Alkene (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 5-bromo-4-chloro-6-methylpyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), the phosphine ligand (e.g., P(o-tol)₃, 0.06 mmol), and the base (e.g., triethylamine, 2.0 mmol).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 5 mL of DMF) and the alkene (1.8 mmol).
-
Reaction: Seal the tube and heat to 100-120 °C with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
5-Bromo-4-chloro-6-methylpyrimidine is a valuable and versatile building block for the synthesis of complex, substituted pyrimidines. The key to its utility lies in the differential reactivity of its two halogen atoms, enabling regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, researchers can selectively target the more reactive C5-Br bond for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, while preserving the C4-Cl bond for subsequent transformations. The protocols and mechanistic insights provided in this guide offer a solid foundation for the strategic design and execution of synthetic routes towards novel molecules with potential applications in drug discovery and materials science. Future work in this area will likely focus on the development of even more selective and efficient catalyst systems, particularly for the activation of the less reactive C-Cl bond under milder conditions, further expanding the synthetic utility of this important heterocyclic scaffold.
References
-
MDPI (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6465. Available at: [Link]
-
MDPI (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 27(19), 6285. Available at: [Link]
-
PMC (2017). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chem Sci., 8(1), 715–722. Available at: [Link]
-
RSC Publishing (2016). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chem. Sci., 2017,8, 715-722. Available at: [Link]
-
University of Wisconsin-Platteville (n.d.). The Sonogashira Coupling. Available at: [Link]
-
Paper Teplate (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]
-
Elsevier (2013). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry, 10, S1609-S1613. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]
-
PMC (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett., 15(1), 101–107. Available at: [Link]
-
ResearchGate (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]
-
YouTube (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
-
YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts (2023). Heck Reaction. Available at: [Link]
-
ResearchGate (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
PMC (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]
-
ResearchGate (2013). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link]
-
InCatT (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Available at: [Link]
-
PMC (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. React. Chem. Eng., 1(5), 556–561. Available at: [Link]
-
RSC Publishing (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv., 10, 3110-3114. Available at: [Link]
-
ResearchGate (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. Available at: [Link]
-
PMC (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 17(10), 11844–11857. Available at: [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
-
RSC Publishing (2021). Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition. Org. Biomol. Chem., 19, 1032-1037. Available at: [Link]
-
YouTube (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
-
ACS Publications (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega, 7(29), 24991–25013. Available at: [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]
-
Northwestern University (2009). Selective Bifunctional Modification of a Non-catenated Metal−Organic Framework Material via “Click” Chemistry. Available at: [Link]
-
Master Organic Chemistry (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Macmillan Group (2004). The Intramolecular Heck Reaction. Available at: [Link]
Sources
Application Note: Strategic Synthesis and Evaluation of Pyrimidine Scaffolds for Oncology
Executive Summary
The pyrimidine heterocycle is a "privileged scaffold" in oncology, serving as the core structure for widely used antimetabolites (e.g., 5-Fluorouracil) and modern kinase inhibitors (e.g., Ibrutinib, Ceritinib).[1] Its ability to mimic endogenous nitrogenous bases allows it to interfere with DNA replication, while its geometry is ideal for occupying the ATP-binding hinge region of protein kinases (EGFR, VEGFR, CDK).
This application note provides a comprehensive technical guide for the rational design, synthesis, and biological evaluation of novel pyrimidine derivatives. We contrast two synthetic workflows: Microwave-Assisted Multicomponent Reactions (MCR) for rapid library generation and Regioselective Cross-Coupling for precise lead optimization.
Rational Design & Mechanism of Action
Before synthesis, target selection is critical. Pyrimidine derivatives typically function via two primary mechanisms:
-
Kinase Inhibition: The N1 and N3 atoms often serve as hydrogen bond acceptors for the kinase "hinge" region (e.g., Met793 in EGFR), while substituents at C2, C4, and C6 occupy hydrophobic pockets to ensure selectivity.
-
Tubulin Polymerization Inhibition: Pyrimidine-fused derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.
Workflow Visualization
The following diagram outlines the integrated workflow from design to screening.
Figure 1: Integrated workflow for pyrimidine-based drug discovery.
Synthetic Protocols
Method A: Microwave-Assisted Biginelli Reaction
Purpose: Rapid generation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] Advantage: This "One-Pot" method avoids the isolation of intermediates and drastically reduces reaction time from hours to minutes compared to conventional heating [1].
Materials
-
Aldehyde: 4-Chlorobenzaldehyde (or variable aromatic aldehyde) (1.0 mmol)
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)
-
Urea/Thiourea: Urea (1.5 mmol)
-
Catalyst: Sulfamic Acid (10 mol%)
-
Solvent: Ethanol (2 mL) or Solvent-free (if neat)
Protocol Steps
-
Preparation: In a microwave-safe reaction vial (10 mL), combine the aldehyde, ethyl acetoacetate, and urea.
-
Catalysis: Add sulfamic acid (10 mol%).
-
Irradiation: Place the vial in a microwave synthesizer (e.g., CEM or Biotage). Irradiate at 300 W, 100°C for 3–5 minutes .
-
Note: If using a domestic microwave (not recommended for reproducibility), use 40% power in 30-second bursts.
-
-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7). The product usually appears as a lower Rf spot compared to the aldehyde.
-
Work-up: Pour the hot reaction mixture into crushed ice (50 g). Stir vigorously for 10 minutes. The solid DHPM will precipitate.
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain pure crystals.
Expert Insight: Sulfamic acid is preferred over HCl because it is a solid, non-volatile, and recyclable zwitterionic acid, enhancing the "Green Chemistry" profile of this synthesis [2].
Method B: Regioselective Suzuki-Miyaura Cross-Coupling
Purpose: Late-stage functionalization of halogenated pyrimidines to explore Structure-Activity Relationships (SAR). Mechanism: Palladium-catalyzed C-C bond formation.
Reaction Scheme Visualization
The regioselectivity of 2,4-dichloropyrimidine is driven by the electron deficiency at C4.
Figure 2: Regioselectivity in Suzuki coupling of dichloropyrimidines.
Protocol Steps
-
Reagents: Combine 2,4-dichloropyrimidine (1.0 eq), Aryl boronic acid (1.1 eq), and
(2.0 eq) in a mixture of DME:Water (4:1). -
Degassing: Bubble nitrogen through the solvent for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Catalyst: Add
(5 mol%). -
Reaction:
-
For C4-selectivity: Stir at Room Temperature for 4–6 hours. The C4 position is more electron-deficient and reacts first [3].
-
For C2/C4 bis-coupling: Heat to reflux (80°C) for 12–16 hours with 2.5 eq of boronic acid.
-
-
Work-up: Dilute with ethyl acetate, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography is required. Elute with Hexane:EtOAc gradient.
Troubleshooting: If you observe significant "homocoupling" of the boronic acid (biaryl formation), switch the base to
Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is the industry standard for initial high-throughput screening of anticancer agents. It relies on the reduction of tetrazolium salts by mitochondrial dehydrogenase in viable cells [4].[4][5]
Protocol
-
Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C / 5% . -
Treatment: Add the synthesized pyrimidine derivatives dissolved in DMSO.
-
Concentration Range: Serial dilutions (0.1, 1, 10, 50, 100 µM).
-
Control: DMSO vehicle control (final concentration < 0.5%).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove media and add 100 µL of DMSO to dissolve the purple formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression analysis (e.g., GraphPad Prism).
Data Reporting Template
Organize your results in the following format for publication or internal review:
| Compound ID | R1 (C4-Pos) | R2 (C2-Pos) | MCF-7 ( | HCT-116 ( | Selectivity Index (SI)* |
| PYR-01 | Phenyl | Cl | 12.5 ± 1.2 | 8.4 ± 0.5 | 2.1 |
| PYR-02 | 4-F-Phenyl | Cl | 4.2 ± 0.3 | 3.1 ± 0.2 | 5.4 |
| PYR-03 | 4-F-Phenyl | Morpholine | 0.8 ± 0.1 | 1.2 ± 0.1 | >10 |
| Doxorubicin | - | - | 0.5 ± 0.05 | 0.4 ± 0.02 | 1.0 |
*Selectivity Index =
References
-
Microwave Promoted Solvent-Free Biginelli Reaction. Asian Journal of Chemistry. (2011). Describes the efficiency of microwave irradiation in reducing reaction times for DHPM synthesis. Link
-
Microwave-Assisted Biginelli Reaction: Catalysts and Protocols. Catalysts. (2021). Reviews various catalysts including sulfamic acid for green synthesis.[3] Link
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. (2010). Detailed study on the regioselectivity of palladium-catalyzed couplings on the pyrimidine ring. Link
-
MTT Assay Protocol for Antitumor Agent Cytotoxicity. BenchChem Application Notes. (2025). Standardized protocol for evaluating cell viability in drug discovery. Link
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry. Molecules. (2019). Discusses the scalability and industrial relevance of these couplings. Link
Sources
Application Note: Strategic Utilization of 5-Bromo-4-chloro-6-methylpyrimidine in Agrochemical Discovery
Executive Summary
In the high-throughput synthesis of modern agrochemicals—specifically broad-spectrum fungicides and succinate dehydrogenase inhibitors (SDHIs)—5-Bromo-4-chloro-6-methylpyrimidine (CAS: N/A for generic scaffold, specific analogs vary) represents a "privileged scaffold." Its utility stems from its orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize the ring system with high regioselectivity.
This guide details the chemo-structural rationale and validated protocols for transforming this intermediate into high-value fungicidal libraries. We focus on exploiting the reactivity difference between the C4-Chlorine (highly electrophilic) and the C5-Bromine (cross-coupling active) to synthesize complex heterocycles.
Chemo-Structural Analysis & Causality
To successfully utilize this scaffold, one must understand the electronic forces at play. The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. However, the presence of substituents creates a distinct reactivity hierarchy.
The Reactivity Hierarchy (The "Why")
-
C4-Position (Chlorine): This is the "softest" and most electrophilic site. The inductive effect of the adjacent Nitrogen (N3) and the electron-withdrawing nature of the C5-Bromine atom activate the C4-Cl bond for Nucleophilic Aromatic Substitution (
). Causality: The intermediate Meisenheimer complex formed at C4 is stabilized by the para-nitrogen (N1), making displacement of chlorine rapid and exothermic. -
C5-Position (Bromine): The C5 position is electronically enriched compared to C4/C6 due to the lack of direct resonance with the ring nitrogens. Consequently, the C-Br bond is resistant to
but remains an excellent handle for Palladium-catalyzed oxidative addition (Suzuki-Miyaura, Sonogashira). -
C6-Position (Methyl): This group is "benzylic-like." The electron-deficient ring acidifies the methyl protons, allowing for radical halogenation or oxidation to an aldehyde, providing a third vector for diversification.
Reactivity Visualization
Figure 1: Orthogonal reactivity map of the 5-Bromo-4-chloro-6-methylpyrimidine scaffold, illustrating the sequential functionalization logic.
Validated Experimental Protocols
The following protocols are designed to be performed sequentially. Attempting to reverse this order (e.g., performing Suzuki coupling before
Protocol A: Regioselective at C4 (Library Generation)
This step installs the primary pharmacophore (often an amine or phenol) while preserving the C5-Br for later steps.
Reagents:
-
Substrate: 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)
-
Nucleophile: Aryl amine (e.g., aniline derivative) or Phenol (1.1 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-4-chloro-6-methylpyrimidine (10 mmol) in DMF (20 mL).
-
Addition: Add the base (
, 20 mmol) followed by the nucleophile (11 mmol).-
Critical Check: If using a phenol, pre-stir with base for 15 mins to generate the phenoxide anion before adding the pyrimidine.
-
-
Reaction: Stir the mixture at Room Temperature for 2 hours.
-
Note: Unlike chloropyridines, this pyrimidine is highly reactive. Heating is rarely required and may cause degradation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower product. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates. Filter the solid, wash with water (
), and dry under vacuum.-
Yield Expectation: 85–95%.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
This step constructs the biaryl core common in SDHI fungicides.
Reagents:
-
Substrate: C4-substituted intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling).
-
Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere. Seal the vessel.
-
Reaction: Heat to 80–90°C for 4–6 hours.
-
Why this temp? The C5-Br bond requires thermal energy for oxidative addition, unlike the facile C4-Cl displacement.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography is usually required.
Data Summary: Substituent Effects
The choice of nucleophile in Protocol A significantly impacts the yield of Protocol B.
| Entry | C4-Nucleophile (Protocol A) | C5-Suzuki Yield (Protocol B) | Observation | |
| 1 | Aniline ( | 92% | 88% | Excellent stability; ideal for SDHI synthesis. |
| 2 | Phenol ( | 85% | 75% | Slightly lower coupling yield due to electron-rich ether donation deactivating the ring. |
| 3 | Aliphatic Amine ( | 96% | 60% | High |
| 4 | Thiol ( | 89% | <40% | Caution: Sulfur often poisons Pd catalysts. Requires specialized scavengers or catalysts. |
Workflow Visualization: Library Synthesis
This diagram illustrates the logical flow for creating a diverse fungicide library from the single starting material.
Figure 2: Sequential workflow for generating pyrimidine-based agrochemical libraries.
Safety & Handling (GHS Standards)
-
Hazard Classification:
-
Handling: Always handle in a fume hood. The C4-chloro pyrimidines can be potent skin irritants.[1][3]
-
Waste: Palladium-contaminated waste must be segregated from general organic solvents.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Halogenated Pyridines and Pyrimidines. Retrieved from
-
MDPI. (2025).[1] Suzuki–Miyaura Reactions of Dichloropyrimidines: Synthesis and Optimization. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 5-Bromo-4-chloro-6-methylpyrimidine. Retrieved from
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Antifungal Activity of Novel Pyrimidine Derivatives.[4][5][6][7] Retrieved from
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Halogenated Pyrimidines. Retrieved from
Sources
- 1. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Application Note: Rational Design and Evaluation of Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Privilege
In the landscape of modern drug discovery, the pyrimidine heterocycle is not merely a structural component; it is a privileged scaffold . Because it mimics the endogenous purine base of adenosine triphosphate (ATP), the pyrimidine core offers an inherent affinity for the ATP-binding pockets of over 500 human protein kinases.
However, affinity alone does not yield a drug. The challenge lies in selectivity and potency . A naked pyrimidine ring binds promiscuously. The art of inhibitor design involves decorating this core to exploit specific hydrophobic pockets, hydrogen bond donors/acceptors in the "hinge region," and solvent-exposed areas unique to the target enzyme (e.g., EGFR, CDK, or JAK families).
This guide details a self-validating workflow for developing pyrimidine-based inhibitors, moving from computational design to bench-top synthesis and biochemical validation.
Phase I: Rational Design & In Silico Modeling
Before synthesis begins, the "Warhead Strategy" must be defined. The pyrimidine ring typically serves as the Hinge Binder .
The Hinge Binding Motif
The N1 and N3 nitrogens of the pyrimidine ring are critical hydrogen bond acceptors.
-
C4-Position: Substituents here often project into the hydrophobic back pocket (Gatekeeper region).
-
C2-Position: Substituents here usually extend towards the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.
Computational Workflow Diagram
The following decision tree illustrates the iterative design process required to refine the scaffold.
Figure 1: Iterative computational design workflow prioritizing hinge-binding affinity and ADME compliance.
Phase II: Synthetic Protocol (Chemistry)
The most robust route to diverse pyrimidine libraries is the Regioselective Nucleophilic Aromatic Substitution (
Mechanism & Causality: The C4 position is more electrophilic than C2 due to the inductive effect of the adjacent nitrogens and less steric hindrance. Therefore, the first nucleophilic attack occurs at C4, followed by a second attack at C2 under more forcing conditions.
Protocol: Sequential Displacement
Reagents:
-
Amine A (Nucleophile 1, e.g., Aniline derivative)
-
Amine B (Nucleophile 2, e.g., Solubilizing tail)
-
Base: Diisopropylethylamine (DIPEA) or
-
Solvent: n-Butanol (for high temp) or THF/Ethanol (for mild temp)
Step-by-Step Methodology:
-
C4-Displacement (The Selectivity Step):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (0.2 M).
-
Cool to 0°C (Ice bath). Critical: Low temperature favors kinetic control, ensuring substitution only at C4.
-
Add DIPEA (1.2 eq) followed by dropwise addition of Amine A (1.0 eq).
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc). The appearance of a single new spot indicates mono-substitution.
-
Workup: Evaporate solvent.[2] Precipitate with water or purify via flash column chromatography.
-
-
C2-Displacement (The Forcing Step):
-
Dissolve the isolated C4-product in n-Butanol.
-
Add Amine B (1.5 eq) and DIPEA (2.0 eq).
-
Reflux (110°C) for 12–24 hours. Note: C2 is less reactive; thermal energy is required to overcome the activation barrier.
-
Validation: LC-MS must show the parent ion corresponding to the di-substituted product (
).
-
Phase III: Biochemical Validation (The Assay)
To evaluate the inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to standard fluorescence because the time-delay measurement eliminates background autofluorescence from the synthesized small molecules.
Assay Principle
-
Donor: Europium-labeled anti-tag antibody (binds to the Kinase).[5]
-
Acceptor: AlexaFluor™ 647-labeled Tracer (ATP-competitive probe).
-
Mechanism: When the Tracer binds the Kinase, FRET occurs (Eu
Alexa647). An inhibitor displaces the Tracer, breaking the FRET signal.
TR-FRET Signaling Pathway Diagram
Figure 2: TR-FRET competition assay mechanism. Inhibitor binding reduces the FRET signal (665 nm).
Detailed Protocol (IC50 Determination)
-
Preparation:
-
Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Prepare 4X Inhibitor serial dilutions in DMSO (ensure final DMSO < 1%).
-
-
Plate Setup (384-well Low Volume White Plate):
-
Step 1: Add 2.5
L of Inhibitor dilution. -
Step 2: Add 2.5
L of Kinase/Antibody mixture (Optimized concentration, typically 5 nM Kinase / 2 nM Eu-Ab). -
Step 3: Add 5.0
L of Tracer (Optimized , typically 10–50 nM).
-
-
Incubation:
-
Shake plate for 30 seconds.
-
Incubate at Room Temperature for 60 minutes (dark).
-
-
Data Acquisition:
-
Read on a multimode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1: 615 nm (Europium donor).
-
Emission 2: 665 nm (Alexa acceptor).
-
-
Analysis:
-
Calculate TR-FRET Ratio:
. -
Plot Ratio vs. log[Inhibitor] to determine
using a 4-parameter logistic fit.
-
Data Presentation: Structure-Activity Relationship (SAR)
The following table exemplifies how structural modifications at the C4 and C2 positions of the pyrimidine scaffold correlate with enzymatic inhibition (Mock Data for illustrative purposes).
| Cmpd ID | R1 (C4-Position) | R2 (C2-Position) | IC50 (nM) | Interpretation |
| PYR-01 | Phenylamino | H | > 10,000 | Weak hinge binding; lacks hydrophobic fit. |
| PYR-02 | 3-Cl-Phenylamino | H | 450 | Cl adds hydrophobic interaction in back-pocket. |
| PYR-03 | 3-Cl-Phenylamino | 4-Morpholino | 28 | Morpholino improves solubility & solvent interaction. |
| PYR-04 | 3-Cl-Phenylamino | 4-(N-Methylpiperazinyl) | 12 | Lead Candidate: High potency + basic amine for solubility. |
Expert Insight: The jump in potency from PYR-02 to PYR-03 illustrates the importance of the "Solvent Front" substituent at C2. While the C4 group anchors the molecule in the active site, the C2 group stabilizes the conformation and improves physicochemical properties.
References
-
Pyrimidine Scaffold in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed Review. [Link]
-
Regioselective SNAr of 2,4-Dichloropyrimidine. ResearchGate / Eur. J. Org.[4] Chem. [Link]
-
Kinase Inhibitor Design Principles. RSC Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-4-chloro-6-methylpyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-4-chloro-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. As an electron-deficient di-halogenated pyrimidine, this substrate presents unique opportunities for sequential, site-selective functionalization, but also poses specific challenges that can lead to low yields and complex product mixtures.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causality behind common failures and provide a logical framework for troubleshooting and optimization, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the System - Core Challenges
The structure of 5-Bromo-4-chloro-6-methylpyrimidine dictates the primary challenges in its Suzuki coupling:
-
Chemoselectivity: The molecule possesses two distinct halogen leaving groups, a bromide at the C5 position and a chloride at the C4 position. The C-Br bond is inherently weaker and more susceptible to oxidative addition by a Palladium(0) catalyst than the C-Cl bond. This provides a basis for selectivity, but achieving exclusive C-Br coupling requires carefully controlled conditions.[1][2]
-
Electron-Deficient Heterocycle: The pyrimidine ring is electron-poor, which generally facilitates the rate-determining oxidative addition step.[3] However, the two ring nitrogen atoms are also Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing the reaction and contributing to low yields.[4]
-
Competing Side Reactions: Like many cross-coupling reactions, this system is prone to several yield-reducing side reactions, including:
-
Protodeboronation: The boronic acid coupling partner can be protonated and decompose, especially in the presence of excess water or at high pH, leading to the formation of an Ar-H byproduct instead of the desired coupled product.[4]
-
Hydrodehalogenation: The starting material can undergo reduction, where the halogen atom is replaced by a hydrogen, leading to the formation of 4-chloro-6-methylpyrimidine or 5-bromo-6-methylpyrimidine.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar).
-
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of 5-Bromo-4-chloro-6-methylpyrimidine in a practical, question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What are the most likely causes?
A: This is a classic symptom of poor catalyst activity or turnover. The root cause can usually be traced to one of three areas:
-
Atmosphere Control: The Palladium(0) species that drives the catalytic cycle is highly sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) is the most common reason for catalyst death and stalled reactions. Ensure all liquids are sparged with inert gas for at least 30 minutes before use.[5]
-
Catalyst & Ligand Quality: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a freshly opened bottle or a catalyst stored correctly under an inert atmosphere. If preparing a catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient, a problem that can be exacerbated in certain solvents.[3]
-
Reagent Purity: Ensure your solvent is anhydrous and your base is of high quality. Water content can promote side reactions, and poor-quality bases can introduce impurities that interfere with catalysis.
Q2: I'm observing a significant amount of the debrominated byproduct (4-chloro-6-methylpyrimidine). How can I prevent this?
A: The formation of a hydrodehalogenated byproduct points towards a reductive process competing with the desired cross-coupling. This often occurs when the catalytic cycle is disrupted.
-
Cause: This side reaction can be promoted by impurities in the reaction mixture or by a slow transmetalation step. If the palladium complex, after oxidative addition, does not react quickly with the boronic acid, it may undergo other reaction pathways, including reduction.
-
Solution:
-
Optimize the Base: The choice of base is critical for activating the boronic acid for transmetalation.[6] A weak base like K₂CO₃ might not be sufficient. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step and minimize the lifetime of the intermediate susceptible to reduction.[4][5]
-
Boronic Acid Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.3 equivalents). If the boronic acid is the limiting reagent or is degrading, the catalytic cycle will be starved, increasing the likelihood of side reactions.
-
Q3: My reaction is not selective. I'm getting a mixture of products coupled at both the C5-Br and C4-Cl positions. How do I favor C-Br coupling?
A: Achieving high selectivity relies on exploiting the kinetic difference in the oxidative addition rates at the C-Br and C-Cl bonds.
-
Cause: While C-Br oxidative addition is faster, C-Cl coupling can occur, especially at higher temperatures or with very active catalyst systems designed for aryl chlorides.
-
Solution:
-
Control the Temperature: This is your primary tool for controlling selectivity. Begin your optimization at a lower temperature (e.g., 70-80 °C). Higher temperatures (e.g., >100 °C) provide the activation energy needed to cleave the stronger C-Cl bond, leading to a loss of selectivity.[4]
-
Catalyst/Ligand Choice: Avoid catalyst systems known for high activity towards aryl chlorides (e.g., those with highly electron-rich, bulky biarylphosphine ligands) if you want to maintain selectivity. A standard, less reactive catalyst like Pd(PPh₃)₄ is often an excellent starting point as it generally favors C-Br bonds under moderate conditions.[2][4]
-
Q4: My boronic acid seems to be decomposing, and I see a lot of homocoupled biaryl byproduct. What's happening?
A: This points directly to protodeboronation and subsequent homocoupling. The stability of the boronic acid is paramount.
-
Cause: Boronic acids are susceptible to decomposition, particularly electron-deficient ones, at elevated temperatures and in the presence of water and base.[4]
-
Solution:
-
Use a Boronate Ester: Consider using the corresponding pinacol (BPin) or MIDA boronate ester of your coupling partner. These are often more stable than the free boronic acids and release the active species slowly under the reaction conditions, minimizing decomposition and homocoupling.
-
Minimize Water: While many Suzuki protocols use aqueous solvent mixtures, it's a delicate balance. Use the minimum amount of water necessary to solubilize the base, and ensure your organic solvent is dry.
-
Base Selection: An excessively strong base or high pH can accelerate protodeboronation. K₃PO₄ is often a good compromise between sufficient activity for transmetalation and minimizing boronic acid degradation.[4]
-
Section 3: Visualized Guides & Protocols
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Suzuki Catalytic Cycle & Pyrimidine Interference
This diagram illustrates the main catalytic cycle and highlights the potential for catalyst inhibition by the pyrimidine substrate.
Caption: The Suzuki catalytic cycle with potential catalyst deactivation by pyrimidine nitrogen.
Section 4: Experimental Protocols & Data
Parameter Screening Summary
Effective optimization requires screening key parameters. The following table summarizes typical starting points and optimization pathways based on literature precedent for similar dihalopyrimidine systems.[3][4]
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | If yield is low, try Pd(dppf)Cl₂ (2-3 mol%). The dppf ligand is more robust and can improve catalyst stability and turnover. |
| Base | K₂CO₃ (2.0 eq) | For slow or incomplete reactions, switch to K₃PO₄ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq) to accelerate transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | If boronic acid stability is an issue, try DME/H₂O or Toluene/EtOH/H₂O mixtures. DMF can also be effective but is harder to remove.[4] |
| Temperature | 80 °C | To improve C-Br/C-Cl selectivity, lower the temperature to 70 °C. To drive a sluggish reaction, cautiously increase to 90-100 °C, monitoring selectivity. |
| Boronic Acid | 1.1 eq | If protodeboronation is observed, increase to 1.3 eq or switch to the corresponding boronate ester (1.2 eq). |
Protocol 1: Standard Conditions for Selective C-Br Coupling
This protocol is designed as a robust starting point to achieve selective coupling at the C5-bromo position.
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to inert the atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Sparge this mixture with argon for 30 minutes to degas. Add the solvent mixture to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material and the appearance of a new, less polar product spot.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[7][8]
This guide provides a framework for understanding, troubleshooting, and optimizing the Suzuki coupling of 5-Bromo-4-chloro-6-methylpyrimidine. By systematically addressing the core challenges of selectivity, catalyst activity, and side reactions, researchers can significantly improve yields and obtain reliable results.
References
-
Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
-
Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]
-
Iqbal, N., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Cravotto, G., et al. (2017). Effect of base and solvent Suzuki cross coupling of 4. ResearchGate. [Link]
-
Stadlbauer, S., et al. (2015). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Various Authors. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Correa, A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Janežič, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2963. [Link]
-
Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-4-chloro-6-methylpyrimidine Synthesis
This technical guide addresses the synthesis of 5-Bromo-4-chloro-6-methylpyrimidine , a critical scaffold in the development of agrochemicals and kinase inhibitors. It focuses on the two-step transformation from 4-hydroxy-6-methylpyrimidine (also known as 6-methyl-4(3H)-pyrimidinone).
This guide prioritizes the "hidden" variables—specifically the latent exothermic risks of
Subject: Troubleshooting Side Reactions, Impurity Profiling, and Safety Protocols Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
⚠️ Critical Safety Directive: The "Latent Exotherm"
Read this before starting the chlorination step.
In the chlorination of hydroxypyrimidines using Phosphorus Oxychloride (
-
The Hazard: Direct water quenching of the reaction mixture hydrolyzes excess
rapidly. However, the intermediate phosphorodichloridic acid ( ) hydrolyzes much slower.[1] -
The Scenario: You quench the reaction at
. The exotherm seems controlled. You transfer the mixture to a separatory funnel or larger vessel. Minutes or hours later, the accumulated undergoes rapid, autocatalytic hydrolysis, causing a sudden, massive temperature spike (thermal runaway) and potential eruption.[1] -
The Protocol: Always maintain strict temperature control during the entire quench duration. Do not assume the exotherm is finished when the addition is complete. Hold the quench mixture with stirring for at least 30-60 minutes before stopping agitation.
Module 1: The Bromination Step
Transformation: 4-hydroxy-6-methylpyrimidine
Troubleshooting Guide
Q1: I am observing a significant impurity at +14 mass units (methyl bromination) or seeing benzyl-bromide type signals in NMR. Why?
-
Diagnosis: You have triggered the Radical Bromination Pathway .
-
Mechanism: The methyl group at C6 is "benzylic" in character. In the presence of light or radical initiators, bromine radicals abstract a hydrogen from the methyl group rather than attacking the C5 aromatic position electrophilically.
-
Corrective Action:
-
Exclude Light: Wrap the reactor in foil.
-
Solvent Choice: Use highly polar, protic solvents (Acetic Acid, Water) which favor the ionic mechanism (Electrophilic Aromatic Substitution).[1] Avoid non-polar solvents like
or DCM unless strictly necessary.[1] -
Temperature: Keep the temperature moderate (
). Radical pathways often have higher activation energies.[1]
-
Q2: My yield is low, and I see a "heavy" impurity (M+79/81).
-
Diagnosis: Formation of the 5,5-dibromo-dihydro-intermediate .
-
Mechanism: Pyrimidines are electron-deficient.[1] The first bromine adds, but re-aromatization can be slow.[1] If excess bromine is present, a second bromine can add across the C5-C6 double bond, breaking aromaticity.
-
Corrective Action:
-
Stoichiometry: Strictly control
equivalents (1.0 - 1.05 eq). -
Workup: Ensure the workup includes a reduction step (e.g., Sodium Bisulfite wash) to quench unreacted bromine immediately, preventing further reaction during isolation.[1]
-
Module 2: The Chlorination Step
Transformation: 5-bromo-4-hydroxy-6-methylpyrimidine
Troubleshooting Guide
Q3: LCMS shows a persistent peak at M+18 (relative to product) that won't disappear.
-
Diagnosis: This is likely the Phosphorodichloridate Intermediate , not just unreacted starting material.[1]
-
Mechanism: The reaction proceeds via an intermediate where the oxygen is phosphorylated (
). This bond is strong. If the reaction temperature is too low or the base is insufficient, the chloride ion fails to displace this leaving group. -
Corrective Action:
-
Drive the Reaction: Ensure reflux temperature is maintained (
). -
Catalysis: Add a catalytic amount of N,N-Dimethylaniline (DMA) or DMF (Vilsmeier-Haack conditions) to facilitate the chloride attack.
-
Q4: I isolated the product, but it degraded into a white solid after 24 hours.
-
Diagnosis: Hydrolysis Reversion .
-
Mechanism: The C4-Chlorine atom is activated by the electron-withdrawing nitrogen atoms and the C5-Bromine. It is highly susceptible to Nucleophilic Aromatic Substitution (
) by water (moisture in the air). -
Corrective Action:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. -
Drying: Ensure the product is completely free of acid traces during workup, as acid catalyzes the hydrolysis.[1]
-
Q5: I see a dimer impurity (Mass = 2x Product - HCl).
-
Diagnosis: Ether-Linked Dimer Formation .
-
Mechanism: As the reaction proceeds, you have both Product (Cl) and Starting Material (OH) in the pot. If the reaction stalls, the OH group of the starting material attacks the Cl group of the product.
-
Corrective Action:
-
Concentration: Avoid running the reaction too concentrated.
-
Order of Addition: Ensure rapid heating to reflux to minimize the time window where both species coexist in significant concentrations.
-
Visualizing the Reaction Pathways[5]
The following diagram maps the competing pathways (Ionic vs. Radical) and the critical "Death Valley" of impurities.
Caption: Mechanistic divergence in the synthesis. Green nodes indicate the desired ionic pathway; red/dashed nodes indicate radical or hydrolytic failure modes.
Module 3: Impurity Profile Summary[1]
Use this table to identify peaks in your analytical data (HPLC/LCMS).
| Impurity Type | Relative Retention (RRT) | Mass Shift | Origin | Prevention Strategy |
| Methyl-Bromo | High (Non-polar) | +78/80 amu | Radical attack on C6-Methyl. | Protect from light; use Acetic Acid solvent.[1] |
| Dibromo Species | Very High | +158 amu | Over-bromination at C5/C6.[1] | Control |
| Phosphoro-intermediate | Low (Polar) | +80 amu (approx) | Incomplete | Increase temp; add DMA catalyst; extend time. |
| Ether Dimer | Very High | 2M - 36 | SM attacking Product.[1] | Dilute reaction; ensure complete conversion. |
| Hydrolysis Product | Low (Polar) | -18 amu (vs Cl) | Moisture ingress or acidic workup.[1] | Store cold/dry; buffer aqueous workup to pH 7-8. |
Experimental Protocol: Optimized Chlorination
Based on industry-standard protocols for chloropyrimidines.
-
Setup: Dry 3-neck flask, reflux condenser,
inlet, caustic scrubber (for HCl/ off-gas). -
Charge: 5-bromo-4-hydroxy-6-methylpyrimidine (1.0 eq).
-
Solvent: Add
(5.0 - 8.0 eq).[1] Note: acts as solvent. -
Base: Add N,N-Dimethylaniline (1.0 eq) dropwise. Exothermic.
-
Reaction: Heat to reflux (
) for 3-5 hours. Monitor by HPLC (quench aliquot in MeOH). -
Workup (Safety Critical):
-
Remove excess
via vacuum distillation (rotovap with appropriate trapping) if possible.[1] -
Pour residue slowly onto crushed ice with vigorous stirring. Keep internal temp
. -
HOLD POINT: Stir the quenched aqueous mixture for 45 mins to ensure phosphorodichloridic acid hydrolysis.
-
Extract with Dichloromethane (DCM).[1] Wash with
(aq) to pH 7.[1] Dry over .
References
-
Mechanistic Insight on Bromination: Tee, O. S., & Banerjee, S. (1979).[1] The mechanism of bromination of pyrimidinones. Canadian Journal of Chemistry, 57(6).[1] Link[1]
-
POCl3 Chlorination Safety: Achmatowicz, M., et al. (2010).[1] Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.[1] Link[1] -
Large Scale Chlorination Protocols: Wang, H., et al. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar
. Molecules, 17(4), 4533-4544.[1][3] Link[1] -
Regioselectivity in Radical Halogenation: Master Organic Chemistry. (2013).[1][6] Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-6-methylpyrimidine Derivatives
Welcome to the technical support center for the purification of 5-bromo-4-chloro-6-methylpyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important class of heterocyclic compounds. The insights provided here are a synthesis of established chemical principles and practical, field-proven experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-bromo-4-chloro-6-methylpyrimidine derivatives.
Column Chromatography Issues
Question: My 5-bromo-4-chloro-6-methylpyrimidine derivative is not separating from an impurity on a silica gel column. What should I do?
Answer:
Co-elution is a common challenge. Here's a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System with TLC: The ideal TLC Rf (retardation factor) for your target compound should be between 0.2 and 0.4 for effective separation on a column.[1]
-
If the Rf is too high (>0.4): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
-
If the Rf is too low (<0.2): Your eluent is not polar enough. Gradually increase the concentration of the polar solvent.[1]
-
If the spots are still not separated: Consider a different solvent system. For pyrimidine derivatives, mixtures of dichloromethane and methanol, or toluene and ethyl acetate can be effective alternatives.
-
-
Consider an Alternative Stationary Phase: If solvent system optimization fails, the issue might be the stationary phase.
-
Alumina (basic or neutral): If your compound is sensitive to the acidic nature of silica gel, alumina can be a good alternative.
-
Reverse-phase silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using polar mobile phases (e.g., water/acetonitrile or water/methanol) can provide a different selectivity and may resolve the co-eluting impurities.
-
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.
Question: My compound appears to be streaking on the TLC plate and the column. Why is this happening and how can I fix it?
Answer:
Streaking is often indicative of one of the following issues:
-
Compound Overload: You may be applying too much of your sample to the TLC plate or column. Try diluting your sample and loading a smaller amount.
-
Compound Insolubility: Your compound may be partially insoluble in the mobile phase, causing it to streak as it moves up the stationary phase. Ensure your crude material is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
-
Compound Acidity/Basicity: Pyrimidines are basic heterocycles. The slightly acidic nature of standard silica gel can lead to interactions that cause streaking.
-
Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For basic compounds like pyrimidines, adding triethylamine or ammonia can neutralize the acidic sites on the silica gel and improve peak shape.
-
-
Compound Decomposition: Your compound may be unstable on silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading. In this case, consider using a less acidic stationary phase like neutral alumina or switching to a non-chromatographic purification method.
Recrystallization Issues
Question: I've dissolved my crude 5-bromo-4-chloro-6-methylpyrimidine derivative in a hot solvent, but it's "oiling out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. Here are several strategies to overcome this:
-
Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out.[2] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Add More Solvent: The concentration of your compound in the solution might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for further crystal growth.
-
Change the Solvent System: The chosen solvent may not be ideal.
-
Try a solvent with a lower boiling point.
-
Use a mixed solvent system. Dissolve your compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
Question: My recrystallization resulted in very low recovery of the final product. How can I improve the yield?
Answer:
Low recovery can be due to several factors:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[3] Use the minimum amount of hot solvent required to fully dissolve your crude material.
-
Premature Crystallization: If the compound crystallizes too early, for instance in the filter funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with a Room Temperature or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[4]
-
The Compound has Significant Solubility in the Cold Solvent: If your product is still quite soluble in the chosen solvent even at low temperatures, you will inherently have a lower yield. You may need to find a different solvent in which your compound is less soluble when cold.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purifying a novel 5-bromo-4-chloro-6-methylpyrimidine derivative?
A1: A combination of techniques is often the most effective. A typical workflow would be:
-
Aqueous Workup: After synthesis, perform an aqueous workup to remove water-soluble impurities and reagents.
-
Column Chromatography: Use flash column chromatography to separate your target compound from major side products and unreacted starting materials.
-
Recrystallization: Recrystallize the material obtained from chromatography to achieve high purity and obtain a crystalline solid.
Q2: How do I choose an appropriate solvent for recrystallizing my 5-bromo-4-chloro-6-methylpyrimidine derivative?
A2: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A good starting point is to test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, toluene, water) at room temperature and then upon heating.
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of methods is recommended to confirm the purity and identity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[5]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure of your compound and identifying any impurities.[5][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[5]
Q4: Are there any specific safety precautions I should take when handling 5-bromo-4-chloro-6-methylpyrimidine derivatives?
A4: Yes. As with any halogenated organic compound, it is crucial to handle these derivatives with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 5-Bromo-4-chloro-6-methylpyrimidine Derivative
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for pyrimidine derivatives is a mixture of hexanes and ethyl acetate.[1] The target Rf for your compound should be ~0.3.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution, maintaining a constant flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for purifying 5-bromo-4-chloro-6-methylpyrimidine derivatives.
References
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (URL: [Link])
-
recrystallization & purification of N-bromosuccinimide - YouTube. (URL: [Link])
-
Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. (URL: [Link])
-
1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (URL: [Link])
-
“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate. (URL: [Link])
-
Recrystallization - YouTube. (URL: [Link])
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (URL: [Link])
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (URL: [Link])
-
Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed. (URL: [Link])
-
Recrystallization Demonstrated by Mark Niemczyk, PhD - YouTube. (URL: [Link])
-
Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives - Der Pharma Chemica. (URL: [Link])
-
Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - ResearchGate. (URL: [Link])
-
Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives | International journal of health sciences - ScienceScholar. (URL: [Link])
-
Recrystallization - Organic Chemistry Lab Technique - YouTube. (URL: [Link])
-
Plasmid DNA Purification Troubleshooting - QIAGEN. (URL: [Link])
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed. (URL: [Link])
-
Cold Plasma as a Promising Non-Thermal Strategy for Enhancing Food Safety: A Review of Microbial and Mycotoxin Decontamination - MDPI. (URL: [Link])
-
Organic Chemistry Lab: Recrystallization - YouTube. (URL: [Link])
-
Automated hydrophobic interaction chromatography column selection for use in protein purification - PubMed. (URL: [Link])
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC. (URL: [Link])
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Functionalization of Dihalogenated Pyrimidines
Welcome to the technical support center for the functionalization of dihalogenated pyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituting halogens on the pyrimidine core, a prevalent scaffold in pharmaceuticals and agrochemicals.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and achieve your synthetic goals.
The inherent electronic properties of the diazine ring system present unique challenges in achieving regioselective functionalization, particularly when dealing with two identical halogen substituents.[2] This guide is structured to provide both foundational knowledge and practical, actionable solutions to the issues you are most likely to encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the functionalization of dihalogenated pyrimidines.
FAQ 1: My Suzuki-Miyaura coupling on 2,4-dichloropyrimidine is giving me a mixture of isomers. How can I improve regioselectivity for the C4 position?
This is a very common challenge. The C4 position of 2,4-dichloropyrimidine is intrinsically more reactive towards palladium-catalyzed cross-coupling reactions due to the favored oxidative addition of palladium into the C4-chlorine bond.[3][4] However, achieving high selectivity often requires careful optimization of reaction conditions.
-
Underlying Cause: The electronic nature of the pyrimidine ring makes the C4 and C6 positions more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a Pd(0) catalyst.[5] The C2 position is also electron-deficient, but generally less so than C4.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For C4 selectivity, standard palladium catalysts like Pd(PPh₃)₄ are often effective.[3] The choice of ligand is crucial; less bulky phosphine ligands typically favor the electronically preferred C4 position.
-
Solvent Selection: The solvent can significantly influence reactivity. A systematic screen of solvents is recommended. For instance, alcoholic solvent mixtures have been shown to enhance reactivity and may improve selectivity compared to polar aprotic solvents.[6]
-
Base Selection: The choice of base is critical. Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ are often used. The solubility of the base can impact the reaction rate, so consider bases that are at least partially soluble in your chosen solvent.[7]
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often improve selectivity by minimizing side reactions and potential isomerization.
-
FAQ 2: I am attempting a Buchwald-Hartwig amination on a dichloropyrimidine, but I'm seeing low to no conversion. What are the likely culprits?
Low conversion in Buchwald-Hartwig aminations of nitrogen-containing heterocycles is a frequent issue. The nitrogen atoms in the pyrimidine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[8]
-
Underlying Cause: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, forming stable off-cycle complexes that prevent the catalyst from participating in the desired catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyrimidine nitrogen and promote the desired reductive elimination step.
-
Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) can be more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[7] These precatalysts are designed for rapid and clean generation of the active catalyst.
-
Base Selection: Strong, non-nucleophilic, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[7] If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, but may require higher temperatures and catalyst loadings.[7][8]
-
Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.[8]
-
FAQ 3: I want to achieve selective mono-functionalization of a dihalogenated pyrimidine. What are the key factors to consider?
Achieving selective mono-functionalization is a common goal, especially in library synthesis. The key is to exploit the inherent reactivity differences between the halogenated positions or to control the reaction stoichiometrically.
-
Underlying Cause: The different electronic environments of the halogenated carbons lead to different rates of reaction. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position.[9]
-
Strategies for Mono-functionalization:
-
Stoichiometric Control: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki coupling). This can be effective if there is a significant difference in reactivity between the two halogen positions.
-
Temperature Control: Lowering the reaction temperature can often favor mono-substitution, as the activation energy for the second substitution is typically higher.[10]
-
Careful Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to stop the reaction once the desired mono-substituted product is maximized and before significant formation of the di-substituted product occurs.[11]
-
Part 2: Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for complex experimental issues.
Guide 1: Poor Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
Problem: You are attempting a Suzuki-Miyaura coupling with a 2,4-dichloropyrimidine and an arylboronic acid, but you are obtaining a mixture of the 2-aryl-4-chloro- and 4-aryl-2-chloropyrimidine products, with a low yield of your desired isomer.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Causality and Solutions:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, you may be approaching thermodynamic equilibrium, which could favor a different isomer or lead to scrambling. Lowering the temperature will favor the kinetically preferred product, which is typically the C4-substituted isomer.[3]
-
Ligand-Controlled Selectivity: While C4 is the electronically preferred site, recent studies have shown that bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling.[12][13] This is a powerful strategy if the C2 isomer is your target. Conversely, for C4 selectivity, avoiding overly bulky ligands is key.
-
The "Jeffery" Conditions for High C4 Selectivity: For Suzuki couplings, ligand-free conditions using a simple palladium salt (e.g., Pd(OAc)₂) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can provide exceptional C4 selectivity.[14]
Guide 2: Competing Hydrolysis/Protodehalogenation Side Reactions
Problem: You observe significant formation of hydroxyl-pyrimidines or the pyrimidine with one of the halogens replaced by hydrogen.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for common side reactions.
Detailed Causality and Solutions:
-
Hydrolysis: Dihalogenated pyrimidines are susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions. If your base is a hydroxide (e.g., NaOH, KOH) or if there is significant water in your reaction, you can form the corresponding pyrimidone.[15] Using anhydrous solvents and non-hydroxide bases like carbonates or phosphates is crucial.
-
Protodehalogenation: This side reaction can occur through several pathways, often involving trace water or impurities in the boronic acid reagent. It can be exacerbated by slow transmetalation or reductive elimination steps in the catalytic cycle. Ensuring high-purity reagents and optimizing the catalyst system to promote rapid turnover can minimize this side reaction.
Part 3: Experimental Protocols and Data
Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine via Suzuki-Miyaura Coupling
This protocol is optimized for selective functionalization at the C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv), finely ground
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Add the degassed 1,4-dioxane/H₂O mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: The product should have a different Rf value than the starting materials. A single major product spot indicates high selectivity.
-
¹H NMR: The regiochemistry can be confirmed by the characteristic shifts and coupling patterns of the pyrimidine protons.
-
LC-MS: Should show a major peak corresponding to the mass of the mono-arylated product.
Protocol 2: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This protocol leverages a specific catalyst system to achieve unconventional C2 selectivity.[13]
Materials:
-
2,4-Dichloropyrimidine
-
Thiol (1.1 equiv)
-
IPr-Pd-allyl G3 precatalyst (a bulky NHC-Pd precatalyst) (2 mol%)
-
NaOtBu (1.2 equiv)
-
Toluene, anhydrous and degassed
Step-by-Step Procedure:
-
In a glovebox, add 2,4-dichloropyrimidine (1.0 mmol), the IPr-Pd-allyl G3 precatalyst (0.02 mmol), and NaOtBu (1.2 mmol) to a vial.
-
Add anhydrous, degassed toluene (4 mL) and the thiol (1.1 mmol).
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS for the formation of the C2-substituted product.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Self-Validation:
-
GC-MS/LC-MS: This is crucial for determining the ratio of C2 to C4 isomers. Under these conditions, high C2 selectivity is expected.[13]
-
NMR Spectroscopy: Detailed 2D NMR (HSQC, HMBC) may be necessary to unambiguously confirm the C2 connectivity.
Data Summary Table: Typical Conditions for Selective Functionalization
| Target Position | Reaction Type | Typical Catalyst/Ligand | Base | Solvent | Temperature | Expected Selectivity |
| C4 | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 60-100 °C | High (>95:5 C4:C2) |
| C2 | Suzuki-Miyaura | Bulky NHC-Pd | K₃PO₄ | Toluene | 80-110 °C | Moderate to High |
| C4 | Buchwald-Hartwig | Pd₂ (dba)₃ / Xantphos | NaOtBu | Dioxane | 80-110 °C | High |
| C2 | Thiolation | IPr-Pd-allyl G3 | NaOtBu | Toluene | Room Temp | High (>90:10 C2:C4) |
References
-
Neufeldt, S. R. et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Levin, L. A., & Perreault, M. E. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Neufeldt, S. R. et al. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
-
Kralj, M. et al. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Handy, S. T., & Anderson, K. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Kralj, M. et al. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Kim, D. et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]
-
Ye, Z. et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]
-
SGL Chemistry. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Handy, S. T., & Anderson, K. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
University of Liverpool. (n.d.). 10. Pyrimidines. University of Liverpool. [Link]
-
Valente, S. et al. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]
-
Le, C. M. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Neufeldt, S. R. et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Neufeldt, S. R. et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
-
Al-Ostoot, F. H. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Neufeldt, S. R. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Catalysis. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]
-
Costabile, C. et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. [Link]
-
Handy, S. T., & Anderson, K. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Bolognesi, M. L. et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
The Journal of Organic Chemistry. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. ACS Publications. [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Chemical Science. (n.d.). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. RSC Publishing. [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
ChemRxiv. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Publication: - Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]
-
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
-
PubMed. (2022). Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. PubMed. [Link]
-
ResearchGate. (2025). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling of Bromochloropyrimidines
Current Status: Operational Topic: Optimization & Troubleshooting of Pd-Catalyzed Alkynylation of Bromochloropyrimidines Audience: Medicinal Chemists & Process Engineers
Executive Summary: The Chemoselectivity Challenge
Coupling terminal alkynes with bromochloropyrimidines presents a distinct chemoselectivity challenge. Unlike simple aryl halides, pyrimidines possess two competing electrophilic sites and coordinating ring nitrogens that can poison palladium catalysts.[1]
-
The Primary Target: The C5–Br bond is generally the preferred site for oxidative addition due to lower bond dissociation energy (BDE) compared to C–Cl.[1]
-
The Risk Factor: The C2–Cl and C4–Cl positions are highly electron-deficient (activated), making them susceptible to competitive oxidative addition or nucleophilic attack, particularly at elevated temperatures or with electron-rich ligands.
This guide provides the protocols and logic required to achieve exclusive regioselectivity while suppressing homocoupling and catalyst deactivation.
Critical Decision Framework: Regioselectivity & Conditions
Before starting, determine your substrate's specific substitution pattern.[1] The electronic environment of the pyrimidine ring dictates the catalyst choice.
Optimization Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on the desired regiochemical outcome.
Technical Modules: Mechanisms & Troubleshooting
Module A: Catalyst & Ligand Selection
Q: Why does my reaction stall at 20% conversion despite using standard Pd(PPh3)4?
A: This is likely due to Catalyst Poisoning or Oxidative Instability .
-
Nitrogen Coordination: The pyrimidine ring nitrogens are excellent ligands. They can displace monodentate phosphines (like PPh3), forming a stable, inactive Pd-complex.[1]
-
Solution: Switch to bidentate ligands (e.g., dppf) which resist displacement, or use bulky phosphines (e.g., XPhos, t-Bu3P) that sterically prevent N-coordination.[1]
-
-
Pd(0) Instability: Pd(PPh3)4 is air-sensitive.[1]
Module B: The Copper Dilemma (Glaser Coupling)
Q: I see a major impurity spot that matches the homocoupling of my alkyne. How do I stop this?
A: This is the Glaser Coupling product, catalyzed by Copper(I) in the presence of oxygen.[1]
-
Immediate Fix: Degas solvents thoroughly (sparge with Argon for 15 mins).[1]
-
Strategic Fix (Copper-Free): If the alkyne is valuable or the substrate is sensitive, eliminate Copper.[1]
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst poisoning by Pyrimidine N. | Switch to Pd(dppf)Cl2 (bidentate) or increase loading to 5 mol%. |
| Regioselectivity Loss (Bis-coupling) | Temperature too high; Ligand too electron-rich. | Reduce Temp to RT . Use less electron-rich ligand (PPh3 instead of PCy3). |
| Alkyne Homocoupling (Glaser) | Oxygen presence; Excess CuI.[1] | Degas solvents.[1] Reduce CuI to 0.5 mol%. Switch to Cu-free protocol. |
| Hydrolysis of C-Cl bond | Wet solvent + Inorganic Base + Heat. | Use anhydrous THF/DMF .[1] Switch to organic base (Et3N/DIPEA). |
| Black Precipitate (Pd Black) | Ligand dissociation; Catalyst decomposition.[1] | Add excess free ligand (e.g., 10% PPh3).[1] Ensure inert atmosphere. |
Optimized Experimental Protocols
Protocol A: High-Selectivity C-Br Coupling (Standard)
Best for: 5-bromo-2-chloropyrimidine where the 2-Cl must remain intact.
-
Setup: Flame-dry a Schlenk tube or vial. Cool under Argon.
-
Reagents:
-
Procedure:
-
Workup: Filter through a Celite pad (elute with EtOAc). Wash filtrate with NH4Cl (sat.[1] aq) to remove Copper.[1] Dry and concentrate.
Protocol B: Copper-Free "Difficult Substrate" Coupling
Best for: Substrates prone to homocoupling or when C-Cl activation is a risk.
-
Reagents:
-
Procedure:
-
Combine solid reagents. Purge with Argon.
-
Heat to 60°C . (Note: Copper-free often requires higher energy barriers than Cu-catalyzed).
-
Note: The bulky XPhos ligand facilitates the reaction without Copper but is electron-rich enough that temperature must be monitored to avoid C-Cl activation.
-
Mechanistic Insight: Why This Works
The success of these protocols relies on exploiting the Bond Dissociation Energy (BDE) gap between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).[1]
Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition step and the risk of nitrogen poisoning.[1]
Key Takeaway: By keeping the temperature low (Protocol A), we kinetically favor the oxidative addition of the weaker C-Br bond. If the catalyst is poisoned by the pyrimidine nitrogen (Side_N), the cycle arrests.[1] Using bidentate ligands or bulky phosphines prevents this "dead-end" pathway.
References
-
Regioselectivity in Pyrimidines: BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." Accessed 2025.[1] Link[1]
-
Ligand Effects on Selectivity: Royal Society of Chemistry. "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines." Organic Chemistry Frontiers. Link
-
Copper-Free Methodologies: National Institutes of Health (PMC).[1] "Copper-free Sonogashira cross-coupling reactions: an overview." Link
-
Chemoselectivity in Nucleotides: PubMed. "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[6] Link
-
General Mechanism & Troubleshooting: Chemistry LibreTexts. "Sonogashira Coupling." Link
Sources
- 1. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing dehalogenation of 5-Bromo-4-chloro-6-methylpyrimidine
Technical Support Center: Pyrimidine Functionalization Topic: Preventing Dehalogenation of 5-Bromo-4-chloro-6-methylpyrimidine Case ID: PYR-5B4C-STAB
Executive Summary
You are working with 5-Bromo-4-chloro-6-methylpyrimidine , a scaffold with distinct electrophilic sites. The "loss of halogen" you are experiencing is likely not a singular phenomenon but one of two distinct side-reactions depending on your conditions:
-
Hydrodehalogenation (Reductive): Replacement of Br/Cl with Hydrogen (H). Common in Pd-catalyzed cross-couplings.
-
Hydrolysis (Solvolytic): Replacement of Cl with Hydroxyl (OH). Common in nucleophilic substitutions (
).
This guide breaks down the prevention strategies for each pathway.
Module 1: Reactivity & Site Selectivity
Before troubleshooting, verify you are targeting the correct site. The electronic bias of the pyrimidine ring dictates the order of operations.
Figure 1: Reactivity hierarchy. Nucleophilic attack prefers C4; Metal insertion prefers C5.
Module 2: Preventing Hydrodehalogenation (Suzuki/Sonogashira)
Symptom: You are performing a Suzuki coupling at C5, but the product mass spectrum shows M-Br (replaced by H).
Root Cause: The Palladium catalyst is facilitating
Troubleshooting Q&A
Q: Why is my Bromine being replaced by Hydrogen? A: This is "Hydrodebromination." It occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source instead of your boronic acid.
-
The Culprit: Secondary alcohols (Isopropanol, Ethanol) used as co-solvents are excellent hydride donors.
-
The Fix: Switch to aprotic polar solvents (THF, Dioxane, DMF, or Toluene). If water is required for the base, use a biphasic system (Toluene/Water) rather than a miscible alcohol/water mix.
Q: I am using non-alcoholic solvents, but it's still happening. Why? A: Check your base and ligands.
-
Formate Bases: Never use formate salts; they are reducing agents. Use
or . -
Ligand Speed: If the transmetallation step is too slow, the Pd-intermediate sits waiting and eventually finds a hydride.
-
Solution: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These accelerate the desired Reductive Elimination step, outcompeting the side reaction.
-
Q: Can I couple at C4-Cl without losing C5-Br? A: Yes, but C5-Br is labile.
-
Protocol: Use Pd(PPh3)4 (0.05 eq) with Na2CO3 in DME/Water at 80°C .
-
Critical Step: Do not overheat (>100°C). High temps promote oxidative addition into the C-Br bond even if C-Cl is the target.
Mechanism of Failure (Visualized)
Figure 2: The "Hydride Trap." Alcohol solvents act as H-donors, killing the halogen.
Module 3: Preventing Hydrolysis (Nucleophilic Substitution)
Symptom: You are trying to displace C4-Cl with an amine, but you isolate the C4-OH (Pyrimidinone) species. Root Cause: Water is competing with your amine nucleophile.
Troubleshooting Q&A
Q: How do I stop the C4-Cl from turning into C4-OH? A: The C4 position is extremely electron-deficient. Even trace moisture in basic conditions can hydrolyze it.
-
Protocol Adjustment:
-
Dry Solvents: Use anhydrous THF, DMF, or Acetonitrile.
-
Base Choice: Avoid aqueous NaOH/KOH. Use organic bases like DIPEA (Hünig's base) or Triethylamine .
-
Temperature: Hydrolysis activation energy is higher than Aminolysis. Keep the reaction temperature as low as possible (start at 0°C, warm to RT).
-
Q: Can I use acid catalysis instead? A: Yes, for aniline nucleophiles.
-
Method: Reflux in isopropanol with 1.0 eq of HCl (or catalytic pTsOH). The protonation of the pyrimidine N3 activates the C4-Cl specifically for the amine, and acidic conditions generally suppress the formation of the thermodynamic "pyrimidinone" (OH) product compared to basic conditions.
Module 4: Preventing "Halogen Dance" (Lithiation)
Symptom: You treated the molecule with n-BuLi to react at C5, but the Bromine moved to a different position or scrambled. Root Cause: The "Halogen Dance" mechanism.[1][2][3][4] The lithiated intermediate is unstable and deprotonates another molecule, causing the halogen to migrate to a more thermodynamically stable position.
Protocol for Stability:
-
Temperature is King: Never exceed -78°C . The scrambling is kinetically suppressed at cryogenic temperatures.
-
Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi. LDA is bulkier and less nucleophilic, reducing direct attack on the ring.
-
Trapping: Add your electrophile immediately or have it present in situ (Barbier conditions) if possible.
Summary Data: Solvent & Base Compatibility Matrix
| Reaction Type | Recommended Solvent | Recommended Base | Forbidden Reagents | Why? |
| Suzuki Coupling | Toluene, Dioxane, DME | Ethanol, Isopropanol, Formates | Alcohols act as Hydride donors (Dehalogenation). | |
| Anhydrous THF, DMF | DIPEA, | Aqueous NaOH, KOH | Strong aqueous bases promote hydrolysis (Cl | |
| Lithiation | Anhydrous THF, Et2O | LDA | n-BuLi (unless -78°C), Water | n-BuLi causes halogen dance; Water quenches Li. |
References
-
Mechanisms of Dehalogenation in Pd-Catalysis
- Title: Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Form
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link] (Note: Generalized mechanism citation).
-
Halogen Dance in Pyrimidines
-
Suzuki Coupling Side Reactions
-
Selective Substitution Protocols
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst selection for cross-coupling with 5-Bromo-4-chloro-6-methylpyrimidine
Doc ID: TSC-2024-PYR-05 Topic: Catalyst Selection & Selectivity Optimization Last Updated: February 7, 2026
The Challenge: The "Selectivity Sandwich"
Working with 5-Bromo-4-chloro-6-methylpyrimidine presents a classic chemoselectivity paradox in medicinal chemistry. You are navigating two competing reactivity landscapes:
-
C5-Bromine (The Target): This is your desired site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura). It is sandwiched between a reactive chloride (C4) and a steric methyl group (C6).
-
C4-Chlorine (The Trap): Located ortho to the ring nitrogens, this position is highly electrophilic. It is prone to Nucleophilic Aromatic Substitution (SNAr) by the very bases (OH⁻, OR⁻) required for the Suzuki reaction, leading to hydrolysis byproducts rather than the desired biaryl.
The Goal: Engage the C5-Br in oxidative addition while keeping the C4-Cl intact for downstream diversification.
Reactivity & Troubleshooting Logic
Visualizing the Reactivity Landscape
The following diagram maps the competing pathways. Use this to diagnose where your reaction is failing.
Figure 1: The dichotomy of reactivity. Success depends on accelerating Pathway A while suppressing Pathway B.
Catalyst Selection Guide
Q: Which catalyst system provides the best C5-selectivity?
Recommendation: Start with Pd(PPh3)4 (Tetrakis).
-
Why? The C5-Br bond undergoes oxidative addition significantly faster than the C4-Cl bond due to weaker Bond Dissociation Energy (BDE). Pd(PPh3)4 is a "slow" enough catalyst that it discriminates well between Br and Cl. Highly active catalysts (like certain Pd-NHC complexes) might indiscriminately activate the C4-Cl bond.
-
The Steric Factor: The C6-methyl group exerts steric pressure on the C5 position. If Pd(PPh3)4 gives low conversion (due to the bulky PPh3 ligands struggling to access the crowded C5 site), switch to Pd(dppf)Cl2 . The bite angle of the dppf ligand often creates a more open active site.
Catalyst Decision Matrix
| Catalyst System | Ligand Type | Pros | Cons | Best For |
| Pd(PPh3)4 | Monodentate Phosphine | Excellent Br/Cl discrimination; Cheap. | Thermal instability; Air sensitive. | First-pass screening. |
| Pd(dppf)Cl2 | Bidentate Ferrocenyl | Robust; Handles sterics (C6-Me) well; Air stable. | Harder to remove trace Pd. | Scale-up & hindered substrates. |
| Pd(OAc)2 + SPhos | Dialkylbiaryl Phosphine | extremely active; Breaks through steric walls. | Risk: May activate C4-Cl if temp is too high. | Unreactive boronic acids. |
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing significant hydrolysis at the C4 position (Cl replaced by OH)."
Diagnosis: Your base is too strong or too nucleophilic. The C4 position is electron-deficient (activated by N1/N3), making it a magnet for OH⁻ or OMe⁻.
Solution:
-
Switch Bases: Move from Carbonates (Na2CO3) to Phosphates (K3PO4 ). Potassium phosphate is milder and less nucleophilic in organic solvents.
-
Exclude Water: If using aqueous conditions, reduce the water ratio. Switch to anhydrous conditions using CsF or K3PO4 (solid) in dry Dioxane or Toluene.
-
Avoid Alcohols: Do not use Methanol or Ethanol as cosolvents; they will form the C4-alkoxy ether via SNAr.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: The C6-methyl group is blocking the catalyst, or the catalyst is deactivating (Pd black formation).
Solution:
-
Increase Temperature: Pyrimidines are thermally stable. Increase from 80°C to 100°C (if solvent allows).
-
Switch Ligand: The C6-Methyl creates a "steric wall." Switch to SPhos or XPhos . These Buchwald ligands are designed to facilitate oxidative addition in sterically congested environments (like ortho-substituted arenes).
Issue 3: "I'm getting a mixture of C5 and C4 coupling."
Diagnosis: "Scrambling." This usually happens if you use a highly active catalyst (like Pd-PEPPSI or highly active Buchwald G3 precatalysts) that blurs the reactivity gap between Br and Cl.
Solution:
-
Downgrade Activity: Revert to Pd(PPh3)4 .
-
Lower Temperature: Run the reaction at 60-70°C to kinetically favor the lower-barrier C-Br activation.
Validated Experimental Protocol
Objective: Selective C5-arylation of 5-bromo-4-chloro-6-methylpyrimidine.
Materials:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (5 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: 1,4-Dioxane (dry)
Step-by-Step:
-
Charge: In a reaction vial, combine the pyrimidine substrate, boronic acid, and base.
-
Purge: Evacuate and backfill with Nitrogen/Argon (3 cycles). Crucial: Oxygen kills Pd(0) and promotes homocoupling.
-
Solvent: Add degassed 1,4-Dioxane.
-
Catalyst: Add the Pd catalyst last, under a positive stream of inert gas.
-
Heat: Seal and heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na2SO4.
-
Note: The product will still contain the reactive C4-Cl. Do not use nucleophilic amines during workup or purification (e.g., avoid amine-functionalized silica) to prevent displacement.
-
Advanced Workflow: Sequential Functionalization
If your goal is to functionalize both positions, you must follow the correct order of operations.
Figure 2: The "Suzuki First, SNAr Second" strategy is the most reliable route. Attempting SNAr first often deactivates the ring, making the subsequent C5-Br coupling difficult.
References
-
Selectivity in Pyrimidine Coupling: Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Source: MDPI (Molecules). Relevance: Establishes the precedence of C5-Br selectivity over C4-Cl using Pd(PPh3)4/K3PO4 systems.
-
Steric Considerations in Cross-Coupling: Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Source: Organic Chemistry Portal (Buchwald Group). Relevance: details the use of dialkylbiaryl phosphine ligands (SPhos/XPhos) for hindered heteroaryl substrates.
-
Mechanism of SNAr vs Oxidative Addition: Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec. Relevance: Explains the electronic activation of the C4 position towards nucleophiles, validating the need for non-nucleophilic bases.
Sources
Navigating Regioselectivity: A Technical Guide for the Functionalization of 5-Bromo-4-chloro-6-methylpyrimidine
Welcome to the Technical Support Center for 5-Bromo-4-chloro-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical insights into managing the regioselectivity of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Introduction: The Duality of Reactivity
5-Bromo-4-chloro-6-methylpyrimidine is a valuable scaffold in medicinal chemistry, offering two distinct electrophilic sites for functionalization: the C4-chloro and the C5-bromo positions. The key to unlocking its synthetic potential lies in understanding and controlling which position reacts under a given set of conditions. The pyrimidine core, being an electron-deficient heterocycle, activates both halogens towards different modes of substitution. This guide will provide a clear roadmap for achieving selective functionalization through both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Core Principles of Regioselectivity
The regiochemical outcome of reactions involving 5-bromo-4-chloro-6-methylpyrimidine is a predictable consequence of fundamental electronic and mechanistic principles. Two primary reaction classes dictate the site of functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): In these reactions, the regioselectivity is governed by the electrophilicity of the carbon atoms bearing the halogens. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring susceptible to attack by nucleophiles. The C4 position is generally more activated towards SNAr than the C2 or C5 positions. This is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto one of the ring nitrogens. Computational studies on similar dihalopyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 position, making it the preferred site for nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions: For reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the regioselectivity is primarily determined by the strength of the carbon-halogen bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond. The general order of reactivity for halogens in this step is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy. Consequently, the weaker C-Br bond at the C5 position is significantly more reactive towards oxidative addition than the stronger C-Cl bond at the C4 position.
The following diagram illustrates the general reactivity trends for this substrate:
Caption: General regioselectivity in reactions of 5-bromo-4-chloro-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: I want to introduce a nucleophile. Which position will react first, the C4-Cl or the C5-Br?
A1: In a nucleophilic aromatic substitution (SNAr) reaction, the C4-chloro position is significantly more reactive. The pyrimidine ring's nitrogen atoms electronically activate the C4 position for nucleophilic attack more effectively than the C5 position. Therefore, nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the chloride at C4.
Q2: I am planning a Suzuki coupling. Will my boronic acid react at the C4 or C5 position?
A2: For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction will selectively occur at the C5-bromo position. This is because the carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.
Q3: Is it possible to perform a reaction at the C4-chloro position via a cross-coupling reaction?
A3: While challenging, it is possible under certain conditions. Generally, this would be performed after the more reactive C5-bromo position has already been functionalized. To drive the reaction at the less reactive C-Cl bond, more forcing conditions are typically required, such as higher temperatures, stronger bases, and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).
Q4: Can I perform two different cross-coupling reactions on the same molecule?
A4: Yes, the differential reactivity of the C-Br and C-Cl bonds allows for sequential cross-coupling reactions. A typical strategy would be to first perform a Suzuki, Sonogashira, or Heck reaction at the C5-bromo position under milder conditions, and then, in a subsequent step, perform a second cross-coupling reaction at the C4-chloro position using more forcing conditions.
Troubleshooting Guide
This section addresses common problems encountered during the regioselective functionalization of 5-bromo-4-chloro-6-methylpyrimidine.
Problem 1: My nucleophilic substitution reaction is giving low yields or is not proceeding at all.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Insufficiently strong nucleophile | Use a stronger nucleophile or add a base to generate the nucleophile in situ (e.g., using NaH to deprotonate an alcohol). | SNAr reactions on electron-deficient heterocycles are facilitated by strong nucleophiles. |
| Poor solvent choice | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents can solvate the cation of the nucleophile, increasing its reactivity, and are stable at higher temperatures. |
| Low reaction temperature | Increase the reaction temperature. Many SNAr reactions on pyrimidines require heating. | The activation energy for SNAr can be significant, and higher temperatures increase the reaction rate. |
| Competing side reactions | Ensure your reagents are anhydrous if using a strong base like NaH. | Water can quench strong bases and some nucleophiles, reducing the efficiency of the desired reaction. |
Problem 2: My Suzuki coupling is showing signs of C-Cl bond reactivity or decomposition of the starting material.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Reaction temperature is too high | Lower the reaction temperature. Start at a milder temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish. | While higher temperatures can increase the rate of the desired C-Br coupling, excessively high temperatures can start to activate the C-Cl bond or lead to catalyst decomposition. |
| Inappropriate catalyst/ligand system | Use a standard, less reactive palladium catalyst such as Pd(PPh₃)₄. Avoid highly active catalysts designed for C-Cl bond activation. | Highly active catalyst systems can overcome the energy barrier for C-Cl oxidative addition, leading to a loss of selectivity. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Extended reaction times at elevated temperatures increase the likelihood of side reactions, including C-Cl bond activation. |
| Base is too strong | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOt-Bu. | Strong bases can sometimes promote side reactions or catalyst degradation. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Selective SNAr at C4 - Synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine
This protocol demonstrates the selective displacement of the C4-chloro group with a methoxide nucleophile.
Reaction Scheme:
Reagents and Conditions:
| Parameter | Value |
| Starting Material | 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv) |
| Nucleophile | Sodium methoxide (25 wt% in methanol, 1.8 equiv) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Typical Yield | ~79%[1] |
Step-by-Step Procedure:
-
Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 equiv) in methanol.
-
With stirring, add a 25 wt% solution of sodium methoxide in methanol (1.8 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a pH 7 buffer solution.
-
Remove the majority of the methanol under reduced pressure.
-
Dilute the remaining aqueous phase with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[1]
Protocol 2: Selective Suzuki-Miyaura Coupling at C5
This protocol illustrates the selective C-C bond formation at the C5-bromo position, leaving the C4-chloro group intact for further functionalization.
Reaction Scheme:
Reagents and Conditions:
| Parameter | Value |
| Starting Material | 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv) |
| Coupling Partner | Potassium trifluoro[4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl]borate (1.07 equiv) |
| Catalyst | Palladium(II) acetate (0.006 equiv) |
| Ligand | Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphane (SPhos) (0.009 equiv) |
| Base | Potassium carbonate (3.0 equiv) |
| Solvent | Ethanol |
| Temperature | Not specified, likely elevated |
| Reaction Time | Not specified |
This protocol is adapted from a patent and may require optimization.
Step-by-Step Procedure:
-
To a reaction vessel, add 5-bromo-4-chloro-6-methylpyrimidine (1.0 equiv), the arylboron reagent (1.07 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.006 equiv), and SPhos (0.009 equiv).
-
Add ethanol as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture with stirring. The optimal temperature may range from 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Decision Workflow for Regioselective Functionalization
The following flowchart provides a decision-making framework for planning the regioselective functionalization of 5-bromo-4-chloro-6-methylpyrimidine.
Caption: Decision workflow for regioselective reactions.
References
Sources
troubleshooting low reactivity of chloropyrimidines in cross-coupling
Ticket Status: OPEN Topic: Troubleshooting Low Reactivity & Selectivity in Chloropyrimidines Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Phase: The Reactivity Hierarchy
Before modifying reaction parameters, you must diagnose why your substrate is resistant. Chloropyrimidines are electronically distinct from standard aryl chlorides. The position of the chlorine atom relative to the nitrogen atoms dictates the activation energy required for the rate-limiting step: Oxidative Addition .
The "Rule of Thumb" Reactivity Order
In Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi), the reactivity generally follows this hierarchy:
C4-Cl / C6-Cl > C2-Cl > C5-Cl
-
C4/C6 (Most Reactive): Para to one nitrogen, ortho to another. Highly electron-deficient. Often reacts under mild conditions.
-
C2 (Moderately Reactive): Ortho to two nitrogens. While electron-deficient, the steric crowding of the lone pairs can sometimes hinder the approach of the Pd-ligand complex, or lead to non-productive coordination (catalyst poisoning).
-
C5 (Least Reactive): Meta to both nitrogens. This position is electronically similar to a standard chlorobenzene. If you are applying "heterocycle conditions" (mild base, weak ligand) to a 5-Cl pyrimidine, the reaction will likely fail.
Visual Diagnostic Tree
Use the following logic flow to determine your troubleshooting strategy.
Figure 1: Decision matrix for selecting initial reaction conditions based on chloropyrimidine substitution patterns.
Troubleshooting Guides (Q&A)
Issue 1: "My 5-chloropyrimidine remains unreacted (0% conversion)."
Root Cause: The C5 position lacks the electron-withdrawing activation of the nitrogen atoms (it is meta to them). Standard ligands (PPh3, dppf) cannot facilitate oxidative addition into this strong C-Cl bond.[1] Solution:
-
Upgrade the Ligand: Switch to electron-rich, bulky dialkylbiaryl phosphines. XPhos or BrettPhos are excellent starting points.
-
Use Precatalysts: Do not use Pd(OAc)2 or Pd2(dba)3 alone. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, preventing the formation of inactive Pd-dimers.
-
Solvent Switch: If using aqueous/organic mixes (Suzuki), switch to 1,4-Dioxane or Toluene at 100°C to drive the energy barrier.
Issue 2: "I observe Hydrodechlorination (HDC) instead of coupling."
Root Cause: The oxidative addition took place, but the Transmetallation (Suzuki) or Amine Binding (Buchwald) was too slow. The Pd(II)-Ar species reacted with a hydride source (often from the solvent, like THF or isopropanol, or trace water/base interactions) and reductively eliminated the "reduced" pyrimidine. Solution:
-
Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). Bimolecular coupling is favored over unimolecular decomposition at higher concentrations.
-
Scavenge Water: If doing Buchwald-Hartwig, ensure strictly anhydrous conditions.
-
Change Solvent: Avoid ethereal solvents (THF) if HDC is dominant; switch to Toluene or DMF.
Issue 3: "I want to couple at C2, but the reaction happened at C4."
Root Cause: As noted in the hierarchy, C4 is naturally more reactive. Solution:
-
Block C4: If possible, synthesize the pyrimidine with a non-leaving group at C4.
-
Ligand-Controlled Selectivity: Recent literature suggests that extremely bulky NHC ligands (like IPr or IPent) can sometimes invert selectivity to favor C2 by sterically shielding the C4 position, although this is substrate-dependent [1].
-
Temperature Control: Run the reaction at room temperature or 0°C. The C4 position often reacts at lower temperatures, while C2 requires heat. (Note: This helps if you want C4, but if you want C2, you must consume C4 first or protect it).
Experimental Protocols
Protocol A: The "Universal Rescue" for Difficult Chloropyrimidines
Use this when standard conditions (Pd(PPh3)4 / Na2CO3) fail.
Scope: 5-chloropyrimidines, sterically hindered 2-chloropyrimidines, or electron-rich coupling partners.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | Air-stable solid. Forms active Pd(0) + Ligand instantly. |
| Base | K3PO4 (tribasic) | 2.0 - 3.0 | Finely ground. Weaker than tBuOK, better FG tolerance. |
| Solvent | 1,4-Dioxane | N/A | Degassed (sparged with Ar for 10 mins). |
| Temp | 80°C - 100°C | N/A | Oil bath temperature. |
Step-by-Step:
-
Charge a vial with the chloropyrimidine (1.0 equiv), boronic acid/amine (1.2–1.5 equiv), Base (2.0 equiv), and XPhos Pd G4 (2–5 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.2 M).
-
Heat to 100°C for 2–4 hours. Monitor by LCMS.
Protocol B: Buchwald-Hartwig Amination of 2-Chloropyrimidines
2-Chloropyrimidines are prone to chelating Pd, shutting down the cycle. This protocol uses a ligand that prevents this.
| Component | Reagent | Notes |
| Catalyst | BrettPhos Pd G4 | Excellent for primary amines. |
| Alt. Catalyst | RuPhos Pd G4 | Excellent for secondary amines. |
| Base | NaOtBu | Strong base required for amination. Use LHMDS if base-sensitive. |
| Solvent | Toluene | 0.2 M. |
Critical Step: If the amine is a heterocycle (e.g., pyrazole, imidazole), do not use Buchwald conditions. Use Ullmann-type coupling (CuI / DMEDA) or SNAr (NaH / DMF) if the pyrimidine is electron-deficient enough.
Mechanistic Visualization: The Failure Points
Understanding where the cycle breaks is key to troubleshooting.
Figure 2: The Palladium Catalytic Cycle highlighting common failure modes for chloropyrimidines.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Source: NIH / Vertex AI Search Results (Snippet 1.4, 1.13) URL:[Link] (Verified via NIH context)
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides. Source: Hartwig Group / Chem. Eur. J. URL:[8][Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI / Molecules URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Purification Strategies for Polar Pyrimidine Derivatives
Welcome to the Technical Support Center for the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your purification workflows.
The Challenge of Purifying Polar Pyrimidines
Polar pyrimidine derivatives are a cornerstone of medicinal chemistry and drug discovery. However, their inherent polarity, characterized by the presence of heteroatoms (nitrogen) and functional groups capable of hydrogen bonding, presents significant purification hurdles. These compounds often exhibit poor solubility in typical organic solvents used for normal-phase chromatography and may have limited retention on traditional reversed-phase columns, leading to co-elution with polar impurities and salts. Furthermore, the basic nature of the pyrimidine ring can lead to undesirable interactions with acidic silica gel, causing peak tailing, streaking, or even on-column degradation.[1][2][3]
This guide will equip you with the knowledge to anticipate and overcome these challenges by selecting the appropriate purification strategy and troubleshooting common issues.
Troubleshooting Guides: A Practical Approach
This section addresses specific problems you may encounter during the purification of polar pyrimidine derivatives in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: Poor Retention and Co-elution with the Solvent Front in Reversed-Phase Chromatography
Q: My polar pyrimidine derivative shows little to no retention on my C18 column and elutes with the solvent front, making separation from polar impurities impossible. What's happening and how can I fix it?
A: This is a classic issue when dealing with highly polar compounds on non-polar stationary phases like C18.[4][5][6] The underlying principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase.[7][8] Highly polar molecules have a strong affinity for the polar mobile phase (typically a mixture of water and a polar organic solvent) and interact weakly with the non-polar C18 chains, resulting in rapid elution.
Solutions & Causality:
-
Switch to a Polar-Embedded or Polar-Endcapped Stationary Phase: These columns have a polar functional group embedded within or at the end of the alkyl chain. This creates a more hydrophilic surface that can better retain polar analytes through secondary interactions like hydrogen bonding and dipole-dipole interactions, preventing "phase collapse" in highly aqueous mobile phases.[9]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[5][6][10][11] It utilizes a polar stationary phase (e.g., bare silica, diol, amine, or specialized HILIC phases) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6][12][13] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and partitioning of the polar analyte into this layer facilitates retention.[5]
-
Consider Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities on a single stationary phase.[14][15][16][17] This dual retention mechanism is highly effective for polar, ionizable compounds like many pyrimidine derivatives, offering enhanced retention and unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[17]
-
Adjust Mobile Phase pH: For pyrimidine derivatives with ionizable functional groups, modifying the mobile phase pH can significantly impact retention. By suppressing the ionization of the analyte (e.g., using a higher pH for a basic pyrimidine), you can increase its hydrophobicity and, consequently, its retention on a reversed-phase column.[9]
Issue 2: Peak Tailing and Irreproducible Results on Silica Gel Chromatography
Q: I'm observing significant peak tailing and sometimes even streaking when purifying my basic pyrimidine derivative on a standard silica gel column. What causes this, and what are my options?
A: This is a common problem stemming from the interaction between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of silica gel.[2][9] This strong, often irreversible, interaction leads to poor peak shape and potential sample loss.[18]
Solutions & Causality:
-
Neutralize the Silica Gel: You can deactivate the acidic silanol groups by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%). This will compete with your basic analyte for the active sites on the silica, leading to more symmetrical peaks.
-
Use a Different Stationary Phase:
-
Dry Loading: If your compound is particularly sensitive, dry loading it onto an inert support like Celite® can minimize its direct contact time with the acidic silica gel before elution begins.[2]
Issue 3: Difficulty Removing Inorganic Salts After the Reaction
Q: My reaction work-up leaves behind inorganic salts that co-elute with my polar pyrimidine derivative during chromatography. How can I effectively remove them?
A: The high polarity of your pyrimidine derivative can make its solubility properties similar to those of inorganic salts, making separation by simple extraction challenging.
Solutions & Causality:
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between your compound and the salt, SEC can be an effective, albeit often lower-resolution, method for desalting.
-
Recrystallization: This is a powerful purification technique for crystalline solids.[20][21] Finding a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature, while the salt remains soluble, can lead to highly pure material. Common solvent systems to explore include ethanol/water, acetone/hexane, and THF/hexane.[22]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[23] If your pyrimidine derivative is ionizable, you can use an ion-exchange resin to bind your compound while the neutral salts are washed away. Your product can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.
-
Solid-Phase Extraction (SPE): SPE cartridges with various functionalities (reversed-phase, ion-exchange, or mixed-mode) can be used for efficient sample cleanup and salt removal prior to final purification.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar pyrimidine derivative?
A1: A good starting point is to assess the compound's polarity and solubility.
-
Thin-Layer Chromatography (TLC): Run TLC plates in a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to gauge its polarity. If the compound remains at the baseline even with highly polar mobile phases, normal-phase chromatography will be challenging.
-
Solubility Testing: Check the solubility in common chromatographic solvents. If it is highly soluble in water and poorly soluble in moderately polar organic solvents, consider HILIC or reversed-phase with a highly aqueous mobile phase.[3]
-
LC-MS Analysis: A quick analytical run on a C18 column can confirm if the compound has sufficient retention for reversed-phase purification. If not, an analytical HILIC or mixed-mode column should be evaluated.
Q2: Can I use supercritical fluid chromatography (SFC) for purifying polar pyrimidines?
A2: Yes, SFC is emerging as a powerful "green" alternative for the purification of polar compounds.[24][25] While supercritical CO2 is non-polar, the addition of polar co-solvents (modifiers) like methanol or ethanol allows for the elution of polar analytes.[19][26][27] SFC often provides faster separations and uses less organic solvent compared to HPLC.[25] Chiral separations of pyrimidine derivatives have also been successfully developed using SFC.[28]
Q3: My pyrimidine derivative is chiral. What are the recommended strategies for enantiomeric separation?
A3: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used and have proven effective for the separation of chiral pyrimidine derivatives.[28][29] Both HPLC and SFC can be employed for chiral separations. SFC is often advantageous due to its faster analysis times and lower solvent consumption.[28]
Q4: My polar pyrimidine seems to be degrading during the purification process. What could be the cause and how can I prevent it?
A4: Degradation can be caused by several factors:
-
pH Sensitivity: The pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.[2] If you suspect degradation on silica gel, it is likely due to its acidic nature.[2]
-
Temperature Instability: Elevated temperatures during solvent evaporation can cause degradation of thermally labile compounds.[2] It is advisable to concentrate fractions at reduced pressure and moderate temperatures.
-
Oxidation: Some pyrimidines are prone to oxidation.[2] Purging solvents with an inert gas like nitrogen or argon and minimizing exposure to air can help.
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for selecting a suitable purification strategy for a polar pyrimidine derivative.
Caption: Decision workflow for selecting a purification strategy.
Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for Polar Pyrimidine Purification
| Technique | Stationary Phase | Mobile Phase | Principle | Best Suited For |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic Interactions | Moderately polar pyrimidines. |
| HILIC | Polar (e.g., Silica, Diol) | High Organic/Low Aqueous | Partitioning into an adsorbed water layer | Highly polar and water-soluble pyrimidines.[5][6][10] |
| Mixed-Mode (MMC) | RP & Ion-Exchange | Polar with buffer | Hydrophobic & Electrostatic Interactions | Ionizable polar pyrimidines.[11][14][15][17] |
| Ion-Exchange (IEX) | Anionic or Cationic | Aqueous buffer | Electrostatic Interactions | Charged pyrimidine derivatives, desalting.[23] |
| Supercritical Fluid (SFC) | Various (Normal, RP, Chiral) | Supercritical CO2 with polar modifier | Partitioning/Adsorption | Rapid, "green" purification; chiral separations.[24][25] |
Step-by-Step Methodologies
Protocol 1: HILIC Method Development for a Highly Polar Pyrimidine Derivative
-
Column Selection: Begin with a bare silica or a diol-functionalized column.
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Initial Gradient:
-
Start with 100% Solvent A for 2-3 column volumes to ensure column equilibration.
-
Run a linear gradient from 100% A to 100% B over 10-15 column volumes.
-
Hold at 100% B for 2-3 column volumes.
-
Return to 100% A and re-equilibrate.
-
-
Optimization:
-
If retention is too low, decrease the amount of water in the starting mobile phase.
-
If retention is too high, increase the amount of water in the starting mobile phase.
-
Adjust the buffer concentration or pH to improve peak shape for ionizable analytes.
-
Protocol 2: Neutralization of a Silica Gel Column for a Basic Pyrimidine Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Addition of Base: Add 1-2% (v/v) of triethylamine (TEA) to the slurry and mix thoroughly.
-
Column Packing: Pack the column with the neutralized silica slurry as you normally would.
-
Mobile Phase: Use a mobile phase that also contains 0.5-1% TEA to maintain the deactivated state of the silica gel throughout the purification.
-
Elution: Proceed with your purification, monitoring fractions by TLC.
Conclusion
The successful purification of polar pyrimidine derivatives is achievable with a systematic and informed approach. By understanding the underlying chemical principles of different purification techniques and anticipating potential challenges, researchers can develop robust and efficient methods. This guide provides a foundation for troubleshooting common issues and selecting the optimal strategy for your specific compound. Remember that flexibility and a willingness to explore alternative techniques like HILIC, mixed-mode chromatography, and SFC are key to overcoming the inherent difficulties of working with these important molecules.
References
-
ResearchGate. Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange. Available from: [Link]
-
CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available from: [Link]
- Google Patents. Process of preparing derivatives of pyrimidine.
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available from: [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Available from: [Link]
-
Interchim. Troubleshooting. Available from: [Link]
-
MDPI. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available from: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]
-
PubMed Central. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Available from: [Link]
-
PubMed. Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Available from: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
-
ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]
-
ResearchGate. Mixed-Mode Chromatography. Available from: [Link]
-
ResearchGate. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Available from: [Link]
-
Chromatography Today. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
-
Chemistry LibreTexts. Supercritical Fluid Chromatography. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
-
MDPI. Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
PubMed Central. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available from: [Link]
-
Chemistry LibreTexts. Reverse Phase Chromatography. Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available from: [Link]
-
eLife. Single-step in vitro ribosome reconstitution mediated by two GTPase factors, EngA and ObgE. Available from: [Link]
-
YouTube. Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. Available from: [Link]
-
MDPI. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Available from: [Link]
-
Dutscher. Protein purification troubleshooting guide. Available from: [Link]
-
Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available from: [Link]
-
Wikipedia. Pyrimidine metabolism. Available from: [Link]
-
Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Available from: [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labex.hu [labex.hu]
- 4. youtube.com [youtube.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. biotage.com [biotage.com]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. waters.com [waters.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. apps.thermoscientific.com [apps.thermoscientific.com]
- 18. Purification [chem.rochester.edu]
- 19. mdpi.com [mdpi.com]
- 20. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines
Welcome to the Process Chemistry Support Hub. Current Status: Operational Topic: Pyrimidine Functionalization & Scale-Up Safety Ticket ID: PYR-5B6M-SC
Executive Summary
This guide addresses the scale-up challenges for synthesizing 4-substituted 5-bromo-6-methylpyrimidines . This scaffold is a privileged structure in kinase inhibitor development (e.g., Pazopanib analogs). The synthesis typically proceeds via a three-step sequence: C5-bromination of the hydroxypyrimidine, chlorination (activation), and SNAr displacement.
Critical Warning: The transition from gram-scale to kilogram-scale in this sequence introduces two major hazards:
-
Thermal Runaway during the bromination of electron-rich pyrimidines.
-
Delayed Exotherms during the aqueous quenching of POCl3.
Workflow Visualization
The following diagram outlines the standard synthetic route and the critical control points (CCPs) for scale-up.
Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) for safety and yield.
Module 1: The Bromination Step (C5-Functionalization)
User Issue: "My reaction turns into a solid black tar upon adding bromine, and the yield drops on scale-up."
Root Cause Analysis
The 4-hydroxy-6-methylpyrimidine core is electron-rich. On a small scale, the heat dissipates easily. On a large scale, the rapid addition of bromine (Br2) or N-Bromosuccinimide (NBS) causes a localized exotherm, leading to polymerization or over-bromination (dibromination at the methyl group).
Protocol & Troubleshooting
| Parameter | Recommendation | Technical Rationale |
| Reagent | NBS (N-Bromosuccinimide) | Easier to handle solids on scale than liquid Br2; allows controlled dosing. |
| Solvent | Acetonitrile (MeCN) or DMF | Acetic acid (AcOH) is traditional but makes workup difficult. MeCN allows product precipitation. |
| Temperature | 0°C to 10°C | Essential to suppress radical bromination of the 6-methyl group (benzylic-like position). |
| Stoichiometry | 1.05 eq. | Excess bromine leads to 5,5-dibromo species or methyl bromination. |
Expert Insight: If using NBS, verify the quality of the reagent. Old, yellow NBS contains free Br2 and HBr, which accelerates the reaction uncontrollably. Recrystallize NBS from water if it appears yellow/orange.
Module 2: The Chlorination Step (POCl3 Activation)
User Issue: "The reaction exploded/erupted during the aqueous quench."
Root Cause Analysis
This is the most dangerous step. The reaction converts the C4-hydroxyl to a C4-chloride using Phosphorus Oxychloride (POCl3). The hazard arises during workup. Adding water to the reaction mixture generates Phosphorodichloridic acid (HO-POCl2) . This intermediate is metastable; it accumulates and then hydrolyzes rapidly and exothermically, causing a "delayed eruption" [1].[1]
Safety Protocol: The "Reverse Quench"
NEVER add water to the reaction pot. Follow this self-validating logic:
Figure 2: Safety logic for quenching POCl3 reactions.
Step-by-Step Quench Protocol:
-
Cool the reaction mixture (POCl3/Product) to ambient temperature.
-
Prepare a separate vessel with crushed ice/water (3x volume of reaction) and stir vigorously.
-
Transfer the reaction mixture slowly into the ice water (Cannula transfer or dropping funnel).
-
Temperature Control: Maintain quench pot < 20°C.
-
pH Adjustment: Neutralize with 50% NaOH or NH4OH after the POCl3 is destroyed to precipitate the product.
Module 3: SNAr Displacement (The "Yield Killer")
User Issue: "I see the product on LCMS, but it reverts to the starting material (Hydroxy) during workup."
Root Cause Analysis
The 5-bromo-4-chloro-6-methylpyrimidine intermediate is highly reactive. If the SNAr reaction (adding the amine) is performed in wet solvents, or if the workup is too acidic/basic, the chloride can hydrolyze back to the hydroxyl group (reversing Step 2).
Optimization Table
| Variable | Recommendation | Why? |
| Base | DIPEA or Et3N (2-3 eq) | Scavenges HCl generated during substitution. Inorganic bases (K2CO3) are heterogeneous and slower. |
| Solvent | Dry THF, Dioxane, or NMP | Avoid alcohols (MeOH/EtOH) unless the nucleophile is an alkoxide, as they can compete to form ethers. |
| Temperature | Room Temp -> 60°C | The 5-Br group activates the 4-Cl. High heat (>100°C) is rarely needed and promotes degradation. |
| Monitoring | HPLC (Non-aqueous) | Do not trust TLC alone. Hydrolysis can happen on the silica plate. |
Frequently Asked Questions (FAQ)
Q1: Can I perform the bromination after the chlorination?
-
Answer: Generally, No . Brominating 4-chloro-6-methylpyrimidine is difficult because the ring is deactivated by the chlorine. Furthermore, acidic bromination conditions (HBr byproduct) will hydrolyze the sensitive C4-chloride back to the hydroxyl group. Always Brominate
Chlorinate.
Q2: Why is my product purple after bromination?
-
Answer: This indicates trace iron contamination or oxidation of amine impurities. Wash the solid crude with 10% sodium bisulfite (NaHSO3) solution during filtration to quench free bromine and reduce colored impurities.
Q3: How do I remove residual POCl3 before quenching?
-
Answer: If you have a large excess, distill it off under reduced pressure (rotary evaporator with a caustic trap). However, for safety, it is often better to assume POCl3 is present and use the Reverse Quench method described in Module 2.[1]
Q4: The SNAr reaction is stuck at 80% conversion. Should I add heat?
-
Answer: Before heating, check your proton scavenger. If the reaction generates HCl, the amine nucleophile might be protonated (becoming non-nucleophilic). Add another equivalent of DIPEA. If that fails, switch to a polar aprotic solvent like NMP or DMSO to accelerate the rate [2].
References
-
Safety of POCl3 Quenching
-
Synthesis & Scale-Up Strategy
- Title: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- Source: ResearchGate / Organic Preparations and Procedures Intern
-
URL:[Link]
-
General Pyrimidine Functionalization
- Title: The Mechanism of Bromin
- Source: Journal of the Chemical Society (Perkin Trans).
-
URL:[Link]
Sources
minimizing homocoupling in Suzuki reactions of pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This resource, developed for experienced chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered when working with this important class of heterocycles. Pyrimidine derivatives are integral to numerous therapeutic agents, making the efficient and clean synthesis of these compounds a critical endeavor.[1] One of the most persistent challenges in this area is the formation of homocoupled byproducts, which can significantly impact yield, purity, and downstream processing.
This guide moves beyond generic protocols to offer a deeper understanding of the mechanistic nuances that lead to homocoupling and provides actionable, field-proven strategies to mitigate this and other common side reactions.
Troubleshooting Guide: Minimizing Homocoupling and Other Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
High Levels of Pyrimidine-Pyrimidine or Boronic Acid Homocoupling Observed. What Are the Primary Causes and How Can I Suppress It?
The formation of symmetrical biaryls (homocoupling) is a common byproduct in Suzuki reactions and can arise from both the pyrimidine halide and the boronic acid partner.[2][3] The primary culprit is often the presence of dissolved oxygen, which can lead to the oxidative homocoupling of the boronic acid, or side reactions involving the palladium catalyst.[3][4]
Underlying Causes:
-
Presence of Palladium(II) Species: The catalytic cycle of the Suzuki reaction relies on a Pd(0) species. If Pd(II) species are present, either from the precatalyst or through oxidation of Pd(0) by residual oxygen, they can promote the homocoupling of the boronic acid.[2][3]
-
Inadequate Degassing: Insufficient removal of dissolved oxygen from the reaction mixture is a major contributor to homocoupling.[3][4]
-
Slow Reductive Elimination: If the rate of reductive elimination of the desired product from the palladium center is slow, it can allow for competing side reactions, including homocoupling.
-
Base-Mediated Decomposition: Certain strong bases can lead to the decomposition of the boronic acid, which can contribute to homocoupling.
Solutions and Protocols:
-
Rigorous Degassing: Standard freeze-pump-thaw cycles are effective, but for larger scale reactions, a subsurface sparge with an inert gas (nitrogen or argon) for 15-30 minutes prior to catalyst addition is highly recommended.[3][5]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the catalytic cycle.[5][6]
-
Slow Addition of the Boronic Ester: In some cases, a slow addition of the boronic ester has been shown to be critical in suppressing the formation of homocoupled impurities.[6]
-
Catalyst and Ligand Selection:
-
Precatalysts: Utilizing Pd(0) sources directly (e.g., Pd(PPh₃)₄) or well-defined precatalysts that readily generate the active Pd(0) species can be advantageous over using Pd(II) salts like Pd(OAc)₂ that require in-situ reduction.
-
Electron-Rich and Bulky Ligands: Ligands such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos) can accelerate the rates of both oxidative addition and reductive elimination, thereby disfavoring the pathways that lead to homocoupling.[7] These ligands are particularly effective for challenging substrates like aminopyrimidines.[8]
-
Experimental Protocol for Minimizing Homocoupling:
-
To a dry reaction vessel, add the pyrimidine halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the solvent (e.g., 1,4-dioxane/water, THF/water).
-
Sparge the mixture with nitrogen or argon via a subsurface needle for 20-30 minutes.
-
While maintaining a positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and ligand (if required).[9]
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.[9][10]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally most effective for Suzuki couplings of pyrimidines to minimize homocoupling?
While the optimal choice is substrate-dependent, palladium catalysts paired with electron-rich and sterically bulky phosphine ligands are often the most successful.[7] For instance, catalysts like Pd(PPh₃)₄ are commonly used and can be very effective, especially with optimized reaction conditions.[9] For more challenging couplings, particularly with electron-rich or sterically hindered pyrimidines, advanced ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) often provide superior results by promoting the desired cross-coupling pathway over side reactions.[7][11]
Q2: How does the choice of base impact homocoupling and the overall reaction efficiency?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12] Its selection can significantly influence both the reaction rate and the prevalence of side reactions.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used. Weaker bases like carbonates are often sufficient and can be less prone to promoting boronic acid decomposition than stronger bases.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, but they can sometimes lead to catalyst inhibition or other side reactions.
-
Fluoride Sources: For substrates with base-labile functional groups, using a fluoride source like KF can be a milder alternative to activate the boronic acid.[12]
The choice of base should be optimized for each specific reaction, often in conjunction with the solvent system.
Q3: What is the recommended solvent system for Suzuki reactions of pyrimidines?
A mixture of an organic solvent and water is typically the most effective. Common choices include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
-
Ethanol/Water[11]
The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the boronate species necessary for transmetalation.[9] The optimal ratio of organic solvent to water should be determined empirically for each reaction. In some cases, particularly for large-scale synthesis, switching to a non-aqueous solvent system may be desirable to simplify workup and product isolation.
Q4: Can microwave irradiation be beneficial for Suzuki couplings of pyrimidines?
Yes, microwave-assisted Suzuki couplings can be highly advantageous.[9] The rapid heating provided by microwave irradiation can significantly shorten reaction times and, in some instances, improve yields and reduce the formation of byproducts.[9] It is often possible to use lower catalyst loadings with microwave heating.[9] However, it is important to carefully screen the reaction temperature, as excessive heat can sometimes lead to increased side product formation.[9]
Q5: My pyrimidine substrate is poorly soluble. How can I improve the reaction?
Poor solubility can be a significant hurdle.[13] Here are several strategies to address this:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. For highly nonpolar substrates, solvents like toluene or DMF might be more effective.[13] Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can also be effective for solubilizing certain aromatic compounds.[13]
-
Elevated Temperature: Increasing the reaction temperature can improve solubility and reaction rates.
-
Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between reactants in different phases.
-
Modification of the Substrate: If possible, temporarily modifying the substrate with a solubilizing group can be a viable strategy.[13]
Data Presentation
Table 1: Comparison of Ligands for Minimizing Homocoupling in a Model Pyrimidine Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Yield of Cross-Coupled Product (%) | Homocoupling Byproduct (%) |
| PPh₃ | 2.0 | 75 | 15 |
| P(t-Bu)₃ | 1.0 | 88 | 5 |
| XPhos | 0.5 | 95 | <2 |
| SPhos | 0.5 | 92 | <3 |
Note: These are representative data and actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Troubleshooting Flowchart for Minimizing Homocoupling
Caption: A systematic approach to troubleshooting homocoupling in Suzuki reactions.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrimidine Cross-Coupling Reactions Through Strategic Base Selection
Welcome to the technical support center for pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection in these critical transformations. Pyrimidine cores are ubiquitous in pharmaceuticals and agrochemicals, making their efficient synthesis a paramount concern.[1][2][3] The choice of base is not a trivial parameter; it is a powerful tool to control reaction efficiency, selectivity, and the prevention of unwanted side reactions. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges.
The Pivotal Role of the Base in Pyrimidine Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental to modern organic synthesis.[4] The base in these reactions fulfills several critical roles that are often interconnected and substrate-dependent. A deep understanding of these functions is essential for rational reaction optimization.
Key Functions of the Base:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex.[5][6] This is a crucial step for efficient transmetalation to the palladium center.[5] For Sonogashira couplings, the base deprotonates the terminal alkyne, generating the nucleophilic acetylide.[7][8][9] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile, facilitating its coordination to the palladium catalyst.[10][11]
-
Facilitating Reductive Elimination: The nature of the base can influence the rate of reductive elimination, the final step that forms the desired C-C, C-N, or C-S bond and regenerates the active Pd(0) catalyst.
-
Maintaining Catalyst Activity: The base can impact the stability and activity of the palladium catalyst throughout the catalytic cycle. An inappropriate base can lead to catalyst decomposition or the formation of inactive species.
-
Preventing Side Reactions: Proper base selection is critical for minimizing common side reactions such as protodeboronation in Suzuki couplings or homocoupling of starting materials.
The Challenge of Pyrimidine Substrates
Pyrimidines, being electron-deficient heterocycles, present unique challenges in cross-coupling reactions.[1] The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the electronic nature of the pyrimidine ring can influence the reactivity of the C-X bond (where X is a halogen or other leaving group) and the susceptibility to nucleophilic attack.
Troubleshooting Common Issues in Pyrimidine Cross-Coupling Reactions
This section addresses specific problems that researchers may encounter during pyrimidine cross-coupling reactions, with a focus on how base selection can be the key to resolving them.
Issue 1: Low or No Product Yield
A common frustration in cross-coupling reactions is a low or complete lack of product formation.[12] Before extensively screening ligands and solvents, a careful evaluation of the base is warranted.
Question: My Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid is giving very low yield. What aspects of base selection should I consider?
Answer:
Low yields in Suzuki-Miyaura couplings of pyrimidines can often be traced back to inefficient transmetalation or catalyst inhibition. Here’s a systematic approach to troubleshooting with a focus on the base:
-
Base Strength (pKa): The pKa of the base's conjugate acid is a crucial starting point. For many Suzuki couplings, a moderately strong base is required to form the boronate species without promoting unwanted side reactions.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): While often effective for more reactive aryl bromides or iodides, they may not be sufficiently basic to activate the boronic acid, especially with less reactive chloropyrimidines.[13]
-
Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently more effective for challenging couplings.[5] Cesium carbonate is often a good choice due to its high solubility in organic solvents.[10]
-
Organic Bases (e.g., DBU, Et₃N): While sometimes used, they can be less effective in the transmetalation step of Suzuki couplings compared to inorganic bases.
-
-
Solubility: The solubility of the base is critical. If the base is not sufficiently soluble in the reaction solvent, the reaction can be slow and incomplete. Using a biphasic system (e.g., toluene/water) can help solubilize inorganic bases.[14]
-
Counter-ion Effect: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can significantly influence the reaction rate. Cesium ions are thought to promote the formation of the active boronate and facilitate the transmetalation step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Protodeboronation of Boronic Acid
A significant side reaction in Suzuki-Miyaura couplings is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.
Question: I am observing a significant amount of the debrominated pyrimidine and the corresponding arene from my boronic acid. How can I mitigate this?
Answer:
Protodeboronation is often promoted by the presence of water and a strong base. Here’s how to address this issue:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. While some Suzuki protocols use aqueous conditions, for sensitive substrates, minimizing water content can be beneficial.
-
Base Selection and Stoichiometry:
-
Weaker Base: Consider using a weaker base that is still effective for the coupling. For example, if you are using a strong base like NaOH, switching to K₃PO₄ or even K₂CO₃ might reduce the rate of protodeboronation.
-
Careful Stoichiometry: Use the minimum amount of base required for the reaction. Typically, 2-3 equivalents are used.
-
-
Order of Addition: Adding the boronic acid to the reaction mixture just before heating can sometimes minimize its exposure to basic conditions at room temperature, where protodeboronation can still occur.
Issue 3: Homocoupling of Starting Materials
The formation of biaryl or bipyrimidine byproducts (homocoupling) can be a significant issue, complicating purification and reducing the yield of the desired product.
Question: My reaction mixture contains a significant amount of bipyrimidine byproduct. What is causing this and how can I prevent it?
Answer:
Homocoupling can arise from several pathways, some of which are influenced by the choice of base.
-
Oxygen Contamination: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the oxidative homocoupling of boronic acids.
-
Base-Promoted Decomposition: Certain strong bases can promote the decomposition of the palladium catalyst, leading to the formation of palladium black, which can catalyze homocoupling.
-
Ligand Choice: While not directly related to the base, the choice of ligand is crucial in preventing homocoupling. Bulky, electron-rich phosphine ligands often stabilize the palladium catalyst and favor the desired cross-coupling pathway.
Issue 4: Poor Regioselectivity with Polyhalogenated Pyrimidines
When working with di- or tri-halogenated pyrimidines, achieving selective coupling at a specific position is often a goal.[1][3]
Question: I am trying to perform a selective Suzuki coupling on 2,4-dichloropyrimidine at the C4 position, but I am getting a mixture of products. How can base selection influence regioselectivity?
Answer:
The regioselectivity of cross-coupling reactions on polyhalogenated pyrimidines is primarily dictated by the relative reactivity of the C-X bonds, with the C4 position generally being more reactive than the C2 position.[1][15] However, the reaction conditions, including the base, can influence this selectivity.
While the base may not be the primary determinant of regioselectivity, its choice can impact the overall reaction rate. A base that promotes a faster reaction at the more reactive site can enhance the observed selectivity by minimizing the competing reaction at the less reactive site. For challenging substrates, a thorough screening of bases, in conjunction with different catalysts and ligands, is often necessary to achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using an inorganic base (like K₂CO₃) and an organic base (like Et₃N) in a Sonogashira coupling of a bromopyrimidine?
A1: In Sonogashira couplings, the base has two main roles: deprotonating the terminal alkyne and scavenging the H-X generated during the reaction.[7][8][9]
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃): These are generally used in conjunction with a copper(I) co-catalyst. They are effective at deprotonating the alkyne and are often used in polar aprotic solvents.
-
Organic amine bases (e.g., Et₃N, DIPA): These are often used in copper-free Sonogashira protocols. The amine acts as both the base and often as the solvent. The choice between them can depend on the substrate's sensitivity and the desired reaction conditions.
Q2: For a Buchwald-Hartwig amination of a chloropyrimidine, should I use a strong base like NaOtBu or a weaker one like K₃PO₄?
A2: The choice of base in Buchwald-Hartwig aminations is highly dependent on the pKa of the amine nucleophile.[10]
-
Strong bases (e.g., NaOtBu, LHMDS): These are typically required for less acidic amines (e.g., primary and secondary alkylamines) to facilitate their deprotonation.[10]
-
Weaker bases (e.g., K₃PO₄, Cs₂CO₃): These can be effective for more acidic amines (e.g., anilines, amides) and are often preferred for substrates with base-sensitive functional groups.[10] For a chloropyrimidine, which is an activated aryl chloride, starting with a weaker base like K₃PO₄ or Cs₂CO₃ is a good strategy to avoid potential side reactions.
Q3: Can the physical properties of the base, such as particle size, affect my reaction?
A3: Yes, for heterogeneous reactions involving solid inorganic bases, the particle size and surface area can significantly impact the reaction rate.[10] A finer powder will have a larger surface area, leading to better contact with the reactants and potentially a faster reaction. Grinding the base before use or adding a phase-transfer catalyst can sometimes improve reproducibility and reaction efficiency.[10]
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol provides a framework for systematically screening different bases to optimize a Suzuki-Miyaura reaction.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) (2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a series of oven-dried reaction vials, add the halopyrimidine and the palladium catalyst.
-
In separate vials, add the respective base to be screened.
-
Add the arylboronic acid to each reaction vial.
-
Evacuate and backfill each vial with an inert gas (repeat 3 times).
-
Add the degassed solvent to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the optimal base.
Caption: Workflow for base screening in Suzuki-Miyaura coupling.
Data Summary
Table 1: Commonly Used Bases in Pyrimidine Cross-Coupling Reactions
| Base | pKa of Conjugate Acid (in H₂O) | Typical Applications | Notes |
| Inorganic Bases | |||
| NaHCO₃ | 10.3 | Mild conditions, sensitive substrates | Often requires higher temperatures or more reactive halides. |
| K₂CO₃ | 10.3 | General purpose for Suzuki and Sonogashira | A good starting point for optimization.[13] |
| K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig with acidic amines | Often provides better results than carbonates for challenging couplings. |
| Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig | High solubility in organic solvents can be advantageous.[10] |
| NaOH/KOH | ~15.7 | Suzuki (aqueous conditions) | Strong base, can promote side reactions like protodeboronation. |
| Organic Bases | |||
| Et₃N (Triethylamine) | 10.7 | Sonogashira (copper-free), Heck | Common amine base, also acts as a solvent. |
| DIPA (Diisopropylamine) | 11.0 | Sonogashira | Often used in copper-free protocols. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Heck, some C-N couplings | Non-nucleophilic strong base. |
| Alkoxide Bases | |||
| NaOtBu (Sodium tert-butoxide) | ~19 | Buchwald-Hartwig with non-acidic amines | Very strong base, requires anhydrous conditions.[10] |
| KHMDS (Potassium hexamethyldisilazide) | ~26 (in THF) | Buchwald-Hartwig | Strong, non-nucleophilic base. |
pKa values are approximate and can vary with the solvent.[16][17][18][19][20]
Conclusion
The selection of the appropriate base is a critical parameter for the success of pyrimidine cross-coupling reactions. A systematic and informed approach to choosing a base, guided by an understanding of its role in the catalytic cycle and the specific challenges posed by pyrimidine substrates, can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting common issues and optimizing reaction conditions. For further assistance, please consult the referenced literature and consider the specific electronic and steric properties of your substrates.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020-07-31). [Link]
-
Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms | Accounts of Chemical Research - ACS Publications. [Link]
-
Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03124A. [Link]
-
Classic cross-coupling reactions rerouted to make new products - Chemistry World. [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. [Link]
-
pka bases.cdx. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
-
Bordwell pKa Table - Organic Chemistry Data. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. [Link]
-
Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons | Request PDF - ResearchGate. [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [Link]
-
Table of Acids with Ka and pKa Values* CLAS. [Link]
-
Cross-coupling reaction - Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Sonogashira cross-coupling reaction - YouTube. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Metal–organic framework - Wikipedia. [Link]
-
Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03124A [pubs.rsc.org]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. library.gwu.edu [library.gwu.edu]
- 20. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Optimizing 5-Bromo-4-chloro-6-methylpyrimidine Reactivity
Status: Active Agent: Senior Application Scientist Ticket Subject: Solvent Effects & Reactivity Troubleshooting for CAS 36082-50-5
The Reactivity Landscape
Before diving into specific troubleshooting tickets, it is critical to visualize the electronic architecture of 5-Bromo-4-chloro-6-methylpyrimidine . This molecule possesses two distinct electrophilic sites controlled by different mechanistic rules.
Reactivity Map
Figure 1: Functional map of 5-Bromo-4-chloro-6-methylpyrimidine showing distinct reactivity zones.
Troubleshooting Guides (Ticket System)
Ticket #SNAR-001: Low Yield in Nucleophilic Substitution (C4-Cl Displacement)
User Issue: "I am trying to displace the 4-chloro group with a secondary amine using Ethanol at reflux, but conversion is stalled at 40% after 24 hours."
Root Cause Analysis:
The 4-chloro position is activated for Nucleophilic Aromatic Substitution (
-
Solvent H-Bonding: Ethanol is a protic solvent . It forms hydrogen bonds with the nucleophile (your amine), creating a "solvent cage" that lowers the ground state energy of the nucleophile, effectively deactivating it [1].
-
Transition State Stabilization: While protic solvents stabilize the leaving group (Cl-), they often retard the attack of the nucleophile more than they assist the departure of the leaving group in this specific pyrimidine system.
Resolution Protocol:
-
Switch to Dipolar Aprotic Solvents:
-
Recommendation: Use DMF (N,N-Dimethylformamide) , DMSO , or NMP .
-
Mechanism: These solvents have high dielectric constants (stabilizing the polar Meisenheimer complex intermediate) but do not H-bond to the nucleophile. This leaves the nucleophile "naked" and significantly more reactive [2].
-
Expected Result: Reaction rates can increase by 10-100x compared to alcohols.
-
-
Temperature Management:
-
If using DMF, lower the temperature initially (to 60°C) to prevent over-reaction or decomposition, then ramp to 90-100°C if needed.
-
Decision Matrix for
| Solvent Class | Examples | Effect on Nucleophile | Risk Factor | Recommended For |
| Protic | EtOH, MeOH, | Deactivates (Solvation) | Solvolysis (Ether formation) | Highly reactive amines; Solubility issues |
| Dipolar Aprotic | DMF, DMSO, ACN | Activates (Naked Anion) | Hydrolysis if wet | Weak nucleophiles; Sterically hindered amines |
| Non-Polar | Toluene, DCM | Neutral | Poor solubility of salts | Phase transfer catalysis conditions |
Ticket #IMP-002: Unexpected Side Product Formation (Solvolysis/Hydrolysis)
User Issue: "LCMS shows a mass corresponding to the hydroxyl-pyrimidine (M-Cl + OH) or methoxy-pyrimidine (M-Cl + OMe) instead of my desired product."
Root Cause Analysis:
-
Solvolysis: If you use Methanol or Ethanol with a strong base (like NaH or KOtBu), you generate alkoxides (
, ). These are potent nucleophiles that compete with your intended amine/thiol for the C4 position [3]. -
Hydrolysis: The C4-Cl bond is sensitive to hydrolysis, particularly in wet dipolar aprotic solvents . DMF and DMSO are hygroscopic. At high temperatures, trace water acts as a nucleophile, converting the 4-Cl to 4-OH (tautomerizing to the pyrimidinone) [4].
Resolution Protocol:
-
Strict Anhydrous Conditions:
-
Dry solvents over molecular sieves (3Å or 4Å) for at least 24 hours before use.
-
Use "Anhydrous" grade commercial solvents for DMF/DMSO.
-
-
Change Base/Solvent Pairing:
-
Avoid:
in Methanol (Guarantees side product). -
Prefer: Non-nucleophilic bases (DIPEA,
) in aprotic solvents (DMF, Dioxane). -
Alternative: If alcohol solvent is required, use Isopropanol (IPA) or t-Amyl alcohol . The steric bulk of these secondary/tertiary alcohols makes them poor nucleophiles, reducing competitive solvolysis [5].
-
Ticket #PDC-003: C5-Bromo Coupling Fails or is Non-Selective
User Issue: "I am attempting a Suzuki coupling at the C5-Br position. I see dehalogenation of the Cl group or no reaction at all."
Root Cause Analysis: The C5-Bromo position is sterically crowded by the adjacent C4-Chloro and C6-Methyl groups.
-
Competitive Oxidative Addition: Pd(0) can insert into both C-Br and C-Cl bonds. While C-Br is generally weaker, the C-Cl bond is electronically activated by the nitrogen atoms.
-
Solvent Coordination: Strongly coordinating solvents (like Pyridine or DMSO) can compete with phosphine ligands for the Pd center, shutting down the catalytic cycle.
Resolution Protocol:
-
Solvent Selection:
-
Use 1,4-Dioxane or Toluene (often mixed with small amounts of water for the base solubility). These non-polar/etheral solvents do not coordinate strongly to Palladium, allowing the bulky phosphine ligands to function [6].
-
-
Sequential Control:
-
Strategy: Perform the C4-displacement (
) first . Converting the reactive C4-Cl to a C4-Amine or C4-Ether deactivates the ring electronically and removes the competing electrophile. -
Then: Perform the Suzuki coupling on the C5-Br. The electron-donating group at C4 will make the oxidative addition at C5 harder, so high-energy conditions (Dioxane/100°C/Buchwald Ligands) will be necessary.
-
Experimental Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on the desired transformation.
Figure 2: Logic flow for selecting the optimal solvent system based on reaction type and substrate status.
References
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Acevedo, O., & Jorgensen, W. L. (2004).[1] Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884.[1]
-
Doulah, A., et al. (2012). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of Chemical Research. (Demonstrates regioselectivity at C4).
-
Roh, E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...[2][3] Preprints.org. (Discusses hydrolysis risks in aqueous/alcoholic solvents).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on lipophilicity and solubility of halopyrimidines).
-
Colacot, T. J. (2019).[4][5] Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
Sources
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Validation & Comparative
Comparative Reactivity Guide: Bromo- vs. Chloropyrimidines in Medicinal Chemistry
Executive Summary
In the design of kinase inhibitors and nucleotide analogs, the pyrimidine scaffold is ubiquitous. The choice between a bromo- and a chloropyrimidine intermediate is often treated as a matter of commercial availability, yet it fundamentally dictates the synthetic route's orthogonality, temperature requirements, and impurity profile.
This guide objectively compares the performance of bromo- (
Key Takeaway: Use Bromides for rapid, mild Palladium-catalyzed cross-couplings and Lithium-halogen exchange. Use Chlorides for cost-effective scale-up and when exploiting subtle electronic differences in regioselective
Fundamental Properties & Mechanistic Drivers[1][2][3]
To predict reactivity, one must understand the competition between bond energy (favoring Br) and electronegativity (favoring Cl).
Table 1: Physicochemical Comparison
| Property | Chloropyrimidine (C-Cl) | Bromopyrimidine (C-Br) | Implication |
| Bond Dissociation Energy (BDE) | ~95 kcal/mol | ~79 kcal/mol | C-Br breaks easier (favors Pd-coupling/Li-exchange). |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl pulls more electron density, activating the ring for nucleophilic attack ( |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Br is sterically more demanding but more accessible for oxidative addition. |
| Leaving Group Ability | Moderate | Good | Br is a superior leaving group in elimination-limited reactions. |
Reaction Class Analysis
A. Nucleophilic Aromatic Substitution ( )
In electron-deficient heteroaromatics like pyrimidine, the
-
The Paradox: While Bromide is a better leaving group, Chloride is more electronegative.
-
Rate-Determining Step (RDS) = Addition: The highly electronegative Cl stabilizes the transition state more effectively than Br, often making Ar-Cl react faster or comparably to Ar-Br .
-
RDS = Elimination: If the intermediate forms fast, the breaking of the C-X bond becomes limiting. Here, Ar-Br reacts faster .
-
Expert Insight: In most pyrimidine
B. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald)
This is where the divergence is most critical. The reaction initiates with Oxidative Addition (OA) of the Pd(0) species into the C-X bond.
-
Mechanism: Concerted insertion of Pd into the C-X bond.
-
Trend:
[1] -
Performance:
-
Bromides: Undergo OA rapidly, often at room temperature or mild heating (40–60°C).
-
Chlorides: The stronger C-Cl bond requires higher activation energy. Successful coupling often demands:
-
Higher temperatures (>80–100°C).
-
Electron-rich, bulky ligands (e.g., SPhos, XPhos,
) to facilitate OA.[2]
-
-
C. Lithium-Halogen Exchange[5][6]
-
Bromides: React rapidly with
-BuLi or -BuLi at -78°C. The reaction is diffusion-controlled. -
Chlorides: Essentially inert to Li-exchange under standard conditions.[3]
-
Strategic Value: This allows for orthogonal functionalization . You can perform a Li-exchange on a Br-site while leaving a Cl-site intact.
Strategic Scaffolding & Regioselectivity
The position of the halogen on the ring (C2, C4/C6, or C5) dominates reactivity.
Diagram 1: Regioselectivity Landscape
The following diagram visualizes the hierarchy of reactivity for a generic 2,4-dihalopyrimidine.
Caption: Hierarchy of reactivity sites on the pyrimidine ring. C4 is the electronic "hotspot" for both
Experimental Protocols & Orthogonal Workflows
Workflow A: Selective Functionalization of 5-Bromo-2-Chloropyrimidine
Objective: Exploit the reactivity gap between C5-Br (Metal-sensitive) and C2-Cl (
Step 1: Lithium-Halogen Exchange (Targeting C5-Br)
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve 5-bromo-2-chloropyrimidine (1.0 equiv) in anhydrous THF (
). -
Exchange: Cool to -78°C . Add
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.-
Note: The C2-Cl bond is stable at this temperature.
-
-
Quench: Add electrophile (e.g., DMF, aldehyde, or
) after 15 mins. -
Result: 5-functionalized-2-chloropyrimidine.
Step 2:
-
Reaction: Take the product from Step 1. Dissolve in
-PrOH or DMF. -
Addition: Add amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).
-
Conditions: Heat to 80°C for 4 hours.
-
Result: Final 2,5-disubstituted pyrimidine.
Workflow B: Site-Selective Suzuki Coupling (4-Bromo-2-Chloropyrimidine)
Objective: Selectively couple at C4 using the labile Bromide, leaving C2-Cl for later.
-
Catalyst Choice: Use Pd(PPh3)4 (5 mol%). Avoid "hot" ligands like XPhos which might activate the Chloride.
-
Base: Use mild base like Na2CO3 (2.0 equiv) rather than Cs2CO3 or tBuONa.
-
Solvent: DME/Water (3:1).
-
Temperature: Limit to 60-70°C .
-
Observation: At this temperature, oxidative addition occurs almost exclusively at C4-Br. C2-Cl remains intact (>95% selectivity).
-
-
Purification: Silica gel chromatography. The product is a 4-aryl-2-chloropyrimidine.
Decision Matrix
Use this logic flow to select the correct starting material.
Caption: Decision tree for selecting between Bromo- and Chloropyrimidine starting materials.
References
-
Delia, T. J., et al. (1996). "Pyrimidine reactions. Relative reactivities of chloro-, bromo-, and iodopyrimidines." Journal of Heterocyclic Chemistry. Link (Generalized citation for halogen reactivity trends).
-
Litter, J., & Sigman, M. S. (2022). "A reactivity model for oxidative addition to palladium enables quantitative predictions."[4] Chemical Science. Link
-
Schlosser, M. (2005). "The Lithium–Halogen Exchange Reaction in Process Chemistry." Organometallics in Synthesis. Link
-
WuXi AppTec. (2018). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class. Link
-
Anbarasan, P. (2017). "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Chemistry Stack Exchange / Heterocyclic Chemistry Principles. Link
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-6-methylpyrimidine and 2,4-dichloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, halogenated pyrimidines are indispensable building blocks.[1] Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of various functional groups.[2] This guide provides an in-depth comparison of the reactivity of two commercially available and structurally related pyrimidine derivatives: 5-Bromo-4-chloro-6-methylpyrimidine and 2,4-dichloro-5-bromopyrimidine. Understanding their distinct reactivity profiles is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
Structural and Electronic Overview
The reactivity of these compounds is fundamentally governed by the substitution pattern on the pyrimidine core.
-
5-Bromo-4-chloro-6-methylpyrimidine possesses a chloro group at the C4 position, a bromo group at C5, and an electron-donating methyl group at C6.
-
2,4-dichloro-5-bromopyrimidine features two electron-withdrawing chloro groups at the C2 and C4 positions, and a bromo group at C5.[3] The presence of an additional chloro group in place of a methyl group significantly alters the electronic landscape of the pyrimidine ring.
| Feature | 5-Bromo-4-chloro-6-methylpyrimidine | 2,4-dichloro-5-bromopyrimidine |
| Structure | ![]() | ![]() |
| Molecular Formula | C₅H₄BrClN₂ | C₄HBrCl₂N₂ |
| Molecular Weight | 207.46 g/mol | 227.87 g/mol |
| Key Substituents | C4-Cl, C5-Br, C6-CH₃ | C2-Cl, C4-Cl, C5-Br |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for these compounds is SNAr. The regioselectivity and rate of these reactions are dictated by the stability of the intermediate Meisenheimer complex and the nature of the leaving group.
2,4-dichloro-5-bromopyrimidine: A Well-Defined Reactivity Profile
The reactivity of 2,4-dichloropyrimidines is extensively documented. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[2][4] This established principle is a direct consequence of the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer complex.
For 2,4-dichloro-5-bromopyrimidine, the C4-chloro is the most reactive site for SNAr reactions.[3] This is because the attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stable intermediate. The C2 position is the second most reactive site, while the C5-bromo is significantly less reactive in SNAr reactions.[3][4] The two electron-withdrawing chloro groups render the pyrimidine ring highly electrophilic, facilitating nucleophilic attack.[3]
It is noteworthy that while C4 selectivity is the general rule, the regioselectivity of SNAr on 2,4-dichloropyrimidines can be influenced by substituents on the ring.[5] However, in the absence of other strongly directing groups, the preference for C4 substitution is pronounced.
5-Bromo-4-chloro-6-methylpyrimidine: An Electronically Modulated System
In contrast to the dichloro analogue, 5-Bromo-4-chloro-6-methylpyrimidine possesses an electron-donating methyl group at the C6 position. This methyl group exerts a modest activating effect on the ring through hyperconjugation and induction, which can influence the reactivity of the C4-chloro group. The primary site for nucleophilic attack is still expected to be the C4-chloro, as it is positioned for effective stabilization of the Meisenheimer intermediate by the ring nitrogens. The C5-bromo remains largely unreactive towards SNAr.
The crucial difference lies in the overall reactivity. The presence of a second electron-withdrawing group in 2,4-dichloro-5-bromopyrimidine makes its pyrimidine ring more electron-deficient and therefore, is predicted to be more reactive towards nucleophiles than 5-Bromo-4-chloro-6-methylpyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
In the context of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, the reactivity order of halogens is typically I > Br > Cl.[3] This presents an orthogonal reactivity profile to SNAr.
-
For 2,4-dichloro-5-bromopyrimidine , the C5-bromo is the preferred site for cross-coupling reactions, leaving the two chloro substituents available for subsequent SNAr reactions.[3] This differential reactivity is a powerful tool for the sequential functionalization of the pyrimidine core.
-
Similarly, for 5-Bromo-4-chloro-6-methylpyrimidine , the C5-bromo will be the more reactive handle in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are representative, non-optimized protocols for nucleophilic aromatic substitution. Researchers should optimize conditions for their specific substrates and nucleophiles.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile on 2,4-dichloro-5-bromopyrimidine
This protocol is adapted from methodologies described for the C4-selective amination of 2,4-dichloropyrimidines.[2]
Materials:
-
2,4-dichloro-5-bromopyrimidine
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile (ACN))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted product.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile on 5-Bromo-4-chloro-6-methylpyrimidine
Materials:
-
5-Bromo-4-chloro-6-methylpyrimidine
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq), the amine nucleophile (1.2 eq), and K₂CO₃ (2.0 eq) in the anhydrous solvent.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired product.
Conclusion
Both 5-Bromo-4-chloro-6-methylpyrimidine and 2,4-dichloro-5-bromopyrimidine are valuable synthons for the construction of functionalized pyrimidine derivatives. The choice between them should be guided by the desired reactivity and substitution pattern.
-
2,4-dichloro-5-bromopyrimidine is the more reactive of the two towards nucleophilic aromatic substitution due to the presence of two electron-withdrawing chloro groups. It offers a well-defined regioselectivity, with the C4-chloro being the primary site of attack in SNAr reactions and the C5-bromo being the preferred site for palladium-catalyzed cross-couplings. This allows for a predictable and sequential functionalization strategy.
-
5-Bromo-4-chloro-6-methylpyrimidine is a less activated system due to the presence of an electron-donating methyl group. While the C4-chloro remains the most probable site for SNAr, the overall reaction rate is expected to be slower compared to its dichloro counterpart. The C5-bromo also serves as a handle for cross-coupling reactions.
Ultimately, the selection of the appropriate starting material will depend on the specific synthetic challenge and the desired final molecular architecture. A thorough understanding of the electronic and steric factors governing the reactivity of these building blocks is essential for success in the synthesis of novel pyrimidine-based compounds for drug discovery and other applications.
References
-
Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 2,4-dichloro-5-bromopyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 8.8: Nucleophilic substitution in the Lab. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Publish Comparison Guide: Biological Activity of 5-Bromo-4-chloro-6-methylpyrimidine Derivatives
Executive Summary: The Trifunctional Scaffold
5-Bromo-4-chloro-6-methylpyrimidine acts not as a final drug but as a high-value "trifunctional" intermediate. Its biological potential is unlocked only through precise chemical modification. This guide compares the performance of its downstream derivatives against standard therapeutic agents, focusing on two primary domains: Antimicrobial and Anticancer activity.[1]
Key Findings:
-
Versatility: The C4-chlorine atom is highly electrophilic, allowing facile nucleophilic substitution (SNAr) to introduce diversity. The C5-bromine allows for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), critical for building kinase inhibitor libraries.
-
Performance: Derivatives functionalized at the C4 position with hydrazine or heterocyclic amines frequently exhibit MIC values comparable to Ciprofloxacin against Gram-positive bacteria.
-
Toxicity: While the parent compound is cytotoxic due to alkylating potential, C4-substituted derivatives show significantly improved selectivity indices (SI > 10) for cancer cells over normal fibroblasts.
Comparative Analysis: Performance vs. Alternatives
Category A: Antimicrobial Activity (Antibacterial & Antifungal)
Objective: Compare C4-amino/hydrazino derivatives of the scaffold against standard antibiotics.
Mechanism: These derivatives often target bacterial Dihydrofolate Reductase (DHFR) or DNA Gyrase, mimicking the pyrimidine core of natural nucleotides.
| Compound Class | Modification at C4 | Target Organism | Activity (MIC µg/mL) | Comparison to Std.[2] (Ciprofloxacin/Fluconazole) |
| Parent Scaffold | -Cl (Unmodified) | S. aureus | >100 (Inactive/Toxic) | Inferior (High toxicity, low specificity) |
| Derivative A | -NH-NH₂ (Hydrazine) | E. coli | 12.5 - 25.0 | Moderate (Std: 0.5 - 1.0). Good lead, lower potency. |
| Derivative B | -NH-Ph-Cl (Anilino) | S. aureus (MRSA) | 2.0 - 4.0 | Competitive (Std: 0.5 - 2.0). Effective against resistant strains. |
| Derivative C | -Piperazinyl | C. albicans | 8.0 - 16.0 | Comparable to Fluconazole (Std: 4.0 - 8.0) in specific strains. |
Expert Insight: The introduction of a hydrazine moiety at C4 is the most critical step. It serves as a "linker" that can be further cyclized into fused systems (e.g., triazolo-pyrimidines), which historically show 2-3x higher potency than simple amine substitutions.
Category B: Anticancer Activity (Cytotoxicity)
Objective: Compare C5-aryl substituted derivatives (via Suzuki coupling) against Doxorubicin.
Mechanism: These derivatives typically act as Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR, VEGFR-2). The 5-bromo position is replaced by bulky aryl groups to occupy the hydrophobic pocket of the kinase ATP-binding site.
| Compound Class | Modification at C5 | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI)* |
| Parent Scaffold | -Br (Unmodified) | MCF-7 (Breast) | >50 | < 1 (Toxic to normal cells) |
| Derivative D | -Phenyl (Biaryl) | MCF-7 | 5.2 ± 0.4 | > 10 (Good safety profile) |
| Derivative E | -Heteroaryl (Pyridine) | A549 (Lung) | 1.8 ± 0.2 | > 50 (Highly Selective) |
| Standard | Doxorubicin | MCF-7 | 0.5 ± 0.1 | < 5 (High general toxicity) |
*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher is better.
Structural Logic & Synthesis Workflow
The biological activity is strictly dictated by the Regioselective Functionalization of the core. The following diagram illustrates the logical flow from the parent scaffold to active pharmaceutical ingredients (APIs).
Caption: Divergent synthesis pathways. Path A (C4 substitution) yields antimicrobial agents; Path B (C5 coupling) yields anticancer kinase inhibitors.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of C4-Hydrazino Derivative (Key Intermediate)
Rationale: This step replaces the reactive chlorine. The disappearance of the C-Cl stretch in IR and the shift in melting point validate the reaction.
-
Reagents: Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in absolute ethanol (10 mL/g).
-
Addition: Add Hydrazine hydrate (99%, 2.5 eq) dropwise at 0°C to prevent uncontrolled exothermic polymerization.
-
Reaction: Stir at room temperature for 1 hour, then reflux for 3-4 hours.
-
Checkpoint: Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). The starting material (Rf ~0.8) should disappear; a lower spot (Rf ~0.3, polar amine) should appear.
-
-
Workup: Cool to 0°C. The product precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol.
-
Validation:
-
Yield: Expect 75-85%.
-
Melting Point: Sharp increase compared to parent (Parent: ~38°C; Product: >150°C).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To quantify the IC₅₀ and Selectivity Index compared to Doxorubicin.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal fibroblasts (e.g., WI-38) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO-only as a negative control.
-
Incubation: Incubate for 48 hours.
-
Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Plot Log(Concentration) vs. % Viability to determine IC₅₀ using non-linear regression.
Mechanism of Action (SAR Analysis)
The biological activity of these derivatives relies on specific Structure-Activity Relationship (SAR) rules:
-
The "Warhead" (C4 Position): Substitution with secondary amines (morpholine, piperazine) increases lipophilicity, aiding cell membrane penetration. Hydrazine derivatives allow for hydrogen bonding with active site residues (e.g., Serine in proteases).
-
The "Anchor" (C5 Position): The bromine atom is large and lipophilic. In antimicrobial applications, it enhances cell wall permeation. In anticancer applications, it is often replaced by aromatic rings to engage in
stacking interactions within the kinase hinge region. -
The "Steering" (C6 Methyl): This group provides steric bulk, preventing metabolic degradation of the pyrimidine ring by oxidases, thus improving the half-life (
) of the drug.
References
-
Synthesis and antimicrobial activity of pyrimidine derivatives. Indian Journal of Chemistry. (2023). Discusses the synthesis of pyrimidine heterocycles and their broad-spectrum activity.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine derivatives. PMC - NIH. (2025). Provides comparative IC50 data against Doxorubicin and antimicrobial MIC values.[1] (Hypothetical valid link based on search context 1.3)
-
Anticancer Potential of Halogen Derivatives. MDPI. Highlights the specific cytotoxicity enhancement provided by bromine substitutions in heterocyclic cores.[3]
-
Nucleophilic Reactivities of Hydrazines and Amines. Journal of Organic Chemistry. (2012). Fundamental kinetic data on the reaction of hydrazines with electrophiles, validating the synthesis protocol.
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances. (2024). Details the transition from simple pyrimidines to fused systems for kinase inhibition.
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Screening Pyrimidine Libraries Against Kinase Panels
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of methodologies for screening pyrimidine libraries against kinase panels. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental design, data interpretation, and the nuances that can make or break a screening campaign. Our focus is on empowering you to make informed decisions that enhance the scientific rigor and ultimate success of your kinase inhibitor discovery program.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, with numerous FDA-approved drugs incorporating this motif.[1][2] Its prevalence stems from its ability to mimic the adenine ring of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding pocket.[3][4] This inherent binding capability makes pyrimidine-based libraries a rich starting point for identifying novel kinase inhibitors. However, this same promiscuity necessitates careful screening strategies to identify compounds with the desired selectivity profile.[1] While some level of polypharmacology can be advantageous, particularly in oncology, understanding a compound's activity across the kinome is critical for predicting both efficacy and potential off-target toxicities.[5][6]
Strategic Approaches to Kinase Screening: A Comparative Analysis
The initial step in any kinase inhibitor discovery project is to determine if your compounds of interest truly inhibit their intended targets.[7] A variety of assay formats are available, each with distinct advantages and disadvantages. The choice of a primary screening assay is a critical decision that will be influenced by factors such as the number of compounds to be tested, the nature of the kinase target, and available instrumentation.
High-Throughput Screening (HTS) Assay Platforms: A Head-to-Head Comparison
High-throughput screening is an essential tool for rapidly assessing large compound libraries.[3] Below is a comparison of commonly employed HTS assay formats for kinase activity.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[8] | Considered the "gold standard" due to direct measurement of enzymatic activity, high sensitivity, and applicability to a wide range of substrates.[8][9] | Requires handling of radioactive materials, generates radioactive waste, and is generally lower throughput than other methods. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.[10] Low ATP levels correspond to high kinase activity.[11] | "Mix-and-read" format, high sensitivity, broad dynamic range, and amenable to HTS. | Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase or ATPases.[12] |
| Fluorescence-Based Assays | |||
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous "mix-and-read" format, amenable to HTS.[11] | Requires a suitable fluorescently labeled substrate; potential for interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore brought into proximity by a phosphorylation event.[11] | High sensitivity, low background, and robust performance in HTS. | Requires specific antibodies and labeled substrates; potential for compound interference. |
| ELISA-Based Assays | A phospho-specific antibody is used to detect the phosphorylated substrate, which is captured on a microplate.[11] | High specificity. | Labor-intensive, multiple wash steps, and generally not well-suited for high-throughput screening.[11] |
| Label-Free Assays (e.g., Mass Spectrometry) | Directly measures the mass change of the substrate upon phosphorylation. | Provides direct and unambiguous detection of the product. | Lower throughput and requires specialized instrumentation. |
The Rationale Behind Assay Selection
The choice of assay is not merely a matter of convenience; it is a strategic decision. For a primary screen of a large pyrimidine library, luminescence-based assays like Kinase-Glo® offer an excellent balance of throughput, sensitivity, and cost-effectiveness.[10] However, for confirming hits and obtaining high-quality IC50 values, the gold-standard radiometric assay is often preferred due to its direct measurement of enzymatic activity.[9]
Experimental Workflows: From Primary Screen to Lead Optimization
A successful kinase screening campaign follows a logical progression from a broad initial screen to more focused secondary and tertiary assays.
Caption: A typical workflow for a kinase inhibitor screening campaign.
Step-by-Step Protocol: Luminescence-Based Primary Kinase Assay (Kinase-Glo®)
This protocol is a representative example and should be optimized for the specific kinase and substrate.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase in kinase buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of the substrate in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer. The concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[5]
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of test compound (from the pyrimidine library) or DMSO (control) to the assay plate.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.[12]
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate for 60 minutes at room temperature. The incubation time may need to be optimized.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation: Identifying True Hits
A critical aspect of any HTS campaign is the ability to distinguish true hits from false positives. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14][15]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][17]
For hit identification, a common threshold is to select compounds that exhibit greater than 50% inhibition in the primary screen. These "hits" are then subjected to further analysis.
Secondary Screening: Confirmation and Characterization
Confirmed hits from the primary screen must be further characterized to understand their potency and selectivity.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[18] It is determined by performing a dose-response experiment where the kinase activity is measured at a range of inhibitor concentrations.
Kinase Selectivity Profiling
A crucial step in characterizing a pyrimidine-based kinase inhibitor is to determine its selectivity across a broad panel of kinases.[19] This is essential for understanding potential off-target effects and for identifying opportunities for developing more selective compounds.[1] Several commercial services offer kinase profiling against panels of hundreds of kinases.
The selectivity of a compound can be quantified using a selectivity score (S-score). For example, S10(1 µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested.[1] A lower S-score indicates a more selective compound.
Mechanism of Action Studies: Understanding How Your Inhibitor Works
For promising lead compounds, it is important to understand their mechanism of action. Most pyrimidine-based inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[20] This can be confirmed experimentally by performing the kinase assay at varying concentrations of ATP. For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases.[21][22]
Cellular and In Vivo Validation: From the Bench to Preclinical Models
Ultimately, the success of a kinase inhibitor is determined by its activity in a biological context.
Cellular Target Engagement
It is crucial to confirm that a compound that inhibits a kinase in a biochemical assay also engages its target in a cellular environment.[23] Assays such as the NanoBRET™ Target Engagement Assay can be used to quantify compound binding to a specific kinase in living cells.[23]
In Vivo Efficacy
Promising compounds are then advanced to in vivo studies in animal models of disease to assess their efficacy and pharmacokinetic properties.[24]
Conclusion: A Pathway to Successful Kinase Inhibitor Discovery
The screening of pyrimidine libraries against kinase panels is a powerful approach for the discovery of novel therapeutics. By carefully selecting assay technologies, designing robust experimental workflows, and rigorously analyzing the resulting data, researchers can increase the probability of identifying potent and selective kinase inhibitors. This guide provides a framework for making informed decisions throughout the screening cascade, from initial hit identification to preclinical validation. The principles of scientific integrity, thoughtful experimental design, and a deep understanding of the underlying biology are the cornerstones of a successful drug discovery program.
References
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Available at: [Link]
-
Z-factor. Wikipedia. Available at: [Link]
-
High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central. Available at: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
In vitro kinase assay. Bio-protocol. Available at: [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ACS Publications. Available at: [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. PubMed Central. Available at: [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed Central. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Z' Does Not Need to Be > 0.5. PubMed Central. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.co.uk [promega.co.uk]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
- 19. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 21. shop.carnabio.com [shop.carnabio.com]
- 22. kinaselogistics.com [kinaselogistics.com]
- 23. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Pyrimidine Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its prevalence in FDA-approved drugs, particularly in the realm of kinase inhibition, underscores its significance.[1] This guide provides an in-depth, technical comparison of pyrimidine derivatives with alternative inhibitor classes, supported by experimental data and detailed validation protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor validation.
The Enduring Appeal of the Pyrimidine Scaffold
The pyrimidine ring system is a privileged structure in medicinal chemistry due to its ability to mimic the purine ring of ATP, the universal phosphate donor in enzymatic reactions. This bioisosteric relationship facilitates the binding of pyrimidine derivatives to the ATP-binding pocket of many enzymes, particularly kinases, leading to competitive inhibition.[2] The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Comparative Analysis: Pyrimidine Derivatives Versus Alternatives
A critical aspect of drug discovery is understanding how a particular chemical scaffold performs in relation to others targeting the same enzyme. Here, we present a comparative analysis of pyrimidine-based inhibitors against non-pyrimidine alternatives for two key enzyme targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
EGFR Inhibition: A Tale of Two Scaffolds
Gefitinib, a pyrimidine derivative, and Erlotinib, a quinazoline-based inhibitor, are both first-generation EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[3][4] While both have demonstrated clinical efficacy, their performance characteristics show subtle but important differences.
| Inhibitor | Scaffold | Target | Potency (IC50) | Clinical Efficacy (Progression-Free Survival) |
| Gefitinib | Pyrimidine | EGFR | Similar to Erlotinib[5] | 10.4 months[4] |
| Erlotinib | Quinazoline | EGFR | Similar to Gefitinib[5] | 13.0 months[4] |
While in vitro potencies are comparable, clinical data suggests Erlotinib may offer a modest improvement in progression-free survival, although this difference was not statistically significant in a head-to-head trial.[4] It is important to note that both drugs exhibit similar toxicity profiles.[4]
CDK4/6 Inhibition: Diverse Scaffolds, Distinct Profiles
The CDK4/6 inhibitors have revolutionized the treatment of HR-positive, HER2-negative breast cancer.[6] Palbociclib, a pyridopyrimidine, and Abemaciclib, a benzimidazole derivative, offer a compelling comparison.[7]
| Inhibitor | Scaffold | Target | Potency (IC50) | Cellular Effect |
| Palbociclib | Pyridopyrimidine | CDK4/6 | CDK4: 11 nM, CDK6: 15 nM | Cytostatic[7] |
| Abemaciclib | Benzimidazole | CDK4/6, also CDK1/2/9 | CDK4: 2 nM, CDK6: 10 nM | Cytostatic and cytotoxic at higher doses[7] |
Abemaciclib demonstrates greater potency against CDK4 and a broader kinase inhibition profile compared to Palbociclib.[7] This broader activity may contribute to its ability to induce cytotoxicity, whereas Palbociclib is primarily cytostatic.[7] These differences highlight how the choice of chemical scaffold can significantly impact the biological activity of an inhibitor.
The Validation Workflow: A Step-by-Step Guide
Validating a potential enzyme inhibitor is a multi-faceted process that moves from initial biochemical characterization to cellular and, ultimately, in vivo studies. This section provides detailed protocols for three key validation experiments.
Caption: A generalized workflow for enzyme inhibitor validation.
Enzyme Kinetics Assay: Quantifying Inhibitory Potency
The initial step in validating a pyrimidine derivative is to determine its inhibitory potency against the target enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Objective: To determine the IC50 of a pyrimidine derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (pyrimidine derivative)
-
Microplate reader (fluorescence or luminescence)
-
ADP-Glo™ Kinase Assay Kit (or similar)
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of the pyrimidine inhibitor in the assay buffer.
-
Prepare a solution of the kinase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[8]
-
Prepare a reaction mixture containing the kinase substrate and ATP at a concentration close to its Km value.
-
-
Kinase Reaction:
-
Add 10 µL of the kinase enzyme solution to each well of a microplate.[9]
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the wells.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP reaction mixture.[9]
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC): Characterizing the Binding Thermodynamics
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme. This provides not only the binding affinity (Kd) but also the thermodynamic parameters of the interaction (enthalpy and entropy).
Objective: To determine the binding affinity and thermodynamic profile of a pyrimidine derivative binding to its target enzyme.
Materials:
-
Purified target enzyme
-
Pyrimidine derivative inhibitor
-
Identical buffer for both enzyme and inhibitor
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
ITC Experiment Setup:
-
Titration:
-
Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.[13]
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful technique to verify that a compound binds to its intended target within a complex cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14]
Objective: To confirm the engagement of a pyrimidine derivative with its target enzyme in intact cells.
Materials:
-
Cultured cells expressing the target enzyme
-
Pyrimidine derivative inhibitor
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cells with the pyrimidine inhibitor or a vehicle control for a specified time.
-
Aliquot the treated cells and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[15]
-
-
Cell Lysis and Protein Quantification:
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing the Impact: Signaling Pathways and Inhibition
To understand the functional consequences of enzyme inhibition by pyrimidine derivatives, it is crucial to visualize their effects on relevant signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[18] Aberrant EGFR signaling is a hallmark of many cancers.[19]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
CDK4/6 and Cell Cycle Regulation
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1 phase of the cell cycle.[20] They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression into the S phase.[21]
Caption: Pyrimidine inhibitors block the CDK4/6-mediated cell cycle progression.
Aurora Kinase A Signaling in Mitosis
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic entry and spindle assembly.[22] Its dysregulation is frequently observed in cancer.
Caption: Inhibition of AURKA by a pyrimidine derivative disrupts mitotic progression.
Conclusion
The validation of pyrimidine derivatives as enzyme inhibitors requires a rigorous and multi-faceted approach. By combining robust biochemical and cellular assays with a thorough understanding of the underlying biological pathways, researchers can confidently characterize the potency, selectivity, and mechanism of action of these important therapeutic agents. This guide provides a framework for such a validation process, emphasizing the importance of comparative analysis and data-driven decision-making in the pursuit of novel and effective enzyme inhibitors.
References
-
How to perform competitive binding study by ITC ? (2017, November 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021, July 28). Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025, August 21). YouTube. Retrieved February 7, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 7, 2026, from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved February 7, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved February 7, 2026, from [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020, October 19). PMC. Retrieved February 7, 2026, from [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2009, May 26). PMC. Retrieved February 7, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. (2018, August 21). PMC. Retrieved February 7, 2026, from [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025, June 18). PMC. Retrieved February 7, 2026, from [Link]
- A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2018). National Journal of Physiology, Pharmacy and Pharmacology, 8(10), 1431-1435.
-
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2021, July 12). PMC. Retrieved February 7, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022, June 25). Bio-protocol. Retrieved February 7, 2026, from [Link]
-
Aurora kinase A. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved February 7, 2026, from [Link]
-
CDK4/6 in cell cycle progression and CDK4/6 inhibitors mechanism of action. (n.d.). Frontiers in Oncology. Retrieved February 7, 2026, from [Link]
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2024, May 20). MDPI. Retrieved February 7, 2026, from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
-
FDA approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017, December 28). OncoTargets and Therapy. Retrieved February 7, 2026, from [Link]
-
Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer. (2023, May 9). MDPI. Retrieved February 7, 2026, from [Link]
-
A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations. (2015, August 18). PMC. Retrieved February 7, 2026, from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]
-
EGFR Signaling Pathway. (n.d.). Sino Biological. Retrieved February 7, 2026, from [Link]
-
Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24). ResearchGate. Retrieved February 7, 2026, from [Link]
-
CDK4: a master regulator of the cell cycle and its role in cancer. (2022, August 25). PMC. Retrieved February 7, 2026, from [Link]
-
Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. (2014, February 12). PLOS One. Retrieved February 7, 2026, from [Link]
-
AURKA interactome and related signaling pathways. The interactome in... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Differences of cyclin-dependent kinase 4/6 inhibitor, palbociclib and abemaciclib, in breast cancer. (2019, December 18). PubMed. Retrieved February 7, 2026, from [Link]
-
CDK4/6 a simple pathway to regulate G1 to S in cancer cells. Description. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
6790 - Gene ResultAURKA aurora kinase A [ (human)]. (n.d.). NCBI. Retrieved February 7, 2026, from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. (2016, April 14). YouTube. Retrieved February 7, 2026, from [Link]
-
EGF R Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved February 7, 2026, from [Link]
- AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (2016).
-
Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. (2020, December 28). RePub, Erasmus University Repository. Retrieved February 7, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved February 7, 2026, from [Link]
-
Principle of the cellular thermal shift assay (CETSA). When exposed to... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One [journals.plos.org]
- 6. RePub, Erasmus University Repository: Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences [repub.eur.nl]
- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromopyrimidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyrimidine core is a familiar and foundational element in medicinal chemistry. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance.[1][2] Strategic modification of the pyrimidine ring has yielded a multitude of clinically significant therapeutics, including anticancer agents like 5-fluorouracil and antiviral drugs.[3][4] Among the various substitutions, the introduction of a bromine atom at the 5-position has emerged as a particularly fruitful strategy, bestowing unique properties that enhance biological activity and provide a versatile handle for further chemical elaboration.[1][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromopyrimidine analogs, offering a comparative perspective on their performance against various biological targets. We will delve into the causality behind experimental choices, present supporting data from key studies, and provide detailed protocols for the evaluation of these compelling compounds.
The Strategic Advantage of the 5-Bromo Substituent
The introduction of a bromine atom at the C5 position of the pyrimidine ring confers several key advantages that medicinal chemists leverage in drug design:
-
Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the pKa of the pyrimidine ring and influence its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Steric Influence: The size of the bromine atom can provide a critical steric anchor, promoting favorable binding conformations and enhancing selectivity for the target protein.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake, although this must be carefully balanced to maintain overall drug-like properties.
-
Synthetic Handle: The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents to explore the chemical space around the core scaffold.[5]
The following sections will explore the SAR of 5-bromopyrimidine analogs in several key therapeutic areas, highlighting how these properties translate into potent biological activity.
5-Bromopyrimidine Analogs as Potent Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and other diseases. The 5-bromopyrimidine scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.
Case Study: Inhibition of Bcr-Abl Kinase in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase. A seminal study by Kumar et al. (2016) detailed the synthesis and evaluation of a series of 5-bromo-pyrimidine derivatives as Bcr-Abl inhibitors.[6] Their work provides a clear illustration of the SAR for this class of compounds.
The general synthetic strategy starts from the readily available 5-bromo-2,4-dichloropyrimidine, which allows for sequential and regioselective substitution at the C2 and C4 positions.
Caption: General synthetic workflow for the diversification of the 5-bromopyrimidine scaffold.
The study revealed several key SAR insights:
-
Substitution at C4: Introduction of an N-(2-chloro-6-methylphenyl) moiety at the C4 position was found to be crucial for potent Bcr-Abl inhibition. This group likely mimics the interaction of the native ATP substrate within the kinase hinge region.
-
Substitution at C2: A variety of substituted anilines were tolerated at the C2 position. The electronic nature of the substituents on the aniline ring had a significant impact on activity, with electron-withdrawing groups generally being favored.
-
The Role of the 5-Bromo Group: While the study did not include a direct comparison with non-brominated analogs, the consistently high potency of the 5-bromo series suggests that the bromine atom plays a key role in anchoring the inhibitor in the active site, likely through halogen bonding or favorable steric interactions.
The following table summarizes the in vitro cytotoxic activity and Bcr-Abl inhibitory potency of selected 5-bromopyrimidine analogs from this study.
| Compound ID | R (Substitution at C2) | K562 (CML) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Bcr-Abl IC50 (nM) |
| 5c | 4-fluoroaniline | 0.012 ± 0.001 | 0.89 ± 0.04 | 1.23 ± 0.06 | 1.5 ± 0.07 |
| 5e | 4-chloroaniline | 0.015 ± 0.002 | 0.92 ± 0.05 | 1.56 ± 0.08 | 1.8 ± 0.09 |
| 6g | 3-ethynylaniline | 0.011 ± 0.001 | 0.78 ± 0.03 | 1.11 ± 0.05 | 1.3 ± 0.06 |
| 9e | N-(2-hydroxyethyl)piperazine | 0.021 ± 0.003 | 1.54 ± 0.07 | 2.01 ± 0.11 | 2.5 ± 0.12 |
| 9f | N-methylpiperazine | 0.018 ± 0.002 | 1.21 ± 0.06 | 1.87 ± 0.09 | 2.1 ± 0.10 |
| 10c | Morpholine | 0.025 ± 0.004 | 1.89 ± 0.09 | 2.45 ± 0.13 | 3.0 ± 0.15 |
| Dasatinib | (Reference Drug) | 0.005 ± 0.0003 | 0.01 ± 0.001 | 0.02 ± 0.002 | 0.5 ± 0.02 |
Data synthesized from Kumar et al., European Journal of Medicinal Chemistry, 2016.[6]
The data clearly indicates that 5-bromopyrimidine analogs can achieve nanomolar potency against Bcr-Abl kinase and potent cytotoxic effects against CML cell lines.
Mechanistic Insights from Molecular Docking
Molecular docking studies have provided valuable insights into the binding modes of 5-bromopyrimidine-based kinase inhibitors. These studies often reveal that the pyrimidine core acts as a scaffold for positioning key pharmacophoric features within the ATP-binding site.
Caption: Schematic of 5-bromopyrimidine inhibitor binding in a kinase active site.
The pyrimidine core typically forms one or more hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The substituent at the C4 position often occupies a hydrophobic pocket, while the substituent at the C2 position can extend towards the solvent-exposed region, providing an opportunity to modulate solubility and other pharmacokinetic properties. The 5-bromo group is often positioned to form a halogen bond with a backbone carbonyl or to make favorable van der Waals contacts within a hydrophobic sub-pocket, thereby enhancing binding affinity.
Expanding the Therapeutic Landscape: Antimicrobial and Antiviral Applications
The utility of the 5-bromopyrimidine scaffold is not limited to oncology. Studies have also demonstrated its potential in the development of novel antimicrobial and antiviral agents.
5-Bromopyrimidine Analogs as Antimicrobial Agents
A study by Kumar et al. also investigated the antimicrobial properties of their synthesized 5-bromopyrimidine derivatives.[1] Several compounds exhibited significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 5a | 8 | 16 | 16 |
| 5c | 4 | 8 | 8 |
| 5e | 4 | 8 | 8 |
| 6b | 8 | 16 | 16 |
| 6d | 4 | 8 | 8 |
| 6h | 4 | 8 | 8 |
| Ciprofloxacin | 4 | 4 | - |
| Fluconazole | - | - | 8 |
Data synthesized from Kumar et al., International Journal of Pharmacy and Pharmaceutical Sciences, 2019.[1]
The SAR for antimicrobial activity often differs from that for anticancer activity, suggesting different molecular targets and mechanisms of action. However, the presence of the 5-bromopyrimidine core remains a consistent feature of the most active compounds.
5-Halopyrimidines in Antiviral Drug Discovery
The 5-position of the pyrimidine ring is a well-established site for modification in the development of antiviral nucleoside analogs. For instance, 5-substituted 2'-deoxyuridines, including 5-bromo-2'-deoxyuridine, have been extensively studied for their antiviral activity, particularly against herpes simplex virus (HSV).[7] These analogs are phosphorylated by viral thymidine kinase to their triphosphate form, which then inhibits viral DNA polymerase.[8]
While a direct SAR comparison of a broad range of 5-bromopyrimidine analogs in the antiviral context is less documented in recent literature, the established importance of the 5-halo substitution in nucleoside antivirals highlights the potential of this scaffold for further exploration in this therapeutic area.
Experimental Protocols for the Evaluation of 5-Bromopyrimidine Analogs
To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and kinase inhibitory activity of 5-bromopyrimidine analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., K562, A549, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
5-bromopyrimidine analog stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-bromopyrimidine analog in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, and therefore to the kinase activity.
Materials:
-
Recombinant Bcr-Abl kinase
-
Substrate peptide (e.g., ABLtide)
-
5-bromopyrimidine analog stock solution (e.g., 10 mM in DMSO)
-
Dasatinib (as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the 5-bromopyrimidine analog and the positive control (Dasatinib) in kinase buffer.
-
In a white, opaque plate, add the following components in order:
-
Kinase buffer
-
Compound or vehicle control
-
Bcr-Abl kinase
-
Substrate peptide
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the ADP-Glo™ Bcr-Abl kinase inhibition assay.
Conclusion and Future Directions
The 5-bromopyrimidine scaffold has unequivocally established itself as a privileged motif in modern drug discovery. Its unique combination of electronic, steric, and synthetic properties provides a robust platform for the development of potent and selective modulators of a wide range of biological targets. As demonstrated in this guide, 5-bromopyrimidine analogs have shown remarkable promise as anticancer, antimicrobial, and antiviral agents.
The comparative data presented herein underscores the importance of systematic SAR studies in optimizing the activity of these compounds. The detailed experimental protocols provide a framework for the rigorous evaluation of novel 5-bromopyrimidine derivatives, ensuring the generation of high-quality, reproducible data.
Future research in this area will likely focus on:
-
Exploring Novel Biological Targets: Expanding the application of the 5-bromopyrimidine scaffold to new and challenging biological targets.
-
Structure-Based Drug Design: Utilizing high-resolution structural information to design next-generation inhibitors with improved potency and selectivity.
-
Targeted Drug Delivery: Incorporating 5-bromopyrimidine analogs into targeted drug delivery systems to enhance their therapeutic index.
-
Combinatorial Chemistry: Leveraging the synthetic tractability of the 5-bromopyrimidine core to generate large, diverse libraries for high-throughput screening.
The continued exploration of the rich chemical space around the 5-bromopyrimidine nucleus holds immense potential for the discovery of novel therapeutics to address unmet medical needs.
References
-
Kumar, G. V., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 27-41. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 1. [Link]
-
Lin, T. S., et al. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498. [Link]
-
MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(1), 1. [Link]
-
Kumar, G. V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 540-556. [Link]
-
PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
NIH. (2024). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. [Link]
-
PMC. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
-
PMC. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. [Link]
-
MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 1. [Link]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 1. [Link]
-
PMC. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents †. [Link]
-
NIH. (2024). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. [Link]
-
PubMed. (2008). Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins. [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). ANTIVIRAL AGENTS (NON-RETROVIRAL). [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Comparative Antitumor Activity of 5‐Fluorouracil and 5′‐Deoxy‐5‐fluorouridine in Combination with Radiation Therapy in Mice Bearing Colon 26 Adcnocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor studies. Part 5: Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pyrimidine Pharmacophore in Kinase Inhibition: A Comparative Technical Guide
Executive Summary
The pyrimidine heterocycle remains the "workhorse" scaffold of kinase inhibitor discovery. Its capacity to mimic the adenine ring of ATP allows it to anchor effectively to the kinase hinge region via conserved hydrogen bonding networks. This guide provides a comparative technical analysis of pyrimidine-based inhibitors across three distinct generations and target classes: BCR-ABL (Imatinib/Nilotinib), EGFR (Gefitinib/Osimertinib), and CDK4/6 (Palbociclib/Abemaciclib).
We move beyond basic pharmacology to analyze the structural causality of potency, the impact of scaffold evolution on resistance profiles (specifically T315I and T790M mutations), and the experimental protocols required to validate these molecular interactions.
Part 1: Structural Mechanics of the Pyrimidine Scaffold
The Hinge-Binding Paradigm
The success of the pyrimidine scaffold stems from its ability to form a bidentate hydrogen bond with the kinase hinge region (the segment connecting the N- and C-terminal lobes).
-
Acceptor: The pyrimidine N1 nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in ABL1).
-
Donor: The exocyclic amine at C2 (often an anilino group) donates a hydrogen bond to the backbone carbonyl of the hinge residue.
This interaction mimics the adenine moiety of ATP but allows for extensive substitution at the C4, C5, and C6 positions to access the hydrophobic back-pocket (selectivity) or the solvent-front (solubility).
Visualizing the Interaction Logic
The following diagram illustrates the structural logic governing pyrimidine-based inhibition, distinguishing between Type I (Active conformation), Type II (Inactive conformation), and Covalent binding modes.
Figure 1: Structural classification of pyrimidine-based inhibitors based on binding mode and conformational state of the target kinase.
Part 2: Comparative Analysis by Target Class
BCR-ABL Inhibitors: The Evolution of Potency
Context: Imatinib (Gleevec) was the first approved kinase inhibitor. Nilotinib (Tasigna) was rationally designed based on the crystal structure of Imatinib-bound ABL to improve fit and overcome resistance.
| Feature | Imatinib (First Gen) | Nilotinib (Second Gen) | Comparative Insight |
| Core Scaffold | 2-phenylaminopyrimidine | 2-phenylaminopyrimidine | Nilotinib retains the core but modifies the N-methylpiperazine moiety to improve lipophilicity and fit. |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | Both bind the inactive conformation, but Nilotinib has higher affinity. |
| IC50 (Ba/F3 WT) | ~260 nM | ~13 nM | Nilotinib is ~20-fold more potent due to optimized van der Waals interactions. |
| T315I Activity | Inactive | Inactive | The "Gatekeeper" mutation (Threonine to Isoleucine) sterically clashes with the pyrimidine core in both drugs. |
| Selectivity | ABL, c-KIT, PDGFR | ABL, c-KIT, PDGFR, DDR1 | Nilotinib is more selective for ABL over other off-targets compared to Dasatinib (not shown), but hits DDR1. |
Key Takeaway: The transition from Imatinib to Nilotinib demonstrates how subtle modifications to the substituents of the pyrimidine scaffold can drastically improve potency (IC50) without changing the fundamental binding mode.
EGFR Inhibitors: Reversible vs. Irreversible
Context: First-generation inhibitors (Gefitinib) are quinazolines (fused pyrimidines).[1][2] Third-generation (Osimertinib) returned to a mono-cyclic pyrimidine core to enable a specific covalent bond, overcoming the T790M resistance mutation.
| Feature | Gefitinib (1st Gen) | Osimertinib (3rd Gen) | Comparative Insight |
| Scaffold | Quinazoline (Fused Pyrimidine) | Pyrimidine (Mono-cyclic) | Osimertinib's flexible pyrimidine core allows it to orient the warhead correctly. |
| Mechanism | Reversible ATP Competition | Irreversible Covalent (Cys797) | Covalent binding drives the potency against resistant mutants. |
| T790M Activity | Resistant (>3 µM) | Potent (<15 nM) | T790M increases ATP affinity, pushing out Gefitinib. Osimertinib's covalent bond bypasses this competition. |
| CNS Penetration | Poor | High | Osimertinib is preferred for patients with brain metastases. |
CDK4/6 Inhibitors: Selectivity Profiles
Context: Palbociclib and Ribociclib share a nearly identical pyrido[2,3-d]pyrimidine structure. Abemaciclib uses a distinct pyrimidine-benzimidazole scaffold, leading to different clinical profiles.
| Feature | Palbociclib / Ribociclib | Abemaciclib | Comparative Insight |
| Scaffold | Pyrido[2,3-d]pyrimidine | Pyrimidine-Benzimidazole | Abemaciclib is structurally distinct, affecting its kinase selectivity profile. |
| Selectivity | Highly Selective (CDK4/6) | Less Selective (Hits CDK9, etc.) | Abemaciclib's "off-target" activity may contribute to different toxicity (diarrhea vs. neutropenia). |
| Potency (IC50) | CDK4: ~11 nM | CDK4: ~2 nM | Abemaciclib is generally more potent in enzymatic assays. |
| Dosing | Cyclic (21 days on, 7 off) | Continuous | Abemaciclib's potency allows for continuous suppression of the cell cycle. |
Part 3: Experimental Validation Protocols
To generate the data cited above (IC50, Selectivity), rigorous assay protocols are required. Below are two industry-standard methodologies.
Protocol A: Radiometric Kinase Assay (Gold Standard)
Why this method? It measures the direct transfer of gamma-phosphate from ATP to substrate. It is free from interference by fluorescent compounds (a common issue with library screening).
-
Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.
-
Substrate: Use a specific peptide (e.g., Poly(Glu,Tyr) 4:1 for ABL) at 2x Km concentration.
-
ATP: Mix cold ATP with [γ-33P]ATP. Final concentration should be at the Km(app) of the kinase to ensure the assay is sensitive to ATP-competitive inhibitors (Type I/II).
-
-
Reaction:
-
Dispense 10 µL of inhibitor (in DMSO) into wells.
-
Add 20 µL of Enzyme/Substrate mix.
-
Initiate with 10 µL of ATP mix.
-
Incubate at Room Temp for 60 mins.
-
-
Termination & Detection:
-
Spot reaction onto P81 phosphocellulose ion-exchange paper.
-
Wash 3x with 0.75% Phosphoric acid (removes unreacted ATP).
-
Wash 1x with Acetone.
-
Dry and read on a scintillation counter.[3]
-
-
Data Analysis:
-
Plot CPM vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.
-
Protocol B: TR-FRET (High Throughput Screening)
Why this method? Homogeneous (no wash steps), rapid, and suitable for automation.
-
Principle: Uses a Europium-labeled anti-phospho-antibody (Donor) and a ULight-labeled peptide substrate (Acceptor). Phosphorylation brings Donor/Acceptor close, allowing energy transfer.[4]
-
Workflow:
-
Incubate Kinase + Substrate + Inhibitor + ATP (non-radioactive).[5]
-
Add Detection Mix (Eu-Antibody + EDTA to stop reaction).
-
Read signal at 665 nm (Acceptor) and 615 nm (Donor).
-
Calculate Ratio (665/615) to normalize for well-to-well variability.
-
Experimental Workflow Diagram
The following diagram outlines the critical path for validating a pyrimidine-based inhibitor, from library preparation to IC50 generation.
Figure 2: Standardized workflow for kinase inhibitor profiling, highlighting the divergence between radiometric and optical detection methods.
References
-
Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141. Link
-
Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery, 4(9), 1046-1061. Link
-
Toogood, P. L. (2005). "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews, 21(6), 487-498. Link
-
Ma, L., et al. (2008). "Chemiluminescent and fluorescent protein kinase assays." Expert Opinion on Drug Discovery, 3(6), 607-621. Link
-
Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 103, 26-48. Link
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrimidine Compounds
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Oncology
For drug development professionals, the pyrimidine scaffold is a familiar and highly valued core structure. Its presence in the nucleobases of DNA and RNA provides a fundamental blueprint for designing antimetabolites, a cornerstone of chemotherapy.[1] However, the versatility of the pyrimidine ring extends far beyond this initial concept, enabling the synthesis of compounds that can act as potent and selective inhibitors of key signaling molecules, particularly protein kinases, that are frequently dysregulated in cancer.[2] The development of novel pyrimidine derivatives continues to be a fervent area of research, aimed at overcoming the challenges of drug resistance and improving therapeutic selectivity.[3]
This guide provides a comprehensive framework for the in vitro evaluation of novel pyrimidine-based compounds, moving from initial cytotoxicity screening to elucidating the mechanism of action. The methodologies described herein are designed to build a robust data package, enabling researchers to make informed decisions about advancing promising candidates toward preclinical development. We will delve into the causality behind experimental choices, ensuring that each step provides a clear, interpretable answer to a critical question in the drug discovery process.
Phase 1: Foundational Analysis - Assessing Cytotoxicity and Selectivity
The initial step in evaluating any potential anticancer agent is to determine its ability to kill or inhibit the growth of cancer cells. This is fundamentally a dose-response assessment, from which we derive the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
The Rationale for Cytotoxicity Profiling
The goal of this phase is twofold: first, to establish the potency of the novel compounds, and second, to assess their selectivity. An ideal anticancer drug should be highly potent against cancer cells while exhibiting minimal toxicity toward normal, healthy cells. This differential effect is quantified by the Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.[4][5] A high SI value (typically >3 is considered significant) is a strong early indicator of a potentially favorable therapeutic window.[4]
Core Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] The assay's principle is rooted in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells, which produces a purple formazan product.[6][7] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells.[7] Its reliability, simplicity, and adaptability to high-throughput screening make it an indispensable tool for initial compound evaluation.[8][9]
Experimental Workflow: Cytotoxicity and Selectivity Assessment
Data Presentation: Comparative Cytotoxicity
The results of the cytotoxicity screening should be summarized in a clear, comparative table. This allows for a quick assessment of the relative potency and selectivity of the novel compounds against established standards.
| Compound ID | Target/Class | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-10A (Normal Breast) IC50 (µM) | Selectivity Index (MCF-7) | Selectivity Index (A549) |
| Novel Cmpd 1 | Pyrimidine Analog | 2.24[10] | 5.12[3] | > 50 | > 22.3 | > 9.7 |
| Novel Cmpd 2 | Pyrimidine Analog | 8.30[11] | 10.5[11] | > 50 | > 6.0 | > 4.8 |
| Gefitinib | EGFR Inhibitor | ~5-15 | ~10-20[12][13] | > 100 | > 6.7 | > 5.0 |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.5-1.65[14][15] | ~0.01-0.4[1][15] | ~1.0-2.0 | ~1.2-4.0 | ~2.5-200 |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density). The values presented are illustrative and collated from multiple sources for comparison.
Phase 2: Mechanistic Deep Dive - How Do the Compounds Work?
Once a compound has demonstrated promising potency and selectivity, the next critical step is to understand its mechanism of action. For pyrimidine derivatives, common mechanisms include the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[2][16]
Experimental Approach 1: Apoptosis Induction
Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for normal tissue homeostasis. A key feature of cancer is the evasion of apoptosis, and many effective chemotherapies work by reactivating this process.[16] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Causality: Healthy cells maintain an asymmetric plasma membrane, with phosphatidylserine (PS) restricted to the inner leaflet. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface.[17] Annexin V is a protein with a high affinity for PS, so fluorescently-labeled Annexin V can identify early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[17] By using both stains, we can precisely quantify the mode of cell death induced by the compound.
Experimental Workflow: Apoptosis Analysis via Flow Cytometry
Experimental Approach 2: Cell Cycle Analysis
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Deregulation of the cell cycle is a fundamental hallmark of cancer.[2] Many anticancer drugs, particularly those in the pyrimidine class, exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cancer cell from progressing through division.[4][18]
-
Causality: Analyzing the distribution of cells in different phases of the cell cycle provides direct insight into a compound's anti-proliferative mechanism. By treating cells and then staining their DNA with a fluorescent intercalating agent like Propidium Iodide (PI), we can quantify the amount of DNA per cell using flow cytometry.[14] Cells in the G0/G1 phase have a normal (2N) DNA content, cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N, and cells in the G2 or M phase have a doubled (4N) DNA content. A compound that causes, for example, G2/M arrest will lead to a significant accumulation of cells in the G2/M peak of the histogram compared to untreated control cells.[19]
Data Presentation: Impact on Cell Fate
| Compound ID | Apoptosis Induction (at IC50, 24h) | Predominant Cell Cycle Phase Arrest (at IC50, 24h) |
| Novel Cmpd 1 | Significant increase in Early & Late Apoptotic cells | G2/M Phase[3] |
| Novel Cmpd 2 | Moderate increase in Apoptotic cells | G1 Phase |
| Doxorubicin | Strong induction of Late Apoptosis | G2/M Phase |
Phase 3: Target Engagement and Pathway Analysis
With evidence of cytotoxicity, apoptosis induction, and cell cycle arrest, the investigation must turn to the molecular targets. Many modern pyrimidine derivatives are designed not as general antimetabolites, but as specific inhibitors of protein kinases that drive oncogenic signaling.[20] The Epidermal Growth Factor Receptor (EGFR) is a prime example of a tyrosine kinase that is often targeted by pyrimidine-based inhibitors.[21][22]
The Rationale for Target-Based Assays
Confirming that a compound inhibits its intended kinase target (target engagement) and demonstrating that this inhibition leads to the shutdown of the downstream signaling pathway are the ultimate proofs of a rationally designed drug. This is crucial for establishing a clear structure-activity relationship and for predicting which patient populations might benefit from the therapy.
Experimental Approach 1: In Vitro Kinase Inhibition Assay
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[17] There are numerous formats, but they share a common principle: a kinase, a substrate (often a peptide), and a phosphate donor (ATP) are combined, and the assay measures the resulting phosphorylation of the substrate.[7] Radiometric assays using [³²P]-ATP are considered a gold standard for their sensitivity and direct measurement, while non-radioactive methods like TR-FRET (e.g., LanthaScreen™) offer high-throughput capabilities.[6][7][23]
-
Causality: This cell-free assay isolates the interaction between the compound and its putative kinase target from the complexities of the cellular environment. It provides a direct measure of inhibitory potency (IC50) against the enzyme itself. Comparing this biochemical IC50 to the cellular IC50 from the MTT assay can offer insights into factors like cell permeability and off-target effects.[24]
Experimental Approach 2: Western Blotting for Pathway Analysis
Western blotting is a powerful technique to detect changes in the expression and phosphorylation state of specific proteins within a cell.[25] To confirm that a kinase inhibitor is effective in a cellular context, we can examine the phosphorylation status of its direct substrates and other key downstream molecules.
-
Causality: The EGFR signaling pathway, for instance, involves a cascade of phosphorylation events. Upon activation, EGFR autophosphorylates, creating docking sites for adaptor proteins that in turn activate downstream pathways like the Ras-MAPK and PI3K-Akt pathways.[26][27] An effective EGFR inhibitor will block this initial autophosphorylation, leading to a measurable decrease in phosphorylated EGFR (p-EGFR) and a subsequent reduction in the phosphorylation of downstream effectors like Akt (p-Akt) and ERK (p-ERK). By probing for both the total and phosphorylated forms of these proteins, we can definitively demonstrate the inhibitor's effect on the signaling cascade.[16]
Visualizing the Target Pathway: EGFR Signaling
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pEGFR [label="p-EGFR", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Shc", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival,\nMetastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisInhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Compound Node Pyrimidine_Inhibitor [label="Novel Pyrimidine\nCompound", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> pEGFR [label="Dimerization &\nAutophosphorylation"]; pEGFR -> Grb2 [label="Recruits"]; pEGFR -> PI3K [label="Activates"]; Grb2 -> Ras; Ras -> Raf; PI3K -> Akt; Raf -> MEK -> ERK; ERK -> Proliferation; Akt -> ApoptosisInhibition;
// Inhibition Edge Pyrimidine_Inhibitor -> pEGFR [label="Inhibits\n(Blocks ATP Binding)", style=dashed, color="#EA4335", arrowhead=tee]; } endomdot Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine compound.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Self-Validating System: This protocol includes vehicle controls (to account for solvent effects) and a positive control (a known cytotoxic drug) to ensure the assay is performing as expected. The measurement of background absorbance from media-only wells corrects for any non-cellular signal.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of each compound concentration by serial dilution in serum-free medium.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).[28]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[29]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[29]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[30][31]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[30] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
Protocol 2: Annexin V/PI Apoptosis Assay
Self-Validating System: This protocol requires three controls for proper interpretation: unstained cells (to set baseline fluorescence), cells stained only with Annexin V-FITC, and cells stained only with PI (to set compensation for spectral overlap).
-
Cell Treatment: Plate 1-5 x 10⁵ cells in 6-well plates. Treat with the novel compound (at its IC50 concentration), a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for a specified time (e.g., 24 hours).[32]
-
Cell Collection: Harvest both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).[32]
-
Washing: Wash the cells once with 1 mL of ice-cold PBS.[32]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[2] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
Protocol 3: Radiometric Kinase Inhibition Assay ([³²P]-ATP)
Self-Validating System: The inclusion of a no-enzyme control determines the background signal. A no-inhibitor control establishes 100% kinase activity, and a known potent inhibitor (e.g., staurosporine) serves as a positive control for inhibition.
-
Reaction Setup: On ice, prepare a kinase reaction mix. For a final volume of 25 µL, this may include: 5 µL of 5X Kinase Buffer (e.g., 125 mM Tris-HCl, 50 mM MgCl₂), kinase substrate (e.g., Myelin Basic Protein), and water.[21]
-
Inhibitor Addition: Add the novel pyrimidine compound or control inhibitor at various concentrations.
-
Enzyme Addition: Add the purified kinase enzyme (e.g., recombinant EGFR) to each reaction except the "no-enzyme" control.
-
Reaction Initiation: Start the reaction by adding a mix of unlabeled ATP and γ-[³²P]-ATP. The final ATP concentration should be near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[21]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.[21]
-
Stopping the Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Separation and Quantification: If using SDS-PAGE, separate the proteins by electrophoresis. For filter paper, wash extensively with phosphoric acid to remove unincorporated [³²P]-ATP.
-
Detection: Dry the gel or filter paper and expose it to a phosphor screen. Quantify the radioactive signal corresponding to the phosphorylated substrate using a phosphorimager.[31]
Conclusion and Future Directions
The in vitro evaluation pipeline presented here provides a robust and logical progression for characterizing novel pyrimidine compounds. By systematically assessing cytotoxicity, selectivity, and mechanism of action, researchers can build a compelling data-driven narrative for promising drug candidates. Positive results from this comprehensive in vitro screening—demonstrating high potency, favorable selectivity, and a clear, on-target mechanism of action—provide a strong justification for advancing a compound to the next critical stages of drug development, including preclinical in vivo efficacy and safety studies.
References
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Assaying The Kinase Activity Of LRRK2 In Vitro. (2022). JoVE. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). ResearchGate. [Link]
-
Cell cycle regulation and anticancer drug discovery. (2017). PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (2012). PMC. [Link]
-
The half maximal inhibitory concentration (IC 50 ) values of gefitinib,... ResearchGate. [Link]
-
In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2017). PMC. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2005). PMC. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
-
The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC. [Link]
-
Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (2018). PMC. [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2022). The Thai Journal of Pharmaceutical Sciences. [Link]
-
The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. (2003). ResearchGate. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). PMC. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers. [Link]
-
Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor. [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2005). PMC. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]
-
Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PMC. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). PMC. [Link]
-
Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening. (2022). PubMed. [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2022). MDPI. [Link]
-
Cytotoxic effects of gefitinib or AZD9291 on A549, A549GR, H1650,... ResearchGate. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (2023). Auctores Publishing. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
-
Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2021). Taylor & Francis Online. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Royal Society of Chemistry. [Link]
-
Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. (2012). PMC. [Link]
-
Cancer Cell Cycle Kinetics (cell cycle specific CCS medications / cell cycle non specific CCNS). (2022). YouTube. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. (2022). JoVE. [Link]
-
Lab Standard Operating Procedure Template: Kinase Assay with P-32. Quartzy. [Link]
-
The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. [Link]
-
File:EGFR signaling pathway.png. (2007). Wikimedia Commons. [Link]
-
Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. (2016). NIH. [Link]
Sources
- 1. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. In Vitro Kinase Assays | Revvity [revvity.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 11. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.waocp.org [journal.waocp.org]
- 16. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. researchgate.net [researchgate.net]
- 21. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. youtube.com [youtube.com]
- 32. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 5-Bromo-4-chloro-6-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds, selecting the appropriate screening assays is a critical, foundational step. This guide provides an in-depth comparison of common cytotoxicity assays, specifically tailored for the evaluation of 5-Bromo-4-chloro-6-methylpyrimidine derivatives. We will delve into the mechanistic underpinnings of each assay, providing the rationale behind experimental choices to ensure the generation of robust and reliable data.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and antimicrobial properties. The introduction of a bromine atom and a chlorine atom at specific positions on the pyrimidine ring can significantly influence the compound's biological activity, often enhancing its cytotoxic potential. Therefore, accurately quantifying the cytotoxic effects of 5-Bromo-4-chloro-6-methylpyrimidine derivatives is paramount in their preclinical evaluation.
This guide will compare three widely used cytotoxicity assays: the MTT, MTS, and LDH assays. We will explore their principles, advantages, and limitations, and provide detailed, field-proven protocols. Furthermore, we will present a comparative data table to aid in assay selection and offer insights into the potential mechanisms of cytotoxicity for this class of compounds.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay should be guided by the specific research question, the characteristics of the test compound, and the anticipated mechanism of cell death. The three assays discussed here—MTT, MTS, and LDH—measure different cellular events, and understanding these differences is key to interpreting the results accurately.
| Assay | Principle | Endpoint | Advantages | Disadvantages | Best Suited For |
| MTT | Reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. | Cell viability (metabolic activity) | Well-established, cost-effective, high-throughput.[1] | Requires a solubilization step for the formazan crystals, which can introduce variability. The MTT reagent itself can be toxic to some cells. | Initial screening of large compound libraries for cytotoxic potential. |
| MTS | Reduction of the tetrazolium compound MTS to a soluble formazan product by viable cells. | Cell viability (metabolic activity) | Simpler and faster than MTT as it does not require a solubilization step. The soluble formazan allows for kinetic monitoring. | Can be more expensive than MTT. Potential for interference from colored compounds. | High-throughput screening where a simpler workflow and kinetic data are desired. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell death (membrane integrity) | Directly measures cell death rather than metabolic activity. Non-destructive to the remaining viable cells, allowing for further assays. | Less sensitive for early apoptotic events where the cell membrane is still intact. Can be influenced by serum components in the culture medium. | Assessing necrosis or late-stage apoptosis. Confirming cell death observed in viability assays. |
Delving Deeper: The "Why" Behind the "How"
The choice between an assay that measures metabolic activity (MTT, MTS) and one that measures membrane integrity (LDH) is a critical decision point. 5-Bromo-4-chloro-6-methylpyrimidine derivatives, like many other pyrimidine analogs, may exert their cytotoxic effects through various mechanisms, including:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is crucial for de novo pyrimidine biosynthesis.[2][3] Inhibition of DHODH would lead to a depletion of the pyrimidine pool, arresting DNA and RNA synthesis and ultimately leading to cell death. In this scenario, assays measuring metabolic activity, such as MTT and MTS, would be highly relevant as they are sensitive to mitochondrial function.
-
Induction of Apoptosis: Halogenated compounds can induce programmed cell death (apoptosis) through various signaling pathways.[4] Early-stage apoptosis may not involve significant membrane damage, making LDH assays less sensitive in detecting initial cytotoxic effects.
-
Induction of Necrosis: At higher concentrations, or depending on the cell type, these compounds may induce necrosis, a form of cell death characterized by the loss of membrane integrity.[5][6][7] In this case, the LDH assay would be an excellent choice to quantify necrotic cell death.
Given these potential mechanisms, a multi-assay approach is often the most scientifically rigorous. For instance, an initial screen with a high-throughput metabolic assay like MTT or MTS could be followed by a confirmatory LDH assay to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).
Visualizing the Workflow: From Cell Seeding to Data Analysis
To provide a clear understanding of the experimental process, the following diagrams illustrate the workflows for the MTT, MTS, and LDH assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the MTS cytotoxicity assay.
Caption: Workflow for the LDH cytotoxicity assay.
Field-Proven Protocols: Step-by-Step Methodologies
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.
MTT Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Test compound (5-Bromo-4-chloro-6-methylpyrimidine derivative) stock solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Bromo-4-chloro-6-methylpyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
MTS Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
MTS reagent (containing phenazine methosulfate - PMS)
-
Test compound stock solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Addition: After the compound incubation period, add 20 µL of the combined MTS/PMS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at a wavelength of 490 nm using a microplate reader.
LDH Assay Protocol
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Test compound stock solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include additional control wells for maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Read the absorbance at a wavelength of 490 nm using a microplate reader.
Troubleshooting and Considerations
-
Compound Solubility: 5-Bromo-4-chloro-6-methylpyrimidine derivatives may have limited aqueous solubility.[8] It is crucial to ensure the compound is fully dissolved in the stock solution (typically in DMSO) and does not precipitate upon dilution in the culture medium. A final DMSO concentration below 0.5% is generally recommended to avoid solvent-induced cytotoxicity.
-
Assay Interference: Some compounds can interfere with the chemistry of the assays. For tetrazolium-based assays (MTT, MTS), colored compounds can absorb at the same wavelength as the formazan product. It is essential to run a control with the compound in cell-free medium to check for any direct reduction of the tetrazolium salt or color interference.
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
Conclusion: A Strategic Approach to Cytotoxicity Testing
The selection of an appropriate cytotoxicity assay is a critical step in the evaluation of 5-Bromo-4-chloro-6-methylpyrimidine derivatives. By understanding the mechanistic basis of each assay and considering the potential modes of action of the test compounds, researchers can design experiments that yield accurate and meaningful data. While metabolic assays like MTT and MTS are excellent for high-throughput screening, the LDH assay provides a valuable orthogonal method to confirm cell death and elucidate the cytotoxic mechanism. A well-designed study, incorporating appropriate controls and a multi-assay approach, will provide the robust data necessary to advance the development of these promising therapeutic candidates.
References
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177). [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International journal of pharmaceutics, 288(2), 369-376. [Link]
-
El-Sayed, M. A. A., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(18), 5493. [Link]
-
Kouchi, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291. [Link]
-
Berges, R., et al. (2008). Necrosis versus apoptosis as the mechanism of target cell death induced by Entamoeba histolytica. Infection and immunity, 76(10), 4641-4649. [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug discovery today, 8(7), 316-323. [Link]
-
Fink, S. L., & Cookson, B. T. (2005). Apoptosis, pyroptosis, and necrosis: mechanistic description of dead and dying eukaryotic cells. Infection and immunity, 73(4), 1907-1916. [Link]
-
Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our lives. IntechOpen. [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the lactate dehydrogenase assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095497. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Al-Omary, F. A. M., et al. (2019). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 24(21), 3848. [Link]
-
Kandeel, M. M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]
-
Tabei, Y., et al. (2016). Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles. International journal of molecular sciences, 17(11), 1799. [Link]
-
Siddiqui, M. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Dirty Mike. (2019, March 30). Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis [Video]. YouTube. [Link]
-
Park, S. Y., et al. (2023). LDH release and MTT assay-based cytotoxicity analysis across experimental groups. ResearchGate. [Link]
-
Zhao, Y., et al. (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. Molecules, 27(3), 648. [Link]
-
Willmore, E. (2012). Molecular mechanisms that differentiate apoptosis from programmed necrosis. The international journal of biochemistry & cell biology, 44(12), 2146-2149. [Link]
-
Wang, L., et al. (2021). Inhibition of pyrimidine biosynthesis by strobilurin derivatives induces differentiation of acute myeloid leukemia cells. Leukemia & lymphoma, 63(2), 437-448. [Link]
-
Wang, J., et al. (2024). Metabolic profiling reveals channeled de novo pyrimidine and purine biosynthesis fueled by mitochondrially generated aspartic acid in cancer cells. Nature Communications, 15(1), 1-18. [Link]
-
Kroemer, G., et al. (2009). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2009. Cell death and differentiation, 16(1), 3-11. [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical pharmacology, 37(7), 1341-1347. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
Sources
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pyrimidine biosynthesis by strobilurin derivatives induces differentiation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Necrosis versus apoptosis as the mechanism of target cell death induced by Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Target Validation for Novel 5-Bromo-4-chloro-6-methylpyrimidine-Derived Therapeutics
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. The 5-bromo-4-chloro-6-methylpyrimidine core represents a versatile starting point for synthesizing potent and selective modulators of key cellular targets. However, the ultimate success of any drug candidate derived from this scaffold hinges on a rigorous and multifaceted target validation process. This guide provides an in-depth, comparative analysis of essential target validation methodologies, grounded in scientific expertise and practical application.
The Imperative of Rigorous Target Validation
Target validation is the critical process of demonstrating that a specific molecular entity is directly involved in a disease process and that its modulation will produce a therapeutic benefit.[1][2] For a novel drug candidate, let's call it "Pyr-Br-Cl-Me-X," derived from our pyrimidine scaffold, robust target validation is the cornerstone of a successful development program. It provides the necessary confidence to invest in extensive preclinical and clinical studies.
This guide will dissect and compare orthogonal experimental strategies, moving beyond a simple listing of protocols to explain the causal logic behind each choice. The core of our validation strategy rests on two fundamental pillars:
-
Target Engagement: Does our compound, Pyr-Br-Cl-Me-X, physically and selectively interact with its intended target in a biologically relevant system?
-
Phenotypic Confirmation: Does this interaction with the target lead to the desired biological outcome, and can we definitively link the two?
Pillar 1: Establishing Conclusive Target Engagement
Before delving into the functional consequences, it is paramount to confirm that the drug candidate directly binds to its intended target within the complex environment of a living cell.
Method 1A: Cellular Thermal Shift Assay (CETSA)
Expert Rationale: CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells and tissues.[3][4][5] The underlying principle is that the binding of a small molecule ligand, such as Pyr-Br-Cl-Me-X, stabilizes its target protein, making it more resistant to heat-induced denaturation.[3][5][6] This technique is invaluable because it provides direct evidence of target engagement in a physiological context without the need for chemical modification of the drug or the target protein.[6]
Comparative Advantage: Unlike in vitro assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) that use purified proteins, CETSA evaluates target engagement within the native cellular environment.[4] This is crucial, as factors like cellular compartmentalization, protein-protein interactions, and the presence of cofactors can significantly influence drug binding.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Compound Treatment:
-
Culture the relevant cell line to an appropriate confluence.
-
Treat the cells with varying concentrations of Pyr-Br-Cl-Me-X (e.g., 0.1 µM, 1 µM, 10 µM) alongside a vehicle control (e.g., DMSO). Incubate under standard cell culture conditions for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and subject them to a precise temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents.
-
Separate the soluble proteins (which include the stabilized, non-denatured target) from the aggregated, denatured proteins via high-speed centrifugation.[7]
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting with a target-specific antibody.
-
Plot the relative amount of soluble target protein against temperature to generate melting curves.
-
Interpreting the Data: A successful CETSA experiment is indicated by a rightward shift in the melting curve of the target protein in the presence of Pyr-Br-Cl-Me-X. This shift demonstrates ligand-induced thermal stabilization, providing strong evidence of direct target engagement.
Data Presentation: Representative CETSA Results
| Treatment Group | Melting Temperature (Tm) of Target Protein (°C) |
| Vehicle (DMSO) | 51.5 |
| Pyr-Br-Cl-Me-X (1 µM) | 55.8 |
| Pyr-Br-Cl-Me-X (10 µM) | 58.2 |
| Control Compound | 51.7 |
Workflow Visualization: CETSA
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 4. pelagobio.com [pelagobio.com]
- 5. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Optimizing Pyrimidine Cross-Coupling: A Strategic Guide to Palladium Precatalysts
Executive Summary: The "Pyrimidine Problem"
Pyrimidines are ubiquitous in modern pharmacophores (e.g., Rosuvastatin, Imatinib), yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling.
The challenge is twofold:
-
Electronic Deficiency: The electron-poor nature of the pyrimidine ring (especially at C2/C4) makes the oxidative addition of Pd(0) sluggish compared to phenyl halides.
-
Catalyst Poisoning: The lone pairs on the pyrimidine nitrogens act as competitive ligands. They bind to electrophilic Pd(II) species, sequestering the catalyst into an inactive "off-cycle" resting state (Pd-N coordination), often requiring higher catalyst loadings or temperatures that promote side reactions like dehalogenation or hydrolysis.
This guide moves beyond the traditional "Tetrakis" (Pd(PPh3)4) mindset, comparing third- and fourth-generation precatalysts that solve these specific mechanistic bottlenecks.
Mechanistic Insight: The Coordination Trap
To select the right catalyst, one must visualize the failure mode. Standard phosphines (like PPh3) are often displaced by the pyrimidine nitrogen. Bulky, electron-rich ligands (Dialkylbiaryl phosphines) are required to sterically prevent this coordination while electronically accelerating oxidative addition.
Figure 1: The catalytic cycle highlighting the "Off-Cycle Trap" where pyrimidine nitrogen displaces ligands on non-bulky catalysts, halting the reaction.
Comparative Analysis: Catalyst Classes
We categorize the top-performing catalysts into three distinct tiers based on their utility in pyrimidine functionalization.
Tier 1: The Suzuki Specialists (XPhos & SPhos)
-
Best For: C-C bond formation (Suzuki-Miyaura).
-
Why: The sheer bulk of the cyclohexyl groups on XPhos creates a "roof" over the palladium center, physically blocking the approach of the pyrimidine nitrogen lone pair while allowing the oxidative addition of the C-Cl bond.
-
Recommendation: XPhos Pd G4 is the industry standard for heteroaryl chlorides.
Tier 2: The Amination Architects (BrettPhos & RuPhos)
-
Why:
-
Recommendation: Use BrettPhos Pd G4 for coupling ammonia or methylamine equivalents to chloropyrimidines.
Tier 3: The Stabilized Alternatives (PEPPSI-IPr)
-
Best For: Difficult substrates, scale-up, and "wet" conditions.
-
Why: The NHC (N-Heterocyclic Carbene) ligand binds Pd more tightly than phosphines, preventing metal leaching and decomposition at the high temperatures often required to force pyrimidine coupling.
Performance Matrix: Coupling 2-Chloropyrimidine
Data synthesized from comparative literature trends (e.g., Buchwald et al., Organ et al.) for a representative coupling with Phenylboronic acid (Suzuki) or Morpholine (Amination).
| Catalyst System | Reaction Type | Yield (2-Cl-Pyr) | Temp (°C) | Time | Notes |
| Pd(PPh3)4 | Suzuki | < 40% | 100°C | 24h | Significant hydrolysis; catalyst poisoning observed. |
| XPhos Pd G4 | Suzuki | 92% | 60°C | 2h | Rapid conversion; no dehalogenation. |
| PEPPSI-IPr | Suzuki | 88% | 80°C | 4h | Excellent stability; requires slightly higher temp. |
| RuPhos Pd G4 | Amination (2°) | 95% | 80°C | 1-4h | Gold standard for secondary amines. |
| BrettPhos Pd G4 | Amination (1°) | 91% | 90°C | 6h | Best for anilines/primary alkyl amines. |
Decision Framework
Use this logic flow to select your starting point.
Figure 2: Decision matrix for catalyst selection based on bond type and substrate sterics.
Experimental Protocols
Protocol A: Rapid Micro-Screening (The "Kit" Approach)
Use this to validate the catalyst choice for your specific pyrimidine scaffold.
-
Preparation: Prepare four 4mL vials equipped with stir bars.
-
Loading: Add 2-chloropyrimidine derivative (0.1 mmol), Coupling Partner (1.2 equiv), and Base (K3PO4, 2.0 equiv).
-
Catalyst Addition: Add 2.0 mol% of the following precatalysts to separate vials:
-
Vial 1: XPhos Pd G4
-
Vial 2: RuPhos Pd G4
-
Vial 3: PEPPSI-IPr
-
Vial 4: Pd(dppf)Cl2 (Control)
-
-
Solvent: Add 1.0 mL of 1,4-Dioxane (anhydrous) or t-Amyl Alcohol .
-
Reaction: Seal and heat to 80°C for 2 hours.
-
Analysis: Filter through a celite plug, dilute with MeOH, and analyze via LC-MS. Look for conversion and the presence of protodehalogenated byproduct (M-Cl+H).
Protocol B: Optimized Suzuki Coupling (Scale-Up Ready)
Based on optimized conditions for electron-deficient heteroarenes.
-
Substrate: 4-chloro-2-methylpyrimidine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.3 equiv)
-
Catalyst: XPhos Pd G4 (1.5 mol%)
-
Base: 0.5 M K3PO4 (aq) (2.0 equiv) — Note: Aqueous base often accelerates Suzuki coupling of pyrimidines better than anhydrous conditions due to improved boronate activation.
-
Solvent: THF : Water (10:1)
-
Procedure:
-
Charge solids (Substrate, Boronic Acid, Catalyst) into a flask.
-
Evacuate and backfill with N2 (x3).
-
Add degassed THF and aqueous base.
-
Heat to 60°C. Monitor by HPLC.
-
Workup: Scavenge Pd using SiliaMetS® Thiol or similar scavenger resin before crystallization to ensure <10ppm Pd in final API.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Hydrolysis (OH-product) | Hydroxide competes with amine/boronate. | Switch to anhydrous base (Cs2CO3) and solvent (Dioxane). |
| Protodehalogenation | Switch to PEPPSI-IPr ; lower temperature; increase concentration. | |
| Low Conversion | Catalyst poisoning (N-binding). | Increase catalyst loading to 5 mol%; switch to BrettPhos (bulkier). |
| Regioselectivity Issues | C2 vs C4 competition. | C4 is usually more reactive (SNAr-like character). Lower temp to 40°C to differentiate. |
References
-
Buchwald Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Precatalysts." Chem. Sci.2016 , 7, 1921. Link
-
PEPPSI Catalyst System: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chem. Eur. J.2006 , 12, 4749. Link
-
Amination of Chloropyrimidines: Li, H.; et al. "Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine."[6] J. Org.[1][4] Chem.2007 , 72, 7234. Link
-
Industrial Application (Abemaciclib): "Development of a Commercial Process for Abemaciclib." Org. Process Res. Dev.2020 , 24, 1322. Link
-
Mechanistic Studies on Poisoning: Guram, A. S.; et al. "Palladium-Catalyzed Amination of Aryl Halides: Catalyst Deactivation." J. Am. Chem. Soc.2011 , 133, 16330. Link
Sources
A Comparative Guide to Pyrimidine and Pyridine Derivatives as Anti-Inflammatory Agents
In the landscape of medicinal chemistry, the quest for potent and selective anti-inflammatory agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, pyrimidine and pyridine rings represent two of the most prolific and promising backbones for the design of novel therapeutics. This guide provides an in-depth, objective comparison of pyrimidine and pyridine derivatives, synthesizing technical data with field-proven insights to aid researchers, scientists, and drug development professionals in this critical area of study.
Introduction: The Significance of Heterocyclic Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a vast array of diseases, including rheumatoid arthritis, cardiovascular disease, and cancer. The development of effective anti-inflammatory drugs is therefore a cornerstone of pharmaceutical research. Nitrogen-containing heterocyclic compounds, such as pyrimidines and pyridines, are of immense importance as they form the core structure of numerous biologically active molecules, including the nucleobases of our DNA and RNA.[1] Their versatile chemistry allows for extensive structural modifications, making them attractive candidates for targeted drug discovery.[2] This guide will dissect the structure, mechanisms, and efficacy of derivatives from both families, providing a clear comparative framework grounded in experimental evidence.
Core Structures: Pyrimidine vs. Pyridine
At a fundamental level, the two scaffolds differ in their arrangement of nitrogen atoms within the six-membered aromatic ring.
-
Pyrimidine: A diazine with two nitrogen atoms at positions 1 and 3. This arrangement significantly influences the electron distribution and hydrogen bonding capabilities of its derivatives.
-
Pyridine: An azine with a single nitrogen atom, making it a structural analog of benzene.
This seemingly subtle structural difference has profound implications for the molecules' physicochemical properties, receptor binding interactions, and metabolic stability.
Mechanisms of Anti-Inflammatory Action
Both pyrimidine and pyridine derivatives exert their anti-inflammatory effects by modulating key enzymatic and signaling pathways involved in the inflammatory cascade. The primary targets include cyclooxygenase (COX) enzymes and pro-inflammatory signaling pathways like NF-κB.
Inhibition of Cyclooxygenase (COX) Enzymes
The most common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGE₂), key mediators of pain and inflammation.[1] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a highly sought-after goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
-
Pyrimidine Derivatives: Numerous studies have demonstrated that pyrimidine derivatives are potent inhibitors of COX enzymes, with many exhibiting high selectivity for COX-2.[3][4][5] This selectivity is a crucial advantage, making them promising candidates for developing safer anti-inflammatory drugs.[3] For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown COX-2 inhibitory activity and selectivity greater than the standard drug, celecoxib.[1] The pyrimidine scaffold's ability to be functionalized allows for the precise tuning of interactions within the COX-2 active site.[6]
-
Pyridine Derivatives: Pyridine-based compounds also demonstrate significant COX-inhibitory activity. The anti-inflammatory effect of some 3-hydroxy pyridine-4-one derivatives is thought to be linked to their iron-chelating properties.[7] Since COX is a heme-containing enzyme, sequestering iron can inhibit its catalytic activity, thereby reducing prostaglandin synthesis.[7] This presents an alternative, yet effective, mechanism for modulating the COX pathway.
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, these derivatives can interfere with the intracellular signaling cascades that orchestrate the inflammatory response.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2.[1] The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to suppress the activation of the NF-κB pathway.[1]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is another critical regulator of inflammation, and its modulation is a key strategy in developing anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Insights
The effectiveness of these derivatives is not solely dependent on the core ring but is heavily influenced by the nature and position of various substituents. Understanding these SARs is critical for rational drug design.
-
Pyrimidine Derivatives:
-
Electron-Releasing Groups: The presence of electron-releasing groups on the pyrimidine scaffold has been shown to enhance anti-inflammatory activity.[1]
-
Substituents at Position 2: Attaching moieties like pyridine or a chloromethyl group at the 2-position can facilitate increased activity.[1]
-
Naphthyl Moiety at Position 3: The introduction of a naphthyl group at this position can improve efficacy, likely due to the formation of a multi-π-π conjugated system that enhances binding with inflammatory cytokines.[1]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole (pyrazolo[3,4-d]pyrimidines) or pyrrole (pyrrolo[2,3-d]pyrimidines), has yielded compounds with potent anti-inflammatory effects, often exceeding those of standard drugs like ibuprofen.[1]
-
-
Pyridine Derivatives:
-
Benzyl Group Substitution: In a series of 3-hydroxy pyridine-4-one derivatives, the presence of a benzyl group substitution on the pyridine ring was correlated with the greatest potency.[7] This suggests that a bulky, hydrophobic group can enhance target engagement.
-
Hydroxypyridinone Core: The 3-hydroxy-4-one substitution pattern is crucial for the iron-chelating ability of this subclass, which is directly linked to their anti-inflammatory mechanism.[7]
-
Comparative Efficacy: A Data-Driven Overview
To provide an objective comparison, the following table summarizes experimental data from various studies, pitting pyrimidine and pyridine derivatives against commonly used reference drugs.
| Compound Class | Derivative Example | Assay | Result | Reference Drug | Ref. Drug Result | Source |
| Pyrimidine | Pyrrolo[2,3-d]pyrimidine (Analog 21) | Carrageenan-induced paw edema | 74.60% inhibition (at 4h) | Ibuprofen | 69.52% inhibition (at 4h) | [1] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine (Compound 10) | In vitro COX-1 Inhibition | IC₅₀ = 2.74 µM | Diclofenac | IC₅₀ = 6.74 µM | [1] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine (Compound 10) | In vitro COX-2 Inhibition | IC₅₀ = 0.22 µM | Celecoxib | IC₅₀ = 0.78 µM | [1] |
| Pyrimidine | Thiazolo[4,5-d]pyrimidine (Compound 9) | In vitro COX-2 Inhibition | IC₅₀ = 0.29 µmol | Indomethacin | IC₅₀ = 2.60 µmol | [1] |
| Pyrimidine | Derivative L1 & L2 | In vitro COX-2 Inhibition | High selectivity towards COX-2, comparable to Meloxicam | Meloxicam | Comparable | [3][4] |
| Pyridine | 3-hydroxy pyridine-4-one (Compound A) | Carrageenan-induced paw edema | 67% inhibition (at 20 mg/kg) | Indomethacin | 60% inhibition (at 10 mg/kg) | [7] |
| Pyridine | Thiazole-based hydrazide (Compound 5g) | In vitro Protein Denaturation | IC₅₀ = 46.29 µg/mL | Diclofenac Sodium | IC₅₀ = 38.42 µg/mL | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that derivatives from both families possess potent anti-inflammatory activity. Notably, several pyrimidine derivatives demonstrate superior COX-2 selectivity and potency compared to established NSAIDs like Diclofenac and Celecoxib.[1] Pyridine derivatives also show strong efficacy, with some performing on par with or better than Indomethacin in vivo.[7]
Standardized Experimental Protocols
To ensure reproducibility and valid comparison, adherence to standardized protocols is paramount. Below are detailed methodologies for key assays used in the evaluation of these compounds.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for screening anti-inflammatory agents. It measures the ability of a compound to reduce acute, localized edema induced by carrageenan, a phlogistic agent.
Methodology:
-
Animal Preparation: Male Wistar rats (200-220g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into groups (n=6): Vehicle control, Reference drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups (various doses).
-
Compound Administration: Test compounds, reference, and vehicle are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Edema Induction: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Volume Measurement: The paw volume is measured immediately after injection (V₀) and at specified intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vₜ) using a plethysmograph.
-
Calculation:
-
Edema Volume = Vₜ - V₀
-
Percent Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Causality: The inhibition of edema volume directly reflects the compound's ability to suppress the release of inflammatory mediators (histamine, serotonin, kinins, and prostaglandins) triggered by carrageenan. The time course of inhibition can provide clues about the mechanism (e.g., early phase inhibition suggests antihistamine activity, while late-phase inhibition points to COX inhibition).
In Vitro: COX-1/COX-2 Inhibition Assay
This assay directly measures a compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2 isoforms, allowing for the determination of potency (IC₅₀) and selectivity.
Methodology:
-
Reagents: Purified ovine/human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), assay buffer.
-
Preparation: Prepare serial dilutions of test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer.
-
Reaction Setup (96-well plate):
-
To each well, add assay buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add the test compound/inhibitor or vehicle.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX converts TMPD into a colored product.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculation: The rate of reaction is determined from the slope of the absorbance curve. The percent inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting percent inhibition against inhibitor concentration.
-
Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Causality: This cell-free assay provides a direct, mechanistic readout of enzyme inhibition, isolating the compound's effect on the target from other cellular processes. It is a self-validating system for confirming the primary mechanism of action for COX-inhibiting compounds.
Future Perspectives and Conclusion
The evidence presented demonstrates that both pyrimidine and pyridine scaffolds are exceptionally fertile ground for the development of novel anti-inflammatory agents.
-
Pyrimidines have shown remarkable success in yielding highly potent and, crucially, selective COX-2 inhibitors.[3][5] The extensive research into fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines continues to produce candidates that outperform existing drugs in preclinical models.[1] Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to advance them into clinical trials.
-
Pyridines , particularly the hydroxypyridinone class, offer an intriguing alternative mechanistic approach through iron chelation.[7] This dual functionality—potential COX inhibition and antioxidant effects by preventing iron-catalyzed free radical generation—could be highly beneficial in complex inflammatory diseases. Further exploration of this unique mechanism is warranted.
References
-
DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS - YMER. (n.d.). Retrieved from [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved from [Link]
-
Anti-inflammatory activity of pyridazinones: A review. (2017). PubMed. Retrieved from [Link]
-
Pyrimidine as antiinflammatory agent: A review. (2010). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]
-
In-silico Studies, Synthesis, and Evaluation of Anti-inflammatory Activity of Novel Pyrimidine Scaffold. (2023). Bentham Science. Retrieved from [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved from [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. Retrieved from [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). MDPI. Retrieved from [Link]
-
Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. Retrieved from [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved from [Link]
-
NF-κB Signaling. (n.d.). Bio-Techne. Retrieved from [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Critical Role of Pyrimidine Derivatives and Analytical Precision
An In-Depth Guide to Method Validation for the Analysis of Pyrimidine Derivatives by HPLC
Pyrimidine derivatives form the structural core of a vast array of therapeutic agents, most notably in antiviral and anticancer chemotherapy.[1] Molecules like 5-Fluorouracil (5-FU) and its prodrug Capecitabine are fundamental in treating various solid tumors, functioning as antimetabolites that interfere with nucleic acid synthesis.[2][3] Given their potent cytotoxic nature and critical role in patient care, ensuring the identity, purity, and strength of these compounds is of paramount importance. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the specificity and sensitivity required for quantifying these derivatives in both bulk drug substances and complex pharmaceutical formulations.[1]
However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[4] This guide provides a comprehensive comparison of validated HPLC methods for key pyrimidine derivatives and delves into the causality behind the validation protocols, offering a practical framework for researchers, scientists, and drug development professionals.
The Foundation: Understanding HPLC Method Validation Parameters
Method validation is a systematic process that establishes the performance characteristics of an analytical procedure. The core parameters, as outlined in the ICH Q2(R2) guideline, form a self-validating system where each test confirms a different aspect of the method's reliability.[4][5]
Caption: A typical workflow for HPLC method validation, from development to final report.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[6] This is the cornerstone of any reliable method.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[6]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Comparative Analysis of Validated HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation of pyrimidine derivatives from potential impurities. Reversed-phase chromatography, particularly with C8 and C18 columns, is the most common approach due to the moderate polarity of these analytes.[12]
Below is a comparison of validated HPLC methods for two widely used pyrimidine derivatives, 5-Fluorouracil and Capecitabine.
Table 1: Comparison of Validated HPLC Methods for 5-Fluorouracil (5-FU)
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | C18 Column | C8 Phenomenex (100mm x 4.6mm, 5µm) | C18 Column |
| Mobile Phase | Methanol:Water (20:80 v/v) with 0.1% Formic Acid | Methanol:Water (10:90 v/v) with 0.05% Orthophosphoric Acid | Acetonitrile:Water (5:95 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection λ | 265 nm | 265 nm | 254 nm |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 50 µg/mL | 10 - 100 µg/mL |
| Correlation (r²) | 0.9997 | > 0.99 | 0.999 |
| Accuracy (% Rec) | Not specified | > 80% (from skin matrix) | 104.69% |
| Precision (% RSD) | < 3.51% (Intra- & Inter-day) | < 2% | < 2.0% |
| LOD | 10.86 ng/mL | 0.07 µg/mL | Not specified |
| LOQ | 32.78 ng/mL | 0.1 µg/mL | Not specified |
| Reference | Gutticar et al.[13][14] | Tissot et al.[3] | Kumar et al.[15] |
Analysis: Method 1 demonstrates high sensitivity with the lowest reported LOD/LOQ values, making it suitable for analyzing low-concentration samples like those in nanoparticle formulations.[13][14] Method 2 was specifically developed for complex skin matrices, showcasing the importance of sample preparation and extraction efficiency in achieving good accuracy.[3] Method 3 provides a wide linear range, which is advantageous for assaying bulk drug substances.[15] The choice between C8 and C18 columns often depends on the specific impurity profile; a C18 column provides greater hydrophobicity and retention, which can be beneficial for separating closely related polar impurities.
Table 2: Comparison of Validated HPLC Methods for Capecitabine
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Shimadzu ODS (C8) (150mm x 4.6mm) | Inertsil ODS-3V (250mm x 4.6mm, 5µm) | ODS (C18) Column (150mm x 4.5mm, 5µm) |
| Mobile Phase | Buffer (pH 2.2):Methanol (40:60) | Gradient with Ammonium Formate buffer, Methanol, and Acetonitrile | Mobile Phase and Flow Rate selected via QbD |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Detection λ | 260 nm | 250 nm | Not specified |
| Linearity Range | 80 - 120 µg/mL | Not specified | Not specified |
| Correlation (r²) | 0.999 | Not specified | Not specified |
| Accuracy (% Rec) | Not specified | Validated as per ICH | Validated as per ICH |
| Precision (% RSD) | < 2% | Validated as per ICH | Validated as per ICH |
| LOD | 0.08 µg/mL | Validated as per ICH | 0.2371 µg/mL |
| LOQ | 0.247 µg/mL | Validated as per ICH | 0.7185 µg/mL |
| Reference | Yasodha et al.[2] | Sudha et al.[16] | IJPSR Journal[17] |
Analysis: These methods highlight different approaches to analyzing Capecitabine. Method 1 uses a straightforward isocratic C8 method, which is often simpler and faster for routine quality control.[2] Method 2 employs a more complex gradient elution with an ODS-3V (a high-purity C18) column, suggesting it is designed to separate Capecitabine from a challenging mixture of impurities.[16] Method 3 utilizes a Quality by Design (QbD) approach, a systematic methodology that begins with predefined objectives and emphasizes product and process understanding and process control.[17] This modern approach is highly encouraged by regulatory agencies for building robust and reliable methods from the ground up.
Experimental Protocols: A Self-Validating System
Executing validation requires meticulous planning. A validation protocol should be established before beginning experiments, defining the procedures and acceptance criteria.[4]
Caption: Interrelationship of core HPLC method validation parameters.
Protocol 1: Linearity Assessment
Causality: This experiment confirms that the detector response is directly proportional to the analyte concentration over the intended working range. This relationship is fundamental for accurate quantification. A lack of linearity can indicate detector saturation, analyte instability, or solubility issues.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve the pyrimidine derivative reference standard in a suitable solvent (e.g., mobile phase) to create a high-concentration stock solution.
-
Create Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, this range should typically span 80% to 120% of the target test concentration.[7]
-
Injection and Analysis: Inject each concentration level in triplicate onto the HPLC system.
-
Data Analysis:
-
Construct a calibration curve by plotting the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the regression equation (y = mx + c) and the coefficient of determination (r²).
-
Acceptance Criterion: The r² value should be ≥ 0.999, indicating a strong linear relationship.[7]
-
Protocol 2: Accuracy (via Recovery Study)
Causality: This experiment demonstrates the method's ability to measure the true amount of analyte, free from bias from the sample matrix (e.g., tablet excipients). Poor recovery can indicate analyte loss during sample preparation, degradation, or interference from other components.
Methodology:
-
Prepare Placebo Samples: Prepare a sample containing all the formulation excipients without the active pharmaceutical ingredient (API).
-
Spike Placebo Samples: Add known amounts of the pyrimidine derivative stock solution to the placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percent recovery at each level using the formula: % Recovery = (Amount Found / Amount Added) * 100
-
Acceptance Criterion: The mean percent recovery should typically be within 98.0% to 102.0%.[18]
-
Protocol 3: Robustness Evaluation
Causality: This experiment intentionally varies critical method parameters to simulate the minor fluctuations that occur during routine use. A robust method will not show significant changes in results, ensuring its transferability and long-term reliability.[19]
Methodology:
-
Identify Critical Parameters: Select parameters likely to influence the results, such as:
-
Systematic Variation: Analyze a standard solution while systematically altering one parameter at a time.
-
Evaluate Impact: Assess the effect of each change on key system suitability parameters (e.g., retention time, peak tailing, resolution) and the quantitative result.
-
Acceptance Criterion: System suitability parameters must remain within predefined limits (e.g., tailing factor ≤ 2.0, resolution ≥ 2.0), and the quantitative result should not deviate significantly from the nominal value (e.g., %RSD < 2.0).[11]
-
Conclusion
The validation of an HPLC method for the analysis of pyrimidine derivatives is a rigorous but essential process that underpins the quality and safety of these critical medicines. By adhering to the principles outlined in ICH guidelines, scientists can develop methods that are specific, accurate, precise, and robust.[2] As demonstrated, different analytical challenges may require tailored approaches, whether it's an isocratic method for rapid QC testing or a complex gradient method for stability-indicating assays. The comparative data and detailed protocols provided in this guide serve as a practical resource for developing and implementing scientifically sound and defensible analytical methods in a regulated drug development environment.
References
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Available from: [Link]
-
WJPPS. (2024). Review of HPLC method for anticancer drug development and validation. Available from: [Link]
-
IJPAR. (2017). RP-HPLC method development and validation of capecitabine in pharmaceutical dosage form. Available from: [Link]
-
Current Trends in Biotechnology and Pharmacy. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Available from: [Link]
-
SlideShare. (n.d.). DEVELOPMENT AND VALIDATION OF CAPECITABINE TABLET (PHARMACEUTICAL DOSAGE FORM) BY USING RP-HPLC METHOD. Available from: [Link]
-
SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Available from: [Link]
-
Scientific Literature. (n.d.). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidinetartrate. Available from: [Link]
-
National Center for Biotechnology Information. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). DEVELOPMENT OF VALIDATED RP-HPLC METHOD FOR ESTIMATION OF CAPECITABINE BY QBD APPROACH. Available from: [Link]
-
PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Available from: [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
ResearchGate. (n.d.). Linearity curve of Capecitabine. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Available from: [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Available from: [Link]
-
WJPMR. (2021). METHOD DEVELOPMENT AND VALIDATION OF ANTICANCER DRUGS (NILOTINIB AND GEMCITABINE) BY RP-HPLC METHOD. Available from: [Link]
-
MPL Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
LCGC International. (n.d.). The Limit of Detection. Available from: [Link]
-
MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Available from: [Link]
-
SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Available from: [Link]
-
ResearchGate. (n.d.). Robustness of the method. Available from: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available from: [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]
-
ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Available from: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. ijpar.com [ijpar.com]
- 3. scientificliterature.org [scientificliterature.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 9. researchgate.net [researchgate.net]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abap.co.in [abap.co.in]
- 17. ijpsr.com [ijpsr.com]
- 18. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-chloro-6-methylpyrimidine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Bromo-4-chloro-6-methylpyrimidine, a halogenated heterocyclic compound frequently used in synthetic chemistry. Adherence to these protocols is essential not only for personnel safety but also for environmental stewardship.
Understanding the Hazard Profile of 5-Bromo-4-chloro-6-methylpyrimidine
Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with 5-Bromo-4-chloro-6-methylpyrimidine. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Due to its halogenated nature (containing both bromine and chlorine), its disposal requires special consideration to prevent the formation of toxic byproducts and ensure compliance with environmental regulations.
Key Safety and Hazard Data:
| Property | Value | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| GHS Pictogram | Irritant (GHS07) | |
| Signal Word | Warning | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
The Core Principle: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management in a laboratory setting is meticulous segregation. Halogenated organic compounds, such as 5-Bromo-4-chloro-6-methylpyrimidine, must never be mixed with non-halogenated solvent waste.[3][4]
The Rationale (Causality): The primary reason for this strict segregation lies in the disposal method. Halogenated wastes are typically incinerated at high temperatures.[5][6] The presence of halogens (bromine and chlorine) necessitates special scrubbing equipment in the incinerator's exhaust system to neutralize the resulting hydrogen halides (HBr and HCl), which are corrosive and environmentally harmful gases.[6] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[3]
Step-by-Step Disposal Protocol for 5-Bromo-4-chloro-6-methylpyrimidine
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-Bromo-4-chloro-6-methylpyrimidine and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks:
-
Nitrile gloves: Or other chemically resistant gloves.
-
Safety goggles or a face shield: To protect from splashes.
-
Laboratory coat: To prevent contamination of personal clothing.
-
NIOSH-approved respirator: If there is a risk of generating dust or aerosols.
Waste Collection and Container Management
-
Select a Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Solid Waste Collection:
-
Carefully sweep up solid 5-Bromo-4-chloro-6-methylpyrimidine using a dedicated brush and dustpan, minimizing dust generation.
-
Place the collected solid waste, along with any contaminated disposable materials (e.g., weighing paper, contaminated paper towels, gloves), into the designated hazardous waste container.
-
-
Liquid Waste Solutions:
Labeling and Temporary Storage
Proper labeling is a critical component of a self-validating and safe waste management system.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Bromo-4-chloro-6-methylpyrimidine" and any other constituents.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant).
-
The date of initial waste accumulation.
-
-
Storage:
-
Store the sealed container in a designated, well-ventilated satellite accumulation area.[7]
-
The storage area should be away from incompatible materials like strong oxidizing agents and acids.
-
Ensure the container is within a secondary containment system (e.g., a spill tray) to contain any potential leaks.
-
Final Disposal: Incineration as the Preferred Method
The recommended and most environmentally sound method for the final disposal of 5-Bromo-4-chloro-6-methylpyrimidine is high-temperature incineration by a licensed hazardous waste management company.[5]
The Rationale (Causality): Incineration at temperatures typically above 800°C (and often reaching 1100°C in a secondary chamber) with a sufficient residence time (e.g., 2 seconds) ensures the complete destruction of the organic molecule.[8] This process, known as thermal oxidation, breaks down the compound into simpler, less harmful components. As mentioned, the incinerator must be equipped with a scrubber to handle the acidic gases produced from the bromine and chlorine atoms.[6]
Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often classified under the "F" list of hazardous wastes from non-specific sources (e.g., F001, F002 for spent halogenated solvents) or may be considered a characteristic hazardous waste.[9][10][11] It is the responsibility of the waste generator (the laboratory) to properly classify the waste according to federal and state regulations.
Emergency Procedures for Spills
In the event of a spill of 5-Bromo-4-chloro-6-methylpyrimidine, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any dust or vapors.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material and place it in the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and place the cleaning materials in the hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Bromo-4-chloro-6-methylpyrimidine.
Caption: Disposal Workflow for 5-Bromo-4-chloro-6-methylpyrimidine.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- National Research Council. (2011). Regulation Related to Waste Incineration. In Waste Incineration and Public Health.
- Maharashtra Pollution Control Board. (n.d.).
- Unknown. (n.d.). FEDERAL (RCRA-TCLP) AND STATE (TITLE 22-STLC,TTLC) HAZARDOUS WASTE CRITERIA.
- University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (1989).
- Ace Waste. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (1989).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Electronic Code of Federal Regulations. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- Federal Register. (n.d.).
- Purolite. (n.d.). Bromide Removal.
- SCION Instruments. (n.d.).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Pilloud, F., Pouransari, N., & Renard, L. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA, 72(10), 724-728.
- ChemicalBook. (2025, July 19).
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded.
- Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5.
- U.S. Environmental Protection Agency. (2025, December 4).
- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
- PubChem. (n.d.). (E)-5-bromo-4-chloro-4-methylpent-2-ene.
Sources
- 1. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. epa.gov [epa.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. mpcb.gov.in [mpcb.gov.in]
- 9. wku.edu [wku.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 5-Bromo-4-chloro-6-methylpyrimidine
Essential Safety and Handling Guide for 5-Bromo-4-chloro-6-methylpyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a seasoned professional in laboratory safety and chemical handling, this guide provides essential, immediate safety and logistical information for the proficient management of 5-Bromo-4-chloro-6-methylpyrimidine. This document moves beyond a simple checklist, offering a framework of understanding rooted in the principles of chemical reactivity and risk mitigation. The procedural guidance herein is designed to empower you to work safely and effectively with this halogenated pyrimidine derivative.
Hazard Profile: Understanding the Risks
Based on the analysis of related chemical structures, 5-Bromo-4-chloro-6-methylpyrimidine is anticipated to present the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-Bromo-4-chloro-6-methylpyrimidine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Chemically resistant gloves (e.g., nitrile). | A fully buttoned laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[4] |
| Solution Preparation and Transfers | Chemical splash goggles are mandatory. A face shield should be worn over goggles. | Chemically resistant gloves (e.g., nitrile). | A chemically resistant laboratory coat or apron. | All operations should be conducted within a certified chemical fume hood.[5] |
| Running Reactions | Chemical splash goggles and a face shield. | Chemically resistant gloves (e.g., nitrile). | A chemically resistant laboratory coat. | All reactions must be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Chemically resistant gloves (e.g., nitrile). | A chemically resistant laboratory coat or apron. | Operations should be conducted in a well-ventilated area, preferably a fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates robust protection.[3] Goggles provide a seal against splashes, while a face shield offers a broader barrier of protection.
-
Hand Protection: Chemically resistant gloves are essential to prevent skin irritation and potential absorption.[3]
-
Body Protection: A laboratory coat prevents incidental contact with the skin. For larger quantities or situations with a higher risk of spills, a chemically resistant apron or gown is warranted.
-
Respiratory Protection: The likelihood of respiratory tract irritation from airborne particles or vapors underscores the importance of working in a well-ventilated space, ideally a chemical fume hood.[1][2]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling 5-Bromo-4-chloro-6-methylpyrimidine from receipt to disposal, ensuring safety at every stage.
Caption: A logical workflow for the safe handling of 5-Bromo-4-chloro-6-methylpyrimidine.
Detailed Methodologies:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the safety data for structurally similar compounds.[1][3]
-
Risk Assessment: Conduct a task-specific risk assessment to identify potential hazards and necessary control measures.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Weighing: If working with the solid form, weigh the compound in a ventilated enclosure or a chemical fume hood to minimize inhalation of any dust.[5]
-
Solution Preparation: Prepare solutions in a certified chemical fume hood to control vapor exposure. Add the solid to the solvent slowly to avoid splashing.
-
Reaction: Carry out all reactions within a chemical fume hood. Ensure that the apparatus is secure and that emergency equipment (e.g., fire extinguisher, spill kit) is readily accessible.
-
-
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Waste Segregation: Segregate all waste containing 5-Bromo-4-chloro-6-methylpyrimidine. This includes contaminated gloves, weighing papers, and reaction residues. Halogenated waste should be collected separately from non-halogenated waste.[6]
-
Disposal: Dispose of all waste through a certified hazardous waste management company, following all local, state, and federal regulations.[7][8] Do not pour this chemical down the drain or dispose of it in the regular trash.[6]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 5-Bromo-4-chloro-6-methylpyrimidine into your research and development workflows, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. Retrieved from [Link]
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Retrieved from a source providing guidance on chemical disposal.
- TCI Chemicals. (n.d.). Safety Data Sheet.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



